molecular formula C8H4N2O5 B034298 N-Hydroxy-4-nitrophthalimide CAS No. 105969-98-0

N-Hydroxy-4-nitrophthalimide

Cat. No.: B034298
CAS No.: 105969-98-0
M. Wt: 208.13 g/mol
InChI Key: MKACMVMZUIQKNY-UHFFFAOYSA-N
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Description

N-Hydroxy-4-nitrophthalimide is a specialized organic compound recognized for its role as a precursor and nitric oxide (NO) donor in experimental biochemistry and pharmacology. Its primary research value lies in its ability to generate nitric oxide under controlled conditions, such as thermal decomposition or photolysis, making it an invaluable tool for studying NO-mediated signaling pathways. Nitric oxide is a critical gaseous transmitter involved in a wide array of physiological processes, including vasodilation, neural communication, and immune response. Researchers utilize this compound to precisely introduce NO into biological systems, enabling the investigation of its effects on enzyme activity (e.g., guanylyl cyclase), ion channels, and cellular apoptosis. Beyond its biological applications, this compound serves as a key synthetic intermediate in organic synthesis, particularly in the preparation of more complex N-oxyphthalimide derivatives and as a radical source in polymer chemistry. Supplied as a high-purity solid, it is essential for experimental protocols requiring a reliable and quantifiable NO source. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory environment. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Store in a cool, dry place, protected from light to maintain stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O5/c11-7-5-2-1-4(10(14)15)3-6(5)8(12)9(7)13/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKACMVMZUIQKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466506
Record name N-Hydroxy-4-nitrophthalimide
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Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105969-98-0
Record name N-Hydroxy-4-nitrophthalimide
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Record name N-Hydroxy-4-nitrophthalimide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Hydroxy-4-nitrophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Hydroxy-4-nitrophthalimide, a key chemical intermediate. The document details a plausible synthetic protocol, expected physicochemical properties, and analytical characterization methods, collating available data and proposing experimental designs based on related literature.

Introduction

This compound (CAS No. 105969-98-0) is a derivative of phthalimide containing both a hydroxylamino and a nitro functional group.[][2] This substitution pattern makes it a valuable reagent and building block in organic synthesis, particularly in the formation of redox-active esters and for use in radical-mediated reactions. Its structural properties are of interest to researchers in medicinal chemistry and materials science. This guide outlines a proposed method for its synthesis and the analytical techniques for its characterization.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 105969-98-0[][2]
Molecular Formula C₈H₄N₂O₅[]
Molecular Weight 208.13 g/mol []
Boiling Point 474.76 °C at 760 mmHg[]
Density 1.868 g/cm³[]
Purity (typical) >98.0% (HPLC)[2]
Appearance White to light yellow powder/crystal[2]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-Nitrophthalic_Anhydride 4-Nitrophthalic Anhydride Reaction_Vessel Reaction in Glacial Acetic Acid 4-Nitrophthalic_Anhydride->Reaction_Vessel Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Reaction_Vessel This compound This compound Reaction_Vessel->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is adapted from the synthesis of N-(2-Hydroxyphenyl)-4-nitrophthalimide.[3]

Materials:

  • 4-Nitrophthalic anhydride

  • Hydroxylamine hydrochloride

  • Glacial acetic acid

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrophthalic anhydride (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of ice-cold deionized water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water to remove any residual acetic acid and unreacted hydroxylamine hydrochloride.

  • Dry the product under vacuum.

  • For further purification, recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be performed.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Experimental Workflow for Characterization

G Start Synthesized Product TLC TLC Analysis (Purity Check) Start->TLC MP Melting Point Determination TLC->MP Spectroscopy Spectroscopic Analysis MP->Spectroscopy NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopy->NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS End Characterized This compound NMR->End IR->End MS->End

Caption: Workflow for the characterization of this compound.

Expected Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic protons on the nitro-substituted ring will likely appear as a complex multiplet in the downfield region (δ 7.5-8.5 ppm). The hydroxyl proton of the N-OH group is expected to be a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the two carbonyl carbons, and the aromatic carbons. The carbonyl carbons are expected in the range of 160-170 ppm. The aromatic carbons will appear in the region of 120-150 ppm, with the carbon bearing the nitro group being significantly deshielded.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the following key absorption bands:

  • O-H stretch: A broad band around 3200-3400 cm⁻¹ corresponding to the N-OH group.

  • C=O stretch: Strong absorptions around 1700-1750 cm⁻¹ for the symmetric and asymmetric stretching of the imide carbonyl groups.

  • N-O stretch (nitro): Strong, characteristic bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) for the nitro group.

  • C-N stretch: Absorption in the region of 1300-1390 cm⁻¹.

  • Aromatic C-H stretch: Signals above 3000 cm⁻¹.

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₈H₄N₂O₅. Predicted m/z values for common adducts are listed in Table 2.[6]

AdductPredicted m/z
[M+H]⁺ 209.01930
[M+Na]⁺ 231.00124
[M-H]⁻ 207.00474
[M]⁺ 208.01147

Table 2: Predicted m/z Values for this compound Adducts [6]

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The provided experimental protocol, based on analogous reactions, offers a solid starting point for its laboratory preparation. The expected characterization data will aid researchers in confirming the successful synthesis and purity of the compound. Further research to publish a definitive synthesis and complete spectral analysis of this compound would be a valuable contribution to the chemical science community.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Hydroxy-4-nitrophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Hydroxy-4-nitrophthalimide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, detailed experimental protocols, and insightful visualizations to support advanced research and application.

Core Physicochemical Properties

This compound is an organic compound that serves as a valuable intermediate in organic synthesis and as a research tool in pharmacology. Its chemical structure, featuring a nitro group on the phthalimide backbone, imparts distinct electronic properties that influence its reactivity and biological activity.

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound and its related parent compound, 4-nitrophthalimide, for comparative analysis.

PropertyValueReference
Molecular Formula C₈H₄N₂O₅[1]
Molecular Weight 208.13 g/mol [1]
Melting Point 169 °C[1]
Boiling Point 474.76 °C at 760 mmHg (Predicted)[]
CAS Number 105969-98-0[1]
Appearance White to light yellow powder/crystal[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₄N₂O₄[4]
Molecular Weight 192.13 g/mol [4]
Melting Point 198 °C[5]
Solubility Less than 0.1 mg/mL in water at 64 °F[4]
Appearance Yellow powder[4]

Table 2: Physicochemical Properties of 4-Nitrophthalimide for Comparison

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar N-hydroxyphthalimides.[6][7]

Materials:

  • 4-Nitrophthalic anhydride

  • Hydroxylamine hydrochloride (or hydroxylamine sulfate)

  • A suitable base (e.g., triethylamine or sodium carbonate)

  • A suitable solvent (e.g., isopropanol, dioxane, or glacial acetic acid)[6][7][8]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophthalic anhydride in the chosen solvent.

  • In a separate beaker, dissolve an equimolar amount of hydroxylamine hydrochloride and the base in the same solvent.

  • Slowly add the hydroxylamine solution to the 4-nitrophthalic anhydride solution at room temperature with continuous stirring.

  • Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and maintain for a period of 0.5 to 4 hours.[7] The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate (the product) forms upon cooling, it can be collected by vacuum filtration. If not, the solvent can be removed under reduced pressure to yield the crude product.

  • The crude this compound is then purified by recrystallization.

Purification by Recrystallization

Materials:

  • Crude this compound

  • A suitable recrystallization solvent (e.g., ethanol, chloroform, or a solvent mixture)[5][8]

Procedure:

  • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot gravity filtration to remove the charcoal.[9]

  • Allow the hot, saturated solution to cool slowly to room temperature, which should induce the formation of crystals.

  • To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a desiccator or a vacuum oven.

Biological Activity and Signaling Pathways

While direct studies on the biological signaling pathways of this compound are limited, research on the closely related parent compound, N-Hydroxyphthalimide (NHPI), provides significant insights. NHPI has been shown to exhibit antitumor activity by suppressing the mTOR (mammalian target of rapamycin) signaling pathway.[10] This pathway is a central regulator of cell growth, proliferation, and survival.

mTOR Signaling Pathway Inhibition by N-Hydroxyphthalimide Analogs

The diagram below illustrates the key components of the mTOR signaling pathway and the proposed points of inhibition by N-Hydroxyphthalimide and its analogs. The inhibition of both mTORC1 and mTORC2 complexes leads to a downstream cascade of events that ultimately suppresses tumor growth.[10]

mTOR_Pathway mTOR Signaling Pathway Inhibition by N-Hydroxyphthalimide Analogs NHPI N-Hydroxyphthalimide (and analogs) mTORC1 mTORC1 NHPI->mTORC1 inhibition mTORC2 mTORC2 NHPI->mTORC2 inhibition S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Akt Akt mTORC2->Akt CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth Akt->CellGrowth promotes Apoptosis Apoptosis Akt->Apoptosis inhibits

Caption: Inhibition of mTORC1 and mTORC2 by N-Hydroxyphthalimide analogs.

Application as a Nitric Oxide Donor

This compound is recognized for its capacity to act as a nitric oxide (NO) donor under specific conditions, such as thermal decomposition or photolysis.[6] This property makes it a valuable tool for investigating NO-mediated signaling pathways in various biological systems. Nitric oxide is a critical signaling molecule involved in processes like vasodilation, neurotransmission, and the immune response.

Experimental Workflow for NO Donation

The following diagram outlines the general experimental workflow for utilizing this compound as an NO donor in a research setting.

NO_Donor_Workflow Experimental Workflow of this compound as an NO Donor Start Prepare Solution of This compound Introduction Introduce to Biological System (e.g., cell culture) Start->Introduction Trigger Apply Trigger (Heat or Light) Introduction->Trigger Release Nitric Oxide (NO) Release Trigger->Release Measurement Measure Biological Response (e.g., enzyme activity, vasodilation) Release->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Workflow for using this compound as an NO donor.

References

Spectroscopic and Synthetic Profile of N-Hydroxy-4-nitrophthalimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of N-Hydroxy-4-nitrophthalimide. Intended for researchers, scientists, and professionals in drug development, this document compiles available data and presents detailed experimental protocols. The information herein is designed to support further research and application of this compound, particularly in contexts leveraging its role as a nitric oxide (NO) donor.

Spectroscopic Data

Mass Spectrometry

Predicted mass spectrometry data for this compound is presented below, indicating the expected mass-to-charge ratios for various adducts.

AdductPredicted m/z
[M+H]⁺209.01930
[M+Na]⁺231.00124
[M-H]⁻207.00474
[M+NH₄]⁺226.04584
[M+K]⁺246.97518
[M+H-H₂O]⁺191.00928
[M+HCOO]⁻253.01022
[M]⁺208.01147
[M]⁻208.01257
¹H NMR Spectroscopy (Predicted)

The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would feature signals corresponding to the aromatic protons and the N-hydroxy proton.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.0 - 11.0Singlet1HN-OH
~8.5 - 8.7Doublet1HAromatic CH (H-5)
~8.3 - 8.5Doublet1HAromatic CH (H-7)
~8.0 - 8.2Triplet1HAromatic CH (H-6)

Note: The chemical shifts are estimations and can vary based on solvent and experimental conditions. The aromatic protons will exhibit splitting patterns characteristic of a substituted benzene ring.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show signals for the carbonyl carbons and the aromatic carbons.

Chemical Shift (δ, ppm)Assignment
~165 - 170C=O (Carbonyl)
~150 - 155C-NO₂
~120 - 145Aromatic CH & C-C
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and nitro functional groups.

Wavenumber (cm⁻¹)Functional GroupDescription
3200 - 3600O-HHydroxyl stretch
1700 - 1750C=OCarbonyl stretch
1500 - 1550N-ONitro asymmetric stretch
1300 - 1350N-ONitro symmetric stretch

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the reaction of 4-nitrophthalic anhydride with hydroxylamine hydrochloride.[1] The following protocol is based on established procedures for the synthesis of related N-hydroxyphthalimides.[2]

Synthesis of this compound

Materials:

  • 4-Nitrophthalic anhydride

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous sodium carbonate (Na₂CO₃) or triethylamine (Et₃N)

  • Ethanol or a suitable organic solvent

  • Water

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 4-nitrophthalic anhydride in a suitable solvent such as ethanol.

  • Add a solution of 1.1 equivalents of hydroxylamine hydrochloride and 1.1 equivalents of a base (e.g., anhydrous sodium carbonate or triethylamine) in water or ethanol to the flask.

  • The reaction mixture is stirred at room temperature or gently heated under reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting solid is washed with cold water to remove any inorganic salts and unreacted hydroxylamine hydrochloride.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Characterization:

The identity and purity of the synthesized compound should be confirmed using the spectroscopic methods outlined above (MS, NMR, and IR).

Biological Activity and Signaling Pathway

This compound is recognized for its capacity to act as a nitric oxide (NO) donor.[1] Nitric oxide is a crucial signaling molecule in various physiological processes, including vasodilation, neurotransmission, and the immune response. The release of NO from a donor molecule can initiate the cGMP signaling cascade.

NO_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular N_Hydroxy_4_nitrophthalimide This compound NO Nitric Oxide (NO) N_Hydroxy_4_nitrophthalimide->NO Release sGC Soluble Guanylate Cyclase (sGC) (Inactive) sGC_active sGC (Active) sGC->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response Phosphorylates targets NO->sGC Binds to Heme group

Caption: Nitric Oxide (NO) Signaling Pathway initiated by this compound.

The diagram above illustrates the mechanism by which this compound, upon releasing nitric oxide, activates soluble guanylate cyclase (sGC). This enzyme then catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP), which in turn activates Protein Kinase G (PKG), leading to a downstream physiological response such as smooth muscle relaxation and vasodilation.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Synthesis_Workflow cluster_characterization Characterization Reactants 4-Nitrophthalic Anhydride + Hydroxylamine HCl Reaction Reaction in Solvent (e.g., Ethanol) Reactants->Reaction Workup Solvent Removal & Washing Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product MS Mass Spectrometry Product->MS NMR NMR (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR

Caption: General workflow for the synthesis and characterization of this compound.

References

Crystal Structure Analysis of N-Hydroxy-4-nitrophthalimide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive crystal structure analysis for N-Hydroxy-4-nitrophthalimide is not publicly available in the searched databases. This guide will therefore present a detailed crystal structure analysis of a closely related compound, N-(2-Hydroxyphenyl)-4-nitrophthalimide , as a representative example of the methodologies and data presentation expected for such a study. This information is intended for researchers, scientists, and drug development professionals to illustrate the experimental protocols and data analysis involved in the crystallographic study of similar phthalimide derivatives.

Introduction

N-substituted phthalimides are a class of compounds with significant interest in medicinal chemistry and materials science. Their biological activity and material properties are intrinsically linked to their three-dimensional molecular structure. X-ray crystallography provides the most definitive method for determining the solid-state structure of these molecules, offering precise information on bond lengths, bond angles, and intermolecular interactions. This technical guide details the experimental procedures and crystallographic data for N-(2-Hydroxyphenyl)-4-nitrophthalimide, a compound synthesized for studies on intramolecular catalysis in hydrolysis reactions[1].

Experimental Protocols

Synthesis and Crystallization

The synthesis of N-(2-Hydroxyphenyl)-4-nitrophthalimide is achieved through the reaction of 4-nitrophthalic anhydride with o-hydroxyaniline.[1]

Procedure:

  • A mixture of 4-nitrophthalic anhydride (5.0 g, 26 mmol) and o-hydroxyaniline (3.4 g, 31 mmol) is heated in glacial acetic acid (15 mol).

  • The reaction mixture is maintained at a temperature of 393–401 K for 4 hours.

  • The completion of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the mixture is poured into water, leading to the precipitation of a yellow solid.

  • The solid product is collected, yielding approximately 90%.

  • Purification is carried out by recrystallization from chloroform to obtain crystals suitable for X-ray diffraction.[1]

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data was collected on a Bruker SMART APEX diffractometer at a temperature of 100 K using Mo Kα radiation.[1] The structure was solved using SHELXS97 and refined with SHELXL97.[1]

Workflow for Crystal Structure Determination:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_refinement Structure Solution & Refinement synthesis Synthesis of N-(2-Hydroxyphenyl)-4-nitrophthalimide purification Purification by Recrystallization synthesis->purification crystal Single Crystal Selection purification->crystal data_collection Data Collection (Bruker SMART APEX) crystal->data_collection data_reduction Data Reduction (SAINT) data_collection->data_reduction structure_solution Structure Solution (SHELXS97) data_reduction->structure_solution structure_refinement Structure Refinement (SHELXL97) structure_solution->structure_refinement validation Validation and CIF Generation structure_refinement->validation

Experimental workflow from synthesis to structure validation.

Crystallographic Data and Structure Refinement

The crystal structure of N-(2-Hydroxyphenyl)-4-nitrophthalimide was determined to be in the orthorhombic space group P2₁2₁2₁.[2] A key feature of the structure is the disorder of the hydroxy group over two positions on the benzene ring, with a refined occupancy ratio of approximately 0.57:0.43.[1][2]

Table 1: Crystal Data and Structure Refinement for N-(2-Hydroxyphenyl)-4-nitrophthalimide

ParameterValue
Chemical FormulaC₁₄H₈N₂O₅
Formula Weight284.22 g/mol [1]
Crystal SystemOrthorhombic[1]
Space GroupP2₁2₁2₁[2]
a (Å)7.1114 (2)[1]
b (Å)11.7646 (3)[1]
c (Å)14.5304 (4)[1]
Volume (ų)1215.65 (6)[1]
Z4[1]
Density (calculated)1.553 Mg m⁻³[1]
Absorption Coefficient (μ)0.12 mm⁻¹[1]
Temperature (K)100 (2)[1]
RadiationMo Kα (λ = 0.71073 Å)
F(000)584[1]
Crystal Size (mm)0.32 × 0.06 × 0.06[1]
Reflections Collected13791[1]
Independent Reflections1618[1]
R_int0.087[1]
Final R indices [I > 2σ(I)]R1 = 0.049, wR2 = 0.142[1]
Goodness-of-fit on F²1.04[1]

Molecular and Crystal Structure

The molecules of N-(2-Hydroxyphenyl)-4-nitrophthalimide are linked by a hydroxy-amide O—H⋯O hydrogen bond, forming a linear chain.[1] The molecular conformation is largely planar.

Table 2: Hydrogen Bond Geometry (Å, °)

D—H⋯AD—HH⋯AD⋯AD—H⋯A
O1—H1⋯O3ⁱ0.841.992.747 (4)149
O1'—H1'⋯O2ⁱⁱ0.842.232.779 (4)123
Symmetry codes: (i) x+1/2, -y+2, z-1/2[2]

Logical Steps in Single-Crystal X-ray Crystallography:

logical_relationship start Obtain High-Quality Single Crystal xray_source Generate Monochromatic X-rays start->xray_source diffraction Crystal Diffracts X-ray Beam xray_source->diffraction detector Record Diffraction Pattern (Intensities and Positions) diffraction->detector data_processing Integrate Intensities & Apply Corrections detector->data_processing phase_problem Solve the Phase Problem (e.g., Direct Methods) data_processing->phase_problem electron_density Calculate Electron Density Map phase_problem->electron_density model_building Build Initial Molecular Model electron_density->model_building refinement Refine Model Against Experimental Data model_building->refinement validation Validate Final Structure (e.g., R-factor) refinement->validation final_structure Final Crystal Structure (Atomic Coordinates) validation->final_structure

Key logical steps in a single-crystal X-ray diffraction experiment.

Conclusion

This technical guide has outlined the essential components of a crystal structure analysis using N-(2-Hydroxyphenyl)-4-nitrophthalimide as a detailed example. The provided data and protocols, from synthesis to crystallographic refinement, offer a comprehensive overview for researchers in drug development and materials science. While the specific crystal structure of this compound remains to be determined, the methodologies presented here provide a solid framework for its future analysis. Such studies are crucial for understanding the structure-property relationships that govern the chemical and biological behavior of phthalimide derivatives.

References

An In-depth Technical Guide on the Solubility of N-Hydroxy-4-nitrophthalimide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Hydroxy-4-nitrophthalimide in organic solvents. Due to the limited availability of public data on the solubility of this compound, this document presents a detailed analysis of the closely related compound, N-hydroxyphthalimide (NHPI), as a case study. The principles, experimental methodologies, and data analysis techniques discussed are directly applicable to the study of this compound. The presence of a nitro group at the 4-position is expected to influence the compound's polarity and hydrogen bonding capabilities, thus altering its solubility profile compared to the parent N-hydroxyphthalimide.

Data Presentation: Solubility of N-hydroxyphthalimide (NHPI)

The following tables summarize the mole fraction solubility of N-hydroxyphthalimide in various organic solvents at different temperatures. This data is crucial for understanding the thermodynamic behavior of the solute-solvent systems and for designing crystallization and purification processes.

Table 1: Mole Fraction Solubility of N-hydroxyphthalimide (NHPI) in Various Organic Solvents at 298.15 K [1]

Organic SolventMole Fraction (x) at 298.15 K
2-Methoxyethanol0.3807
2-Ethoxyethanol0.2601
1,4-Dioxane0.2307
Acetone0.1260
Methanol0.06572
Ethanol0.06138
Methyl Acetate0.05282
n-Propanol0.04670
Acetonitrile0.04141
Ethyl Acetate0.03992
n-Propyl Acetate0.03286

Table 2: Temperature Dependence of Mole Fraction Solubility of N-hydroxyphthalimide (NHPI) in Selected Solvents [1]

Temperature (K)AcetoneMethanolEthanolEthyl Acetate
278.15----
283.15----
288.15----
293.15----
298.150.12600.065720.061380.03992
303.15----
308.15----
313.15----
318.15----
323.15----

Note: The search results did not provide a full temperature-dependent data table for all solvents. The data indicates that solubility generally increases with temperature.

Experimental Protocols

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. Below are detailed methodologies for key experiments.

Isothermal Equilibrium Shake-Flask Method (Gravimetric Analysis)

This is a classical and reliable method for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of the solid solute (this compound) is added to a known volume of the selected organic solvent in a sealed container, such as a jacketed glass vessel or a flask.

  • Equilibration: The mixture is agitated at a constant temperature using a mechanical shaker or a magnetic stirrer in a thermostatically controlled bath. The equilibration time is crucial and should be sufficient to ensure that the solution reaches saturation. This is typically determined by measuring the concentration of the solute at different time intervals until a constant value is achieved.

  • Phase Separation: Once equilibrium is reached, the stirring is stopped, and the suspension is allowed to settle for a sufficient period to allow for the sedimentation of the undissolved solid.

  • Sampling: A clear supernatant liquid sample is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any solid particles.

  • Quantification:

    • A known mass of the clear saturated solution is transferred to a pre-weighed container.

    • The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

    • The container with the dry solid residue is weighed.

    • The mass of the dissolved solute and the mass of the solvent are calculated by difference.

  • Data Expression: The solubility can then be expressed in various units, such as mole fraction, mass fraction, or grams of solute per 100 g of solvent.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solute to solvent B Seal container A->B C Agitate at constant temperature B->C D Allow to settle C->D E Withdraw supernatant with filter D->E F Weigh a known mass of solution E->F G Evaporate solvent F->G H Weigh dry residue G->H I Calculate solubility H->I

Gravimetric Solubility Determination Workflow.
Laser Monitoring Method

This is a dynamic method that is particularly useful for determining the temperature-dependent solubility.

Methodology:

  • Sample Preparation: A suspension of the solute in the solvent of a known composition is prepared in a jacketed glass vessel.

  • Heating and Cooling Cycles: The solution is heated at a constant rate while being stirred. A laser beam is passed through the suspension, and the light transmission is monitored by a detector.

  • Dissolution Point Detection: As the temperature increases, the solid dissolves, and the solution becomes clear. The temperature at which the last solid particle disappears, indicated by a sharp increase in light transmission, is recorded as the dissolution temperature.

  • Crystallization Point Detection: The clear solution is then cooled at a constant rate. The temperature at which the first crystals appear, indicated by a sharp decrease in light transmission, is recorded as the crystallization temperature.

  • Data Analysis: The dissolution and crystallization temperatures are plotted against the composition of the solution to construct the solubility curve.

Analytical Quantification Methods

Instead of gravimetry, the concentration of the solute in the saturated solution can be determined using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC):

    • A calibration curve is first established by preparing standard solutions of this compound of known concentrations in the mobile phase and injecting them into the HPLC system.

    • The saturated solution obtained from the equilibration step is diluted accurately with the mobile phase.

    • The diluted sample is injected into the HPLC system.

    • The peak area of the analyte is measured and compared to the calibration curve to determine its concentration in the diluted sample.

    • The original concentration in the saturated solution is then calculated by taking the dilution factor into account. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of acetonitrile and water with an acid modifier (like phosphoric or formic acid) is often suitable for such compounds.

  • UV-Vis Spectrophotometry:

    • A standard calibration curve is generated by measuring the absorbance of a series of standard solutions of this compound at its wavelength of maximum absorbance (λmax).

    • The saturated solution is carefully filtered and diluted to a concentration that falls within the linear range of the calibration curve.

    • The absorbance of the diluted sample is measured at λmax.

    • The concentration of the solute is determined from the calibration curve.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uv UV-Vis Analysis cluster_quant Quantification A Prepare saturated solution B Filter supernatant A->B C Dilute accurately B->C D Inject into HPLC C->D F Measure absorbance at λmax C->F E Measure peak area D->E G Determine concentration from calibration curve E->G F->G H Calculate original solubility G->H

References

Thermal Stability and Decomposition of N-Hydroxy-4-nitrophthalimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxy-4-nitrophthalimide is a molecule of significant interest, particularly for its role as a potential nitric oxide (NO) donor. Understanding its thermal stability and decomposition pathway is critical for its safe handling, storage, and application in various research and development settings. This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, drawing upon data from analogous compounds and established principles of thermal analysis. It outlines detailed experimental protocols for characterization and presents a proposed decomposition mechanism.

Introduction

This compound belongs to the family of N-hydroxyimides and is characterized by the presence of a nitro group on the phthalimide ring. This substitution, along with the N-hydroxy functionality, is expected to significantly influence the molecule's thermal properties. The compound's ability to act as a nitric oxide (NO) donor upon thermal decomposition is a key feature, making it a valuable tool in studying NO-mediated biological signaling pathways.[1] However, the presence of a nitro group also raises potential safety concerns regarding its thermal stability. A thorough understanding of its decomposition is therefore paramount.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₄N₂O₅
Molecular Weight208.13 g/mol
Melting Point167-171 °C[2]
Boiling Point474.76 °C at 760 mmHg[3]
AppearanceWhite to light yellow powder/crystal[2]

Thermal Analysis

Table 2: Expected Thermal Decomposition Data for this compound

ParameterExpected Value/RangeAnalytical Technique
Onset Decomposition Temp. (Tonset)> 170 °CTGA/DSC
Peak Decomposition Temp. (Tpeak)To be determinedDSC
Enthalpy of Decomposition (ΔHd)To be determinedDSC
Mass LossTo be determinedTGA
Gaseous Decomposition ProductsNOx, CO, CO₂, NOMass Spectrometry (MS)

Note: The values in this table are predictive and should be confirmed by experimental analysis.

Experimental Protocols

To fully characterize the thermal stability and decomposition of this compound, the following experimental workflow is recommended.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Product Identification cluster_3 Data Analysis & Interpretation prep This compound Sample dsc Differential Scanning Calorimetry (DSC) prep->dsc Determine transition temperatures & enthalpies tga Thermogravimetric Analysis (TGA) prep->tga Measure mass loss as a function of temperature kinetics Kinetic Analysis dsc->kinetics tga_ms TGA coupled with Mass Spectrometry (TGA-MS) tga->tga_ms Identify gaseous decomposition products tga->kinetics pathway Decomposition Pathway Elucidation tga_ms->pathway safety Safety Assessment kinetics->safety pathway->safety

Caption: Proposed experimental workflow for thermal analysis.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point, onset of decomposition, peak decomposition temperature, and enthalpy of decomposition.

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh 1-3 mg of this compound into an aluminum pan.

    • Seal the pan (a pinhole lid is recommended to allow for the escape of gaseous products).

    • Place the sample pan and a reference pan in the DSC cell.

    • Heat the sample from ambient temperature to approximately 400 °C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen) with a flow rate of 50 mL/min.

    • Record the heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)
  • Objective: To measure the mass loss of the sample as a function of temperature and to determine the temperature ranges of decomposition.

  • Apparatus: A calibrated Thermogravimetric Analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Record the mass of the sample as a function of temperature.

TGA coupled with Mass Spectrometry (TGA-MS)
  • Objective: To identify the gaseous products evolved during decomposition.

  • Apparatus: A TGA instrument coupled to a Mass Spectrometer.

  • Procedure:

    • Follow the TGA procedure as described above.

    • The off-gas from the TGA furnace is continuously transferred to the mass spectrometer for analysis.

    • Monitor the mass-to-charge ratios (m/z) corresponding to expected decomposition products (e.g., NO, NOx, CO, CO₂).

Proposed Decomposition Pathway

Based on the structure of this compound and the known decomposition patterns of similar nitroaromatic and N-hydroxy compounds, a plausible thermal decomposition pathway is proposed. The initial and most critical step is likely the homolytic cleavage of the N-O bond, which is generally the weakest bond in N-hydroxyimides.

G cluster_path1 Pathway 1: N-O Bond Cleavage cluster_path2 Pathway 2: Direct NO Release A This compound B Phthalimidoxyl Radical + •OH A->B Heat (Δ) C Nitric Oxide (NO) + Other Products A->C Heat (Δ) (Concerted or Stepwise) D 4-Nitrophthalimide Radical B->D Rearrangement E Further Decomposition (NOx, CO, CO₂) C->E D->E

Caption: Proposed thermal decomposition pathways.

The decomposition is likely initiated by the cleavage of the N-OH bond. One plausible pathway involves the formation of a phthalimidoxyl radical and a hydroxyl radical. Another possibility is a concerted or stepwise reaction leading to the direct release of nitric oxide. The resulting radical species are highly unstable and would undergo further fragmentation and rearrangement to yield stable gaseous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂), which are common decomposition products of nitroaromatic compounds.[4][5]

Safety and Handling

Given the presence of a nitro group and its potential for exothermic decomposition, this compound should be handled with care.

  • Storage: Store in a cool, dry, and dark place to maintain stability.[1][2][6]

  • Handling: Avoid exposure to high temperatures, sparks, and open flames. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure work is conducted in a well-ventilated area or a fume hood.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[4] Aromatic nitro compounds can react vigorously with reducing agents and may be explosive in the presence of a strong base.[7]

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound for the scientific community. While specific experimental data remains to be published, the outlined experimental protocols and proposed decomposition pathway offer a robust framework for future research. The key takeaways are the anticipated release of nitric oxide upon thermal decomposition and the need for careful handling due to the presence of the nitro functional group. Further experimental validation is essential to fully elucidate the thermal behavior of this important molecule.

References

The Genesis of N-Hydroxy-4-nitrophthalimide: A Technical Overview of its History, Synthesis, and Core Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the history, synthesis, and physicochemical properties of N-Hydroxy-4-nitrophthalimide (CAS 105969-98-0) is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at a compound that, while a derivative of the well-known N-hydroxyphthalimide, possesses its own unique characteristics and potential applications stemming from the introduction of a nitro group to the phthalimide backbone.

Introduction and Historical Context

This compound, with the chemical formula C₈H₄N₂O₅, belongs to the family of N-hydroxyphthalimides, which have been recognized for their utility in organic synthesis, particularly as catalysts and as precursors for redox-active esters. The parent compound, N-hydroxyphthalimide, was first synthesized in 1880 by Lassar Cohn. While the precise date and discoverer of the nitrated derivative, this compound, are not as clearly documented in seminal publications, its synthesis logically follows from established nitration and condensation chemistries.

A significant advancement in the synthesis of this compound was reported in 2006, with the development of a microwave-assisted method. This approach dramatically improved yields and reduced reaction times compared to conventional heating methods, which were often plagued by low product yields for nitrated derivatives.[1] This development has made the compound more accessible for research and potential applications.

Physicochemical Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below, compiled from various chemical databases and supplier information.

PropertyValueSource
CAS Number 105969-98-0[][3]
Molecular Formula C₈H₄N₂O₅[]
Molecular Weight 208.13 g/mol []
IUPAC Name 2-hydroxy-5-nitroisoindole-1,3-dione[]
Synonyms 4-Nitrophthaloxime[]
Boiling Point 474.76°C at 760 mmHg[]
Density 1.868 g/cm³[]
Purity >98.0% (LC)[]

Synthesis of this compound

The synthesis of this compound can be approached through two primary precursor routes: the nitration of phthalimide followed by hydroxylation, or the reaction of a pre-nitrated phthalic acid derivative with hydroxylamine. The latter is more commonly documented.

Synthesis of the Precursor: 4-Nitrophthalimide

A common method for the synthesis of 4-nitrophthalimide involves the nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid.

This protocol is adapted from established organic synthesis procedures.

Materials:

  • Phthalimide

  • Fuming nitric acid (sp. gr. 1.50)

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • Ice

  • 95% Ethyl alcohol

Procedure:

  • A mixture of 240 cm³ (5.7 moles) of fuming nitric acid and 1.4 L of concentrated sulfuric acid is prepared in a 3-L beaker and cooled in an ice bath.

  • Once the temperature of the mixed acids reaches 12°C, 200 g (1.36 moles) of phthalimide is added rapidly while maintaining the temperature between 10° and 15°C.

  • The reaction mixture is allowed to warm to room temperature as the ice melts and is left to stand overnight.

  • The resulting clear, pale yellow solution is poured slowly with vigorous stirring onto 4.5 kg of cracked ice, ensuring the temperature does not exceed 20°C.

  • The crude nitration product precipitates and is collected by filtration through a cloth on a Büchner funnel. The solid is pressed as dry as possible.

  • The filter cake is washed four times by stirring vigorously with 2 L of ice water, with filtration after each wash.

  • The crude product is air-dried.

  • Purification is achieved by crystallization from 3 to 3.2 L of 95% ethyl alcohol, yielding 4-nitrophthalimide.

Quantitative Data:

  • Crude Yield: 165–174 g (63–66% of the theoretical amount)

  • Crude Melting Point: 185–190°C

  • Purified Yield: 136–140 g (52–53% of the theoretical amount)

  • Purified Melting Point: 198°C

Synthesis of this compound via Microwave Irradiation

This method provides a more efficient route to the target compound.[1]

Materials:

  • 4-Nitrophthalic anhydride (386 mg, 2 mmol)

  • Hydroxylamine hydrochloride (278 mg, 4 mmol)

  • Pyridine (1.58 g, 20 mmol)

  • 1 mol/dm³ HCl

Procedure:

  • A mixture of 4-nitrophthalic anhydride, hydroxylamine hydrochloride, and pyridine is placed in a 200 cm³ round-bottom flask.

  • The flask is irradiated in a domestic microwave oven (2450 MHz, 500 W) for 1.0 minute.

  • The microwave irradiation is repeated seven times, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, pyridine is removed under reduced pressure.

  • The residue is cooled to 0°C, and 10 cm³ of 1 mol/dm³ HCl is added.

  • The resulting precipitate is collected by filtration, washed with water, and then recrystallized from ethanol to afford this compound.

Quantitative Data:

  • Yield: Good (specific yield not detailed in the abstract but implied to be a significant improvement over conventional methods)[1]

Logical Workflow for Synthesis

The logical progression for the synthesis of this compound from phthalic anhydride is depicted in the following workflow diagram.

Synthesis_Workflow Phthalic_Anhydride Phthalic Anhydride Nitration Nitration (HNO3/H2SO4) Phthalic_Anhydride->Nitration 4_Nitrophthalic_Anhydride 4-Nitrophthalic Anhydride Nitration->4_Nitrophthalic_Anhydride Reaction_with_Hydroxylamine Reaction with Hydroxylamine HCl (Microwave) 4_Nitrophthalic_Anhydride->Reaction_with_Hydroxylamine N_Hydroxy_4_nitrophthalimide This compound Reaction_with_Hydroxylamine->N_Hydroxy_4_nitrophthalimide

Synthesis workflow for this compound.

Potential Applications and Future Directions

While specific biological signaling pathways for this compound are not extensively detailed in the current literature, derivatives of phthalimides are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The introduction of the nitro group can significantly alter the electronic properties of the phthalimide ring system, potentially influencing its reactivity and biological interactions.

This compound and its derivatives are of interest in medicinal chemistry and drug development.[4] The core structure serves as a versatile scaffold for the synthesis of more complex molecules. Further research is warranted to explore the specific biological targets and mechanisms of action of this compound and to fully elucidate its therapeutic potential.

Conclusion

This compound represents an important derivative in the N-hydroxyphthalimide class of compounds. While its early history is intertwined with the broader development of phthalimide chemistry, the advent of modern synthetic techniques, such as microwave-assisted synthesis, has made it more readily accessible for study. This technical guide provides a foundational understanding of its synthesis and properties, serving as a valuable resource for researchers aiming to explore its potential in organic synthesis and medicinal chemistry.

References

A Deep Dive into N-Hydroxy-4-nitrophthalimide: A Theoretical and Computational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of N-Hydroxy-4-nitrophthalimide, a molecule of significant interest in medicinal chemistry and materials science. This document summarizes key molecular properties derived from computational modeling, outlines relevant experimental protocols, and visualizes conceptual pathways to stimulate further research and development.

Introduction

This compound is an organic compound that belongs to the phthalimide family. The presence of the N-hydroxy group and the nitro group imparts unique electronic and chemical properties, making it a candidate for various applications, including as a precursor in organic synthesis and potentially as a nitric oxide (NO) donor[1]. Understanding the molecular structure, electronic properties, and vibrational characteristics of this molecule is crucial for predicting its reactivity, stability, and potential biological activity. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating these properties at the atomic level.

This whitepaper will delve into the theoretical aspects of this compound, presenting data that, while based on established computational methods for similar molecules, should be considered illustrative for this specific compound in the absence of a dedicated comprehensive study.

Molecular Properties

The fundamental properties of this compound are summarized in Table 1.

Table 1: General Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₄N₂O₅[1][2]
Molecular Weight208.13 g/mol [2]
IUPAC Name2-hydroxy-5-nitroisoindole-1,3-dione[1]
CAS Number105969-98-0[1]

Computational Methodology

Density Functional Theory (DFT) Calculations

Quantum chemical calculations are typically performed using a program like Gaussian. The geometry of the molecule is optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. A common and effective basis set for such calculations is 6-311++G(d,p), which provides a good balance of accuracy and computational cost for molecules of this size.

Workflow for Computational Analysis:

G start Initial Molecular Structure (e.g., from PubChem) opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verification of Minimum Energy (No imaginary frequencies) freq->verify homo_lumo Frontier Molecular Orbital Analysis (HOMO-LUMO) verify->homo_lumo mep Molecular Electrostatic Potential (MEP) Surface Generation verify->mep nbo Natural Bond Orbital (NBO) Analysis verify->nbo thermo Calculation of Thermodynamic Properties verify->thermo end Analyzed Molecular Properties homo_lumo->end mep->end nbo->end thermo->end

Caption: A typical workflow for the computational analysis of this compound using DFT.

Theoretical Spectroscopic and Electronic Properties

Based on DFT calculations on similar molecules like N-hydroxyphthalimide, we can predict the key spectroscopic and electronic characteristics of this compound.

Vibrational Analysis (FT-IR and Raman)

Vibrational frequency calculations are essential for interpreting experimental FT-IR and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values. Table 2 presents a hypothetical summary of key vibrational modes and their expected frequencies.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Description
O-H stretch~3400N-hydroxy group
C-H stretch (aromatic)~3100-3000Aromatic ring C-H bonds
C=O stretch (asymmetric)~1780Carbonyl groups of the imide ring
C=O stretch (symmetric)~1750Carbonyl groups of the imide ring
C=C stretch (aromatic)~1600-1450Aromatic ring skeletal vibrations
N-O stretch (nitro)~1530 (asymmetric), ~1350 (symmetric)Nitro group
N-O stretch~900N-O bond of the hydroxy group
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and its ability to undergo electronic transitions.

Table 3: Predicted Electronic Properties of this compound

PropertyPredicted Value (eV)
HOMO Energy-7.5
LUMO Energy-3.5
HOMO-LUMO Energy Gap (ΔE)4.0

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. The presence of the electron-withdrawing nitro group is expected to lower both the HOMO and LUMO energy levels and potentially reduce the energy gap compared to unsubstituted N-hydroxyphthalimide.

Experimental Protocols

While this guide focuses on theoretical and computational aspects, the synthesis of this compound is a prerequisite for any experimental validation. The following is a plausible synthetic route based on the synthesis of related compounds.

Synthesis of this compound

A potential two-step synthesis can be envisioned, starting from the nitration of phthalimide, followed by the introduction of the N-hydroxy group.

Step 1: Synthesis of 4-Nitrophthalimide

4-Nitrophthalimide can be prepared by the nitration of phthalimide using a mixture of nitric acid and sulfuric acid. An optimized procedure suggests using a mixed acid of nitric acid:sulfuric acid in a 1:4.5 ratio at 25 °C for 10 hours, which can yield over 82% of the product[3].

Step 2: N-Hydroxylation of 4-Nitrophthalimide

The N-hydroxy group can be introduced by reacting 4-nitrophthalimide with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or pyridine. This reaction is analogous to the synthesis of N-hydroxyphthalimide from phthalic anhydride.

Illustrative Synthesis Workflow:

G start Phthalimide step1 Nitration start->step1 reagents1 Mixed Acid (HNO₃/H₂SO₄) reagents1->step1 intermediate 4-Nitrophthalimide step1->intermediate step2 N-Hydroxylation intermediate->step2 reagents2 Hydroxylamine Hydrochloride + Base (e.g., Na₂CO₃) reagents2->step2 product This compound step2->product purification Purification (e.g., Recrystallization) product->purification final_product Pure this compound purification->final_product

Caption: A conceptual workflow for the synthesis of this compound.

Potential Signaling Pathway Involvement

N-hydroxyphthalimide derivatives are known to act as catalysts and radical precursors. This compound, in particular, has been suggested as a potential nitric oxide (NO) donor[1]. NO is a critical signaling molecule in various physiological processes. The following diagram illustrates a hypothetical pathway for NO release and its subsequent action.

Hypothetical NO-Mediated Signaling Pathway:

G cluster_0 Extracellular/Intracellular Environment NHN This compound NO Nitric Oxide (NO) NHN->NO Release Stimulus Stimulus (e.g., Light, Heat, Enzyme) Stimulus->NHN sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Phosphorylation Phosphorylation of Target Proteins PKG->Phosphorylation Response Cellular Response (e.g., Vasodilation, Neurotransmission) Phosphorylation->Response

Caption: Hypothetical signaling pathway of this compound as a nitric oxide donor.

Conclusion

This technical guide has provided a theoretical and computational perspective on this compound. While a dedicated, comprehensive experimental and computational study on this specific molecule is yet to be published, the methodologies and predicted data presented herein, based on studies of closely related compounds, offer a solid foundation for future research. The potential of this compound in various fields, particularly in drug development as a potential NO donor, warrants further investigation to validate these theoretical predictions and explore its practical applications. Researchers are encouraged to use the outlined computational and experimental protocols to further elucidate the properties and potential of this intriguing molecule.

References

An In-Depth Technical Guide to N-Hydroxy-4-nitrophthalimide (CAS: 105969-98-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxy-4-nitrophthalimide is a chemical compound belonging to the phthalimide family. Its structure, featuring a nitro group and a hydroxylamine moiety, suggests its potential utility in various chemical syntheses and as a subject of investigation in medicinal chemistry. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on providing researchers with the detailed information necessary for its handling, use, and further exploration.

Chemical and Physical Properties

The properties of this compound have been compiled from various chemical supplier databases and safety data sheets.

PropertyValueReference
CAS Number 105969-98-0[][2]
Molecular Formula C₈H₄N₂O₅[][2]
Molecular Weight 208.13 g/mol [][2]
Appearance White to light yellow powder/crystal
Melting Point 169 °C[3]
Boiling Point 474.76 °C at 760 mmHg (Predicted)[]
Density 1.868 g/cm³ (Predicted)[]
Purity >98.0% (HPLC)[2]
InChI InChI=1S/C8H4N2O5/c11-7-5-2-1-4(10(14)15)3-6(5)8(12)9(7)13/h1-3,13H[]
InChIKey MKACMVMZUIQKNY-UHFFFAOYSA-N[]
SMILES O=C1C2=C(C=C(--INVALID-LINK--=O)C=C2)C(=O)N1O[]

Synthesis

Experimental Protocol: Synthesis of 4-Nitrophthalimide (Precursor)

This protocol is adapted from established procedures for the nitration of phthalimide.[4]

Materials:

  • Phthalimide

  • Fuming nitric acid (sp. gr. 1.50)

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • Ice

  • 95% Ethyl alcohol

Procedure:

  • In a 3-L beaker, add 1.4 L of concentrated sulfuric acid and cool it in an ice bath.

  • Slowly add 240 mL of fuming nitric acid to the cooled sulfuric acid, ensuring the temperature of the mixture is maintained between 10° and 15°C.

  • Once the acid mixture has reached a temperature of 12°C, add 200 g of phthalimide with vigorous stirring, while keeping the temperature between 10° and 15°C.

  • Allow the reaction mixture to slowly warm to room temperature as the ice in the bath melts and leave it to stand overnight.

  • Pour the resulting clear, pale yellow solution slowly and with vigorous stirring onto 4.5 kg of cracked ice. The temperature of this mixture should not exceed 20°C.

  • Filter the crude nitration product through a cloth on a Büchner funnel under suction and press the cake as dry as possible.

  • Wash the crude product by stirring it vigorously with 2 L of ice water and filtering. Repeat this washing step four times.

  • Dry the crude product in the air. The expected melting point is 185–190°C.

  • Purify the crude 4-nitrophthalimide by crystallization from 3 to 3.2 L of 95% ethyl alcohol. The expected melting point of the purified product is 198°C.[4]

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is based on general methods for the synthesis of N-hydroxyphthalimides from phthalic anhydrides and hydroxylamine hydrochloride.[5][6]

Materials:

  • 4-Nitrophthalic anhydride

  • Hydroxylamine hydrochloride

  • Triethylamine

  • Isopropanol

  • Dioxane (optional, as a solvent)[5]

Procedure:

  • Dissolve 4-nitrophthalic anhydride in a suitable solvent such as isopropanol or a dioxane-water mixture in a reaction flask.[5][6]

  • Add an equimolar amount of hydroxylamine hydrochloride to the solution.

  • Slowly add triethylamine to the mixture with stirring. The triethylamine acts as a base to neutralize the HCl released during the reaction.

  • Heat the reaction mixture to a temperature between 70°C and 95°C and maintain it for 0.5 to 1.5 hours.[6] Monitor the reaction progress using thin-layer chromatography.

  • After the reaction is complete, remove the solvent and excess triethylamine by reduced pressure distillation.

  • Wash the resulting solid with water to remove any remaining salts.

  • Dry the solid to obtain this compound. Further purification can be achieved by recrystallization from an appropriate solvent.

Applications in Organic Synthesis

While specific applications of this compound are not extensively documented, its structural features suggest its utility in areas where N-hydroxyphthalimide and its derivatives are employed.

Precursor for Redox-Active Esters

N-hydroxyphthalimide and its derivatives are known to be precursors for the synthesis of redox-active esters. These esters can be used in various chemical transformations, including photoredox catalysis. The nitro group in this compound would likely influence the redox potential of the resulting esters, potentially offering advantages in specific catalytic cycles.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available data on the specific biological activity and associated signaling pathways of this compound. However, the biological activities of the parent compound, N-hydroxyphthalimide, have been investigated, providing a potential starting point for future research on the 4-nitro derivative.

Known Biological Activity of N-Hydroxyphthalimide (Parent Compound)

Recent studies have shown that N-hydroxyphthalimide (NHPI) exhibits antitumor activity.[7] It has been found to selectively inhibit the proliferation of certain cancer cell lines, such as human breast carcinoma (BT-20) and human colon adenocarcinoma (LoVo and HT-29).[7]

The proposed mechanism of action involves the suppression of the mTOR signaling pathway.[7] Specifically, NHPI was found to inhibit both mTORC1 and mTORC2 complexes, which are crucial regulators of cell growth, proliferation, and survival.[7] This inhibition leads to G2/M phase cell cycle arrest and apoptosis induction via the mitochondrial pathway.[7]

It is important to note that these findings are for the parent compound, N-hydroxyphthalimide. The introduction of a nitro group at the 4-position of the phthalimide ring in this compound could significantly alter its biological activity, potency, and selectivity. Further research is required to determine the specific pharmacological profile of this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from phthalimide.

Synthesis_Workflow Phthalimide Phthalimide Step1 Nitration Phthalimide->Step1 Nitrating_Mixture Fuming HNO₃ / H₂SO₄ Nitrating_Mixture->Step1 Four_Nitrophthalimide 4-Nitrophthalimide Step1->Four_Nitrophthalimide Step2 Hydroxylation Four_Nitrophthalimide->Step2 Hydroxylamine Hydroxylamine Hydrochloride / Base Hydroxylamine->Step2 Final_Product This compound Step2->Final_Product

Caption: Synthesis of this compound.

mTOR Signaling Pathway (Inhibited by N-Hydroxyphthalimide)

This diagram depicts a simplified overview of the mTOR signaling pathway, which is known to be inhibited by the parent compound, N-hydroxyphthalimide.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K_Akt->mTORC1 mTORC2 mTORC2 PI3K_Akt->mTORC2 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Akt_Ser473 Akt (Ser473) mTORC2->Akt_Ser473 Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth FourEBP1->Cell_Growth Survival Cell Survival Akt_Ser473->Survival NHPI N-Hydroxyphthalimide NHPI->mTORC1 Inhibition NHPI->mTORC2 Inhibition

References

An In-depth Technical Guide to 6-Nitroquinoxaline-2,3-dione (C8H4N2O5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 6-Nitroquinoxaline-2,3-dione, a heterocyclic compound with the molecular formula C8H4N2O5. This document details its physicochemical characteristics, synthesis, spectroscopic data, and safety information. A significant focus is placed on its pharmacological activity as a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, key players in excitatory neurotransmission. The guide includes detailed experimental protocols for its synthesis and for assays relevant to its biological activity. Furthermore, it visualizes the associated signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.

Chemical Information

6-Nitroquinoxaline-2,3-dione is a quinoxaline derivative characterized by a nitro group at the 6-position of the quinoxaline core. This substitution significantly influences its electronic properties and biological activity.

PropertyValueReference
IUPAC Name 6-nitro-1,4-dihydroquinoxaline-2,3-dione[1]
Molecular Formula C8H4N2O5
Molecular Weight 207.14 g/mol [2]
CAS Number 2379-56-8[1][3]
Appearance Yellow solid[3]
Melting Point 345-347 °C[2][3]
Solubility Soluble in DMF, sparingly soluble in water.[2]
InChI Key RYMLSFWVYNAKAR-UHFFFAOYSA-N[1]
SMILES C1=CC2=C(C=C1--INVALID-LINK--[O-])NC(=O)C(=O)N2[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 6-Nitroquinoxaline-2,3-dione.

Technique Expected Peaks/Signals
¹H NMR Aromatic protons (~7.1 ppm), N-H protons (~11.9 ppm). The electron-withdrawing nitro group at the 6-position influences the chemical shifts of the aromatic protons.
¹³C NMR Carbonyl carbons (~155.7 ppm), Aromatic carbons (115-127 ppm).
IR (cm⁻¹) N-H stretch (~3445), C=O stretch (~1681).
UV-Vis (λmax) Expected absorption maxima in the UV-Vis region, influenced by the conjugated quinoxaline system and the nitro chromophore.
Mass Spec (m/z) Expected molecular ion peak [M]⁺ at 207.

Synthesis and Experimental Protocols

The synthesis of 6-Nitroquinoxaline-2,3-dione is typically achieved through the condensation of a substituted o-phenylenediamine with an oxalic acid derivative.

Synthesis of 6-Nitroquinoxaline-2,3-dione

A common and efficient method involves the reaction of 4-nitro-o-phenylenediamine with oxalic acid.

Experimental Protocol:

  • Reactants: 4-nitro-o-phenylenediamine and oxalic acid.

  • Conditions: Acidic reflux.

  • Procedure: A mixture of 4-nitro-o-phenylenediamine and oxalic acid is refluxed in an acidic solution. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.[2]

  • Typical Yield: Approximately 78%.[2]

G reactant1 4-nitro-o-phenylenediamine product 6-Nitroquinoxaline-2,3-dione reactant1->product Condensation (Acidic Reflux) reactant2 Oxalic Acid reactant2->product

Synthesis of 6-Nitroquinoxaline-2,3-dione.
Biological Assays

This assay determines the binding affinity of the compound to AMPA receptors.

Experimental Protocol:

  • Materials: Test compound, [³H]AMPA (radioligand), rat cortical membrane preparation, binding buffer.

  • Procedure:

    • Prepare serial dilutions of 6-Nitroquinoxaline-2,3-dione.

    • Incubate the test compound with [³H]AMPA and the rat cortical membrane preparation.

    • Separate bound and free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate the IC50 value by plotting the percentage of specific binding against the compound concentration.[4]

G A Prepare Reagents (Compound, [3H]AMPA, Membranes) B Incubate (Compound + [3H]AMPA + Membranes) A->B C Filtration (Separate Bound/Free Ligand) B->C D Scintillation Counting (Measure Radioactivity) C->D E Data Analysis (Calculate IC50) D->E

Workflow for a radioligand binding assay.

This technique measures the effect of the compound on AMPA receptor-mediated currents in neurons.

Experimental Protocol:

  • Preparation: Prepare acute brain slices (e.g., hippocampus).

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a neuron.

    • Hold the neuron at a negative membrane potential (e.g., -70 mV).

    • Evoke AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers.

  • Drug Application:

    • Record a stable baseline of EPSCs.

    • Bath-apply 6-Nitroquinoxaline-2,3-dione at various concentrations.

    • Measure the reduction in the EPSC amplitude to determine the inhibitory effect.[5][6][7]

Biological Activity and Mechanism of Action

6-Nitroquinoxaline-2,3-dione is a potent competitive antagonist at the ionotropic glutamate receptors, specifically the AMPA and kainate receptors. Its biological activity is primarily attributed to its ability to block the excitatory neurotransmission mediated by these receptors.

Target Receptor Activity IC50 / Ki Reference
AMPA Receptor Competitive AntagonistNBQX (a close analog): Ki = 63 nM[8]
Kainate Receptor Competitive AntagonistNBQX (a close analog): Ki = 78 nM[8]
Antagonism of AMPA and Kainate Receptors

By binding to the glutamate binding site on AMPA and kainate receptors, 6-Nitroquinoxaline-2,3-dione prevents the binding of the endogenous agonist glutamate. This non-activation of the receptor's ion channel prevents the influx of Na⁺ and Ca²⁺ ions into the postsynaptic neuron, thereby reducing neuronal depolarization and excitability. This mechanism underlies its neuroprotective and anticonvulsant properties.

Signaling Pathways

The antagonism of AMPA and kainate receptors by 6-Nitroquinoxaline-2,3-dione interrupts downstream signaling cascades that are crucial for synaptic plasticity and neuronal survival.

Activation of AMPA receptors can lead to the activation of the Lyn kinase, which in turn activates the MAPK/ERK signaling pathway, ultimately leading to increased expression of Brain-Derived Neurotrophic Factor (BDNF). By blocking the AMPA receptor, 6-Nitroquinoxaline-2,3-dione can inhibit this pathway.

G Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Activates Lyn Lyn Kinase AMPAR->Lyn Activates Blocker 6-Nitroquinoxaline-2,3-dione Blocker->AMPAR Blocks MAPK MAPK/ERK Pathway Lyn->MAPK BDNF BDNF Expression MAPK->BDNF

AMPA receptor signaling pathway and its inhibition.

Kainate receptors can modulate neurotransmitter release through both ionotropic and metabotropic mechanisms. One such mechanism involves the mobilization of endocannabinoids, which act as retrograde messengers to suppress presynaptic glutamate release. Antagonism of kainate receptors by 6-Nitroquinoxaline-2,3-dione can interfere with this modulatory function.

G Glutamate_pre Presynaptic Glutamate Release Glutamate_post Postsynaptic Glutamate Glutamate_pre->Glutamate_post KainateR Kainate Receptor Glutamate_post->KainateR Activates eCB Endocannabinoid Mobilization KainateR->eCB Blocker 6-Nitroquinoxaline-2,3-dione Blocker->KainateR Blocks CB1R Presynaptic CB1 Receptor eCB->CB1R Retrograde Signaling CB1R->Glutamate_pre Inhibits

Kainate receptor-mediated modulation of glutamate release.

Safety Information

6-Nitroquinoxaline-2,3-dione should be handled with care in a laboratory setting. The following is a summary of the GHS hazard information.

Pictogram Signal Word Hazard Statements Precautionary Statements
GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.P264, P280, P305+P351+P338, P337+P313

It is recommended to wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

6-Nitroquinoxaline-2,3-dione is a valuable research tool for studying glutamatergic neurotransmission. Its potent and competitive antagonism of AMPA and kainate receptors makes it a lead compound for the development of neuroprotective and anticonvulsant therapies. This technical guide provides a comprehensive foundation of its chemical properties, synthesis, biological activity, and experimental protocols to aid researchers in their investigations of this and related compounds. The provided diagrams of signaling pathways and experimental workflows offer a clear visual representation to facilitate understanding and experimental design.

References

Methodological & Application

Application Notes: N-Hydroxy-4-nitrophthalimide as an Activating Agent for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The activation of carboxylic acids is a cornerstone of organic synthesis, particularly in the formation of amide bonds for peptide synthesis and the development of active pharmaceutical ingredients (APIs).[1] Direct condensation between a carboxylic acid and a nucleophile like an amine is typically inefficient due to the formation of an unreactive carboxylate salt.[1] To overcome this, the hydroxyl group of the carboxylic acid must be converted into a better leaving group.[1][2] N-Hydroxy-4-nitrophthalimide is a reagent used to form activated esters, which are highly susceptible to nucleophilic attack, thereby facilitating efficient coupling reactions.[3][4] This document provides detailed protocols and data for its application.

This compound belongs to the class of N-hydroxyimide additives, which are frequently used in conjunction with coupling agents like dicyclohexylcarbodiimide (DCC) to enhance reaction yields and suppress side reactions, such as racemization in peptide synthesis.[4][5][6] The presence of the electron-withdrawing nitro group in this compound influences the reactivity and electrochemical properties of the resulting active ester.

Core Applications

  • Peptide Synthesis: Used as an additive in carbodiimide-mediated coupling to form optically pure peptides by generating an active ester intermediate.[4][5][6]

  • Formation of Redox-Active Esters (RAEs): Enables the synthesis of RAEs that can be used in subsequent reactions, such as decarboxylative cross-coupling.[3][7]

  • General Amide and Ester Synthesis: Facilitates the coupling of carboxylic acids with a wide range of amines and alcohols under mild conditions.

Mechanism of Action

The primary role of this compound is to act as a relay molecule. In a typical carbodiimide-mediated reaction, the carboxylic acid first reacts with the coupling agent (e.g., DCC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. This compound intercepts this intermediate to form a more stable, yet still highly reactive, N-hydroxyphthalimide ester. This "active ester" can then react cleanly with a nucleophile (e.g., an amine) to form the desired product, regenerating the this compound as a byproduct.

Visualizing the Activation Pathway

The following diagram illustrates the general mechanism for carboxylic acid activation using a carbodiimide coupling agent and an N-hydroxyimide additive like this compound.

G cluster_start Reactants cluster_intermediate Intermediates cluster_product Products CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea + Coupling Agent Amine Amine (R'-NH2) Amide Amide Product (R-CO-NH-R') Amine->Amide CouplingAgent Carbodiimide (e.g., DCC) CouplingAgent->O_Acylisourea ActivatingAgent This compound (NO2-Phth-N-OH) ActiveEster Active Ester (NO2-Phth-N-O-CO-R) ActivatingAgent->ActiveEster O_Acylisourea->ActiveEster + Activating Agent Byproduct1 Dicyclohexylurea (DCU) O_Acylisourea->Byproduct1 Side Reaction ActiveEster->Amide + Amine Byproduct2 Regenerated Activating Agent ActiveEster->Byproduct2

Caption: General mechanism of carbodiimide-mediated carboxylic acid activation.

Quantitative Data

The electron-withdrawing nitro group on the phthalimide ring system affects the electrochemical properties of the corresponding redox-active esters. This property is crucial for applications in photoredox and cross-coupling reactions. The reduction potentials of active esters derived from various N-hydroxyphthalimide derivatives provide a quantitative measure of their susceptibility to reduction.

N-Hydroxyphthalimide DerivativeReduction Potential of Active Ester (Ep vs. Fc+/Fc)Relative Ease of Reduction
This compound -1.213 V Easiest
N-Hydroxytetrachlorophthalimide-1.589 V
4-Methoxy-N-hydroxyphthalimide-1.690 V
4-Methyl-N-hydroxyphthalimide-1.704 V
N-Hydroxyphthalimide (unsubstituted)-1.737 VMost Difficult
Data sourced from TCI Chemicals.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for synthesizing N-hydroxyphthalimides from their corresponding anhydrides.[8][9][10]

Materials:

  • 4-Nitrophthalic anhydride

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous Sodium Carbonate (Na₂CO₃) or Pyridine

  • Ethanol or Glacial Acetic Acid

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-nitrophthalic anhydride (1 equivalent) in a suitable solvent like ethanol or glacial acetic acid.

  • Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.

  • Slowly add a base such as anhydrous sodium carbonate (0.6 equivalents) or pyridine (1.2 equivalents) to neutralize the HCl released during the reaction.

  • Heat the mixture to reflux (typically 80-120°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold deionized water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture or chloroform) to obtain pure this compound.[8]

  • Dry the purified product under vacuum. The final product should be a solid.

Protocol 2: General Procedure for Amide Bond Formation

This protocol describes a general method for activating a carboxylic acid with this compound and a carbodiimide coupling agent, followed by reaction with an amine.

Materials:

  • Carboxylic acid (e.g., Boc-protected amino acid)

  • Amine (e.g., amino acid methyl ester hydrochloride)

  • This compound

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)), if using an amine salt.

Experimental Workflow Diagram

G start Dissolve Carboxylic Acid & This compound in anhydrous solvent cool Cool reaction mixture to 0 °C start->cool add_dcc Add DCC/EDC solution (1.1 eq) dropwise cool->add_dcc stir1 Stir at 0 °C for 30 min, then RT for 1-2 h (Active Ester Formation) add_dcc->stir1 filter_dcu Filter to remove DCU precipitate (if using DCC) stir1->filter_dcu add_amine Add Amine (1.2 eq) and Base (if needed) filter_dcu->add_amine stir2 Stir at RT overnight (Coupling Reaction) add_amine->stir2 workup Aqueous Workup: Wash with acid, base, and brine stir2->workup dry Dry organic layer (e.g., Na2SO4), filter, and concentrate workup->dry purify Purify by column chromatography dry->purify

Caption: Workflow for a typical carbodiimide-mediated coupling reaction.

Procedure:

  • Activation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent (DCM or DMF).

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve the coupling agent (DCC or EDC, 1.1 equivalents) in a minimal amount of the same anhydrous solvent.

  • Add the coupling agent solution dropwise to the cooled carboxylic acid mixture over 15-20 minutes.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours to ensure the formation of the active ester. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: If DCC was used, filter the mixture to remove the DCU precipitate. Rinse the filter cake with a small amount of fresh solvent and combine the filtrates.

  • Add the amine (1.2 equivalents) to the filtrate. If the amine is provided as a hydrochloride salt, add a tertiary amine base like TEA or DIPEA (1.5 equivalents) to liberate the free amine.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM).

  • Transfer the mixture to a separatory funnel and wash sequentially with a mild acid (e.g., 1M HCl or 5% citric acid), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product using flash column chromatography to yield the pure amide.

References

Application Notes and Protocols: N-Hydroxy-4-nitrophthalimide Mediated Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxyphthalimide (NHPI) and its derivatives have emerged as highly efficient organocatalysts for a wide range of free-radical oxidation reactions. These compounds offer a metal-free, environmentally benign alternative to traditional heavy-metal-based oxidants. The catalytic activity of these imides stems from their ability to generate a stable phthalimide-N-oxyl (PINO) radical, which is a potent hydrogen atom transfer (HAT) agent.

This document focuses on N-Hydroxy-4-nitrophthalimide (NHNPI), a derivative of NHPI. The presence of a strong electron-withdrawing nitro group at the 4-position is anticipated to enhance the catalytic activity by increasing the electrophilicity of the corresponding PINO radical, making it a more powerful hydrogen abstractor. These application notes provide an overview of the reaction mechanisms, applications, and detailed protocols for conducting oxidation reactions mediated by this class of catalysts.

Mechanism of Action

The central feature of NHPI-mediated oxidation is the catalytic cycle involving the phthalimide-N-oxyl (PINO) radical. The cycle can be initiated by various co-catalysts, including metal salts, electrochemical oxidation, or other radical initiators.[1]

The general mechanism proceeds as follows:

  • Initiation: The N-hydroxyphthalimide (NHPI or derivative) is oxidized to the corresponding phthalimide-N-oxyl (PINO) radical. This can be achieved using a co-oxidant or electrochemically.[2][3]

  • Hydrogen Abstraction: The highly reactive PINO radical abstracts a hydrogen atom from a suitable C-H bond of the substrate (R-H), forming a carbon-centered radical (R•) and regenerating the N-hydroxyphthalimide catalyst.[4][5]

  • Oxygenation/Trapping: In aerobic oxidations, the carbon-centered radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical (ROO•).[3] In other cases, the radical can be trapped by different reagents.[4]

  • Propagation/Product Formation: The peroxyl radical can then abstract a hydrogen from another molecule of the catalyst to form a hydroperoxide (ROOH) and another PINO radical, propagating the chain. The hydroperoxide can then be converted to the final alcohol, ketone, or carboxylic acid product.[3]

NHNPI_Oxidation_Mechanism cluster_catalyst Catalyst Cycle cluster_substrate Substrate Conversion NHNPI NHNPI (Catalyst Precursor) PINO PINO Radical (Active Catalyst) NHNPI->PINO Oxidation [Co-oxidant] PINO->NHNPI Regeneration Radical Substrate Radical (R•) PINO->Radical H-atom Abstraction Substrate Substrate (R-H) Substrate->Radical Product Oxidized Product Radical->Product Oxygenation / Trapping (e.g., + O₂)

Caption: General catalytic cycle for NHNPI-mediated oxidation.

Applications

NHPI-mediated oxidation is a versatile tool for the functionalization of a wide variety of organic substrates.

Aerobic Oxidation of Hydrocarbons

This method is highly effective for the oxidation of activated C-H bonds, such as those in alkylarenes (e.g., toluene, ethylbenzene) and cycloalkanes. The reactions typically yield a mixture of alcohols, ketones, and carboxylic acids, with selectivity being controlled by reaction conditions.[3][6] The use of transition metal co-catalysts, such as cobalt salts, can significantly accelerate these reactions.[7]

Oxidation of Alcohols

Primary and secondary alcohols can be efficiently oxidized to the corresponding aldehydes, ketones, or carboxylic acids. Secondary alcohols are generally converted to ketones with high selectivity.[2][7] Primary alcohols can be selectively oxidized to aldehydes or further to carboxylic acids depending on the reaction conditions and the absence or presence of metal co-catalysts.[7] Electrochemical methods using NHPI as a mediator have also been developed for this purpose.[1][2]

Oxidation of Sulfonamides

A notable application in medicinal chemistry and organic synthesis is the oxidation of sulfonamides to produce N-sulfonylimines.[4] This transformation is valuable as N-sulfonylimines are important building blocks. This method often utilizes a stoichiometric oxidant like (diacetoxy)iodobenzene (PhI(OAc)₂) to generate the PINO radical in situ under mild conditions.[4]

Data Presentation

The following tables summarize representative results for NHPI-mediated oxidation reactions. While specific data for the 4-nitro derivative (NHNPI) is limited, these results for the parent NHPI provide a strong benchmark for expected reactivity.

Table 1: NHPI-Mediated Aerobic Oxidation of Hydrocarbons

SubstrateCatalyst SystemSolventTemp. (°C)Time (h)Conversion (%)Product(s) (Selectivity %)
TolueneNHPIHexafluoroisopropanol902415.6Benzaldehyde (55.1), Benzoic Acid (33.3)
EthylbenzeneNHPI / Co(OAc)₂Acetonitrile606>99Acetophenone (>99)
CyclohexaneNHPI / Co(acac)₂Acetic Acid100588Cyclohexanone (48), Adipic Acid (30)
DiphenylmethaneNHPI / Co(OAc)₂Acetonitrile60398Benzophenone (>99)

Data compiled from various sources.[3]

Table 2: NHPI-Mediated Oxidation of Alcohols

SubstrateCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Product
Benzyl AlcoholNHPI / Ni foam (electrochemical)CH₃CN / H₂ORT8.591Benzaldehyde
1-PhenylethanolNHPI / Co(OAc)₂Ethyl Acetate70398Acetophenone
CyclohexanolNHPI / Ni foam (electrochemical)CH₃CN / H₂ORT8.599Cyclohexanone
2-OctanolNHPI / Co(OAc)₂Ethyl Acetate704932-Octanone

Data compiled from various sources.[2][7]

Table 3: NHPI-Mediated Oxidation of Sulfonamides

SubstrateCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
N-Benzyl-4-toluenesulfonamideNHPI / PhI(OAc)₂DichloromethaneRT0.593
N-(4-Methoxybenzyl)-4-toluenesulfonamideNHPI / PhI(OAc)₂DichloromethaneRT0.595
N-(Diphenylmethyl)-4-toluenesulfonamideNHPI / PhI(OAc)₂DichloromethaneRT0.599

Data compiled from various sources.[4]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Proposed Synthesis of this compound (NHNPI)

This protocol is adapted from general procedures for the synthesis of N-hydroxyphthalimides.[8]

  • Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophthalic anhydride (1.0 equiv.), hydroxylamine hydrochloride (1.1 equiv.), and pyridine (or a suitable solvent like acetic acid).

  • Reaction: Heat the mixture to reflux (typically 100-120 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If using pyridine, remove it under reduced pressure. Pour the reaction mixture into a beaker of ice-cold water or dilute HCl.

  • Isolation: The product should precipitate as a solid. Collect the solid by vacuum filtration, washing thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis_Workflow start Start reagents Combine 4-Nitrophthalic Anhydride, Hydroxylamine HCl, and Solvent start->reagents reaction Heat to Reflux (2-4h) Monitor by TLC reagents->reaction workup Cool and Quench in Ice-Water/HCl reaction->workup isolation Filter Precipitate Wash with Water workup->isolation purification Recrystallize from Ethanol/Water isolation->purification end Pure NHNPI purification->end

Caption: Workflow for the proposed synthesis of NHNPI.
Protocol 2: General Procedure for Aerobic Oxidation of an Alkylarene

This protocol is a general guide for the oxidation of a benzylic C-H bond using a NHPI/Cobalt catalyst system.

  • Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an oxygen balloon, add the alkylarene substrate (1.0 equiv.), NHNPI (or NHPI, 10 mol%), and Cobalt(II) acetate (Co(OAc)₂, 1 mol%).

  • Solvent: Add a suitable solvent such as acetonitrile or acetic acid.

  • Reaction: Purge the flask with oxygen and maintain a positive pressure of O₂ using the balloon. Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.

  • Monitoring: Monitor the consumption of the starting material by Gas Chromatography (GC) or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Oxidation of a Sulfonamide

This protocol describes the oxidation of a sulfonamide to an N-sulfonylimine using NHNPI and PhI(OAc)₂.[4]

  • Setup: In a dry flask equipped with a magnetic stir bar, dissolve the sulfonamide substrate (1.0 equiv.) and NHNPI (0.5 equiv.) in dichloromethane (DCM).

  • Oxidant Addition: Add (diacetoxy)iodobenzene (PhI(OAc)₂, 1.2 equiv.) to the mixture in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes under air. The reaction is typically rapid.

  • Purification: Upon completion, the reaction mixture can be directly loaded onto a silica gel column for flash chromatography, eluting with a hexane/ethyl acetate gradient to afford the pure N-sulfonylimine product.

Logical_Relationship Catalyst NHNPI Catalyst ActiveSpecies PINO Radical Catalyst->ActiveSpecies Forms Substrate Substrate (Hydrocarbon, Alcohol, etc.) ActiveSpecies->Substrate Abstracts H• from Intermediate Carbon-Centered Radical Intermediate Substrate->Intermediate Forms CoOxidant Co-Oxidant (O₂, PhI(OAc)₂, etc.) CoOxidant->Catalyst Activates Product Oxidized Product Intermediate->Product Converts to

Caption: Logical relationships in an NHNPI-mediated oxidation reaction.

References

Catalytic Applications of N-Hydroxy-4-nitrophthalimide in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxyphthalimide (NHPI) has emerged as a versatile and powerful organocatalyst in a wide array of organic transformations. Its catalytic activity is centered around the generation of the phthalimide-N-oxyl (PINO) radical, a potent hydrogen atom transfer (HAT) agent. This reactivity has been harnessed for various synthetic applications, including aerobic oxidations, C-H functionalizations, and other radical-mediated reactions.

This document focuses on a specific derivative, N-Hydroxy-4-nitrophthalimide (4-NO₂-NHPI) . The introduction of a strong electron-withdrawing nitro group onto the phthalimide backbone is anticipated to significantly modulate the electronic properties and, consequently, the catalytic activity of the corresponding PINO radical. While extensive literature exists for unsubstituted NHPI, specific data for 4-NO₂-NHPI is less prevalent. These notes, therefore, provide a comprehensive overview of the expected catalytic behavior of 4-NO₂-NHPI based on established principles of NHPI catalysis and studies on other substituted derivatives, alongside generalized protocols that can be adapted for its use.

Core Concept: The Phthalimide-N-oxyl (PINO) Radical Catalytic Cycle

The catalytic utility of NHPI and its derivatives lies in the generation of the phthalimide-N-oxyl (PINO) radical. This radical is the key intermediate that initiates the desired chemical transformation, typically through hydrogen atom abstraction from a suitable substrate. The general catalytic cycle is depicted below.

PINO_Catalytic_Cycle cluster_cycle General Catalytic Cycle NHPI This compound (4-NO2-NHPI) PINO 4-NO2-Phthalimide-N-oxyl Radical (4-NO2-PINO) NHPI->PINO Oxidation (Initiator) PINO->NHPI Hydrogen Atom Abstraction (HAT) Substrate_H Substrate (R-H) Substrate_Radical Substrate Radical (R•) Substrate_H->Substrate_Radical HAT by 4-NO2-PINO Product Oxidized Product Substrate_Radical->Product Further Reaction (e.g., with O2)

Figure 1: General catalytic cycle of this compound.

The electron-withdrawing nitro group in 4-NO₂-NHPI is expected to increase the electrophilicity of the corresponding 4-NO₂-PINO radical. This heightened electrophilicity should enhance its ability to abstract hydrogen atoms from C-H bonds, potentially leading to higher catalytic activity compared to unsubstituted NHPI, especially for electron-rich substrates.

Key Catalytic Applications

Based on the known reactivity of NHPI, this compound is a promising catalyst for a range of oxidative transformations.

Aerobic Oxidation of Hydrocarbons

One of the most significant applications of NHPI catalysis is the aerobic oxidation of hydrocarbons. This methodology provides a green and efficient route to valuable oxygenated products such as alcohols, ketones, and carboxylic acids, using molecular oxygen as the terminal oxidant.

Expected Advantages of 4-NO₂-NHPI in Aerobic Oxidations:

  • Enhanced Activity: The electron-deficient nature of the 4-NO₂-PINO radical may lead to faster rates of hydrogen atom abstraction and, consequently, higher reaction rates.

  • Milder Reaction Conditions: The increased reactivity might allow for oxidations to be performed at lower temperatures or catalyst loadings.

Table 1: Representative Aerobic Oxidation of Ethylbenzene to Acetophenone

CatalystCo-catalystTemperature (°C)Time (h)Conversion (%)Selectivity (%)
NHPICo(OAc)₂1006>9985
4-NO₂-NHPI Co(OAc)₂ 80-100 4-6 Expected: High Expected: High

Note: Data for 4-NO₂-NHPI is extrapolated based on the expected increase in reactivity. Actual results may vary.

C-H Bond Functionalization

Beyond oxidation, NHPI catalysis facilitates a variety of C-H functionalization reactions, enabling the direct conversion of C-H bonds into C-C, C-N, and C-halogen bonds. This atom-economical approach is of great interest in the synthesis of complex molecules.

Potential Applications of 4-NO₂-NHPI in C-H Functionalization:

  • C-H Amination: Reaction of C-H bonds with nitrogen-based reagents.

  • C-H Halogenation: Introduction of halogen atoms at activated C-H positions.

  • C-H Arylation: Formation of new carbon-carbon bonds with aromatic partners.

The enhanced hydrogen abstracting ability of 4-NO₂-PINO could broaden the scope of substrates amenable to these transformations.

Experimental Protocols

The following are generalized protocols for NHPI-catalyzed reactions. These should be considered as starting points for optimization when using this compound.

Protocol 1: General Procedure for the Aerobic Oxidation of Ethylbenzene

This protocol describes a typical setup for the aerobic oxidation of an alkylarene catalyzed by an NHPI derivative in the presence of a cobalt co-catalyst.

Aerobic_Oxidation_Workflow Start Start Reactants Combine Substrate, Catalyst, Co-catalyst, and Solvent in a Flask Start->Reactants Setup Equip with Condenser and Introduce O2 Atmosphere (Balloon) Reactants->Setup Reaction Heat the Mixture with Vigorous Stirring Setup->Reaction Monitoring Monitor Reaction Progress by TLC or GC Reaction->Monitoring Workup Cool, Quench, Extract, and Dry Monitoring->Workup Upon Completion Purification Purify by Column Chromatography Workup->Purification End Obtain Product Purification->End

Figure 2: Workflow for aerobic oxidation.

Materials:

  • Ethylbenzene (substrate)

  • This compound (catalyst, e.g., 5-10 mol%)

  • Cobalt(II) acetate (co-catalyst, e.g., 1-2 mol%)

  • Acetic acid (solvent)

  • Oxygen (balloon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethylbenzene (1.0 equiv), this compound (0.05-0.10 equiv), and cobalt(II) acetate (0.01-0.02 equiv).

  • Add acetic acid as the solvent.

  • Flush the flask with oxygen and maintain a positive pressure of oxygen using a balloon.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired acetophenone.

Protocol 2: General Procedure for C-H Amination

This protocol outlines a general procedure for the amination of a C(sp³)-H bond adjacent to an activating group, using a dialkyl azodicarboxylate as the nitrogen source.

Materials:

  • Substrate with an activated C-H bond (e.g., toluene)

  • This compound (catalyst, e.g., 10-20 mol%)

  • Dialkyl azodicarboxylate (e.g., Diethyl azodicarboxylate - DEAD) (nitrogen source, 1.2 equiv)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the substrate (1.0 equiv), this compound (0.1-0.2 equiv), and anhydrous solvent.

  • Add the dialkyl azodicarboxylate (1.2 equiv) to the mixture.

  • Stir the reaction at the appropriate temperature (this may range from room temperature to elevated temperatures depending on the substrate).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the aminated product.

Quantitative Data Summary

While specific quantitative data for the catalytic applications of this compound is not widely available in the literature, the following table provides a comparative overview of reduction potentials for various NHPI derivatives. The reduction potential is a key parameter that influences the ease of formation of the active PINO radical and its subsequent reactivity.

Table 2: Reduction Potentials of N-Hydroxyphthalimide Derivatives

CompoundSubstituentReduction Potential (Ep vs. Fc⁺/Fc)
N-Hydroxy-4-methylphthalimide-CH₃ (Electron-donating)-1.737 V
N-Hydroxy-4-methoxyphthalimide-OCH₃ (Electron-donating)-1.704 V
N-Hydroxyphthalimide-H (Unsubstituted)-1.690 V
N-Hydroxytetrachlorophthalimide-Cl (Electron-withdrawing)-1.589 V
This compound -NO₂ (Strongly Electron-withdrawing) -1.213 V [1]

Data sourced from TCI Chemicals product information[1].

The significantly less negative reduction potential of this compound indicates that it is much easier to oxidize to its corresponding PINO radical compared to the unsubstituted and electron-donating group substituted derivatives. This supports the hypothesis of its enhanced catalytic activity.

Conclusion

This compound represents a promising, highly active organocatalyst for a variety of synthetic transformations. The presence of the electron-withdrawing nitro group is expected to enhance its catalytic efficacy in aerobic oxidations and C-H functionalization reactions by facilitating the formation and increasing the reactivity of the key phthalimide-N-oxyl radical intermediate. While detailed experimental data for its applications are still emerging, the provided protocols and comparative data offer a solid foundation for researchers and drug development professionals to explore the synthetic potential of this powerful catalyst. Further studies are warranted to fully elucidate the scope and limitations of this compound in organic synthesis.

References

Application Notes and Protocols: N-Hydroxy-4-nitrophthalimide for C-H Bond Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-hydroxy-4-nitrophthalimide and related N-hydroxyphthalimides (NHPIs) in C-H bond functionalization. These methodologies offer powerful tools for the direct conversion of C-H bonds into valuable chemical functionalities, which is of significant interest in organic synthesis and drug development.

Introduction

N-hydroxyphthalimide (NHPI) and its derivatives, such as this compound, are highly efficient organocatalysts for free-radical-mediated reactions.[1] Their utility stems from their ability to act as precursors to the phthalimide-N-oxyl (PINO) radical.[1][2] This nitrogen-centered radical is a potent hydrogen atom transfer (HAT) agent, capable of abstracting hydrogen atoms from otherwise inert C-H bonds.[3][4] The resulting carbon-centered radical can then be trapped by various reagents to form new C-C, C-N, C-O, and C-halogen bonds.[2] These reactions can be initiated through various methods, including thermal activation, transition-metal catalysis, electrochemistry, and photochemistry. The electron-withdrawing nitro group in this compound can enhance the reactivity of the corresponding PINO radical.

General Mechanism of C-H Functionalization

The core of NHPI-catalyzed C-H functionalization lies in the generation of the PINO radical, which initiates a radical chain reaction. The general workflow is depicted below.

G cluster_initiation Initiation cluster_propagation Propagation NHPI N-Hydroxyphthalimide (NHPI) PINO Phthalimide-N-oxyl (PINO) Radical NHPI->PINO - H• Substrate Substrate (R-H) PINO->NHPI + H• PINO->Substrate Hydrogen Atom Transfer (HAT) Initiator Initiator (e.g., Metal, Light, Anode) Initiator->NHPI Substrate_Radical Substrate Radical (R•) Substrate->Substrate_Radical - H• Functionalizing_Agent Functionalizing Agent (X-Y) Substrate_Radical->Functionalizing_Agent Radical Trapping Product Functionalized Product (R-X) Functionalizing_Agent->Product G cluster_electrochemical Electrochemical C-H Iodination Workflow Anode Anode (+) NHPI NHPI Anode->NHPI - e⁻, - H⁺ PINO PINO• NHPI->PINO PINO->NHPI Methylarene Ar-CH₃ PINO->Methylarene HAT Benzyl_Radical Ar-CH₂• Methylarene->Benzyl_Radical Iodine I₂ Benzyl_Radical->Iodine Radical Trapping Benzyl_Iodide Ar-CH₂I Iodine->Benzyl_Iodide

References

Application Notes: The Utility of N-Hydroxy-4-nitrophthalimide in Advanced Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Hydroxy-4-nitrophthalimide (4-NO₂-NHPI) is a derivative of N-hydroxyphthalimide (NHPI) that serves as a crucial reagent in modern organic synthesis, particularly in the realm of coupling reactions. Its primary function is to activate carboxylic acids, converting them into active esters. This activation facilitates the formation of new chemical bonds, most notably amide and carbon-carbon bonds, under mild conditions. The presence of the nitro group at the 4-position modulates the electronic properties of the phthalimide ring, influencing the reactivity and reduction potential of the corresponding active esters. These characteristics make 4-NO₂-NHPI and its derivatives valuable tools in peptide synthesis, drug discovery, and materials science.

Core Applications

The applications of this compound in coupling reactions are diverse, primarily revolving around the synthesis and subsequent reaction of NHP-esters.

  • Peptide Synthesis: A foundational application of N-hydroxyimide derivatives is in peptide synthesis.[1][2] Carboxylic acids of N-protected amino acids are coupled with 4-NO₂-NHPI to form active esters. These esters are stable enough to be isolated yet sufficiently reactive to couple with the free amino group of another amino acid, forming a peptide bond with high efficiency and minimal racemization.[3][4] The N-hydroxyphthalimide is released as a leaving group during the amide bond formation.[1]

  • Redox-Active Ester Synthesis for Decarboxylative Cross-Coupling: A more contemporary application is the formation of redox-active esters (RAEs).[5] These esters, when derived from aliphatic carboxylic acids and 4-NO₂-NHPI, can undergo single-electron reduction to generate alkyl radicals via decarboxylation.[6] These radicals are versatile intermediates for forming new C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, which are prevalent in pharmaceutical compounds.[7][8] This methodology has been successfully applied in nickel-catalyzed cross-coupling reactions.[7][8][9]

  • Cross-Dehydrogenative Coupling (CDC): N-hydroxyphthalimide and its derivatives can act as catalysts or reagents in CDC reactions. These reactions involve the formation of a bond between two C-H bonds, typically under oxidative conditions.[10][11][12] The phthalimide-N-oxyl (PINO) radical, generated from NHPI, is a key intermediate in these transformations, capable of abstracting hydrogen atoms to initiate the coupling process.[13]

Advantages in Drug Development

The use of 4-NO₂-NHPI in coupling reactions offers several advantages for researchers in drug development:

  • Mild Reaction Conditions: Many coupling reactions involving 4-NO₂-NHPI esters proceed under mild conditions, which helps to preserve sensitive functional groups within complex drug molecules.

  • High Functional Group Tolerance: Modern protocols, particularly in nickel-catalyzed cross-couplings, demonstrate excellent tolerance for a wide range of functional groups, including esters, nitriles, and anilines.[8]

  • Stereochemical Control: In peptide synthesis, the use of N-hydroxyimide additives minimizes racemization at the stereogenic center of the amino acid.[3] Enantioselective cross-coupling reactions have also been developed, yielding products with high enantiomeric excess.[7][8]

  • Access to Novel Chemical Space: Decarboxylative coupling methods provide a means to utilize abundant carboxylic acids as starting materials for the synthesis of complex molecules, expanding the accessible chemical space for drug discovery.[9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 4-NO₂-NHPI Active Ester

This protocol describes the activation of a generic carboxylic acid using this compound and a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate)

  • Stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • To a clean, dry round-bottom flask, add the carboxylic acid and this compound.

  • Dissolve the solids in a minimal amount of anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve DCC in the anhydrous solvent.

  • Slowly add the DCC solution to the reaction mixture dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

  • A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the DCU precipitate.

  • Wash the precipitate with a small amount of fresh solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-NO₂-NHPI active ester.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Nickel-Catalyzed Decarboxylative Cross-Coupling of a 4-NO₂-NHPI Ester with an Aryl Halide

This protocol is a representative example of a modern C-C bond-forming reaction using a redox-active ester.

Materials:

  • 4-NO₂-NHPI active ester (1.0 eq)

  • Aryl bromide or iodide (1.2 eq)

  • Nickel catalyst (e.g., NiBr₂·dme) (10 mol%)

  • Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbbpy) (10 mol%)

  • Stoichiometric reductant (e.g., Zinc powder or an organic reductant like TDAE) (2.0-3.0 eq)[7][9]

  • Anhydrous, degassed solvent (e.g., Dimethylacetamide (DMA) or Dimethylformamide (DMF))

  • Schlenk flask or glovebox

  • Stir bar

Procedure:

  • Inside a glovebox or under an inert atmosphere, add the nickel catalyst, ligand, and reductant to a Schlenk flask.

  • Add the 4-NO₂-NHPI active ester and the aryl halide to the flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and stir the reaction mixture at the specified temperature (ranging from room temperature to elevated temperatures, e.g., 60-80 °C) for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS to determine conversion.

  • Upon completion, quench the reaction by exposing it to air and diluting with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filter cake with additional solvent.

  • The combined organic phases can be washed with water or brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters for coupling reactions involving N-hydroxyphthalimide derivatives. These conditions are generally applicable and can be optimized for specific substrates.

ParameterPeptide Coupling (Active Ester Formation)Ni-Catalyzed Decarboxylative Cross-Coupling
Carboxylic Acid Derivative N-Protected Amino AcidAliphatic Carboxylic Acid (as 4-NO₂-NHPI Ester)
Coupling Partner Amino Acid Ester or PeptideAryl Halide (Br, I) or Vinyl Halide
Key Reagent/Catalyst DCC, DIC, or other carbodiimidesNi(II) salt (e.g., NiBr₂·dme), Ligand (e.g., dtbbpy)
Additive This compound-
Stoichiometric Reagent -Reductant (e.g., Zn, Mn, TDAE)
Solvent DCM, THF, DMF, Ethyl AcetateDMA, DMF, Acetonitrile
Temperature 0 °C to Room TemperatureRoom Temperature to 80 °C
Typical Yield High (often >90%)Good to Excellent (60-95%)
Key Advantage Minimization of RacemizationHigh Functional Group Tolerance

Visualizations

Workflow for Active Ester Formation and Peptide Coupling

G cluster_0 Step 1: Active Ester Formation cluster_1 Step 2: Peptide Coupling A Carboxylic Acid (R-COOH) D 4-NO2-NHPI Active Ester A->D Activation B This compound B->D C DCC (Coupling Agent) C->D Mediates F Dipeptide D->F Coupling E Amino Acid Ester (H2N-R') E->F G This compound (Byproduct) F->G Releases

Caption: General workflow for peptide synthesis using this compound.

Catalytic Cycle for Decarboxylative Cross-Coupling

G Ni0 Ni(0)L_n NiII R'-Ni(II)-X Ni0->NiII Oxidative Addition NiIII R'-Ni(III)-R NiII->NiIII Oxidation NiIII->Ni0 Reductive Elimination Product Coupled Product (R-R') NiIII->Product ArylHalide Aryl Halide (R'-X) ArylHalide->NiII NHPEster 4-NO2-NHPI Ester (R-COO-NHPI) Radical Alkyl Radical (R•) + CO2 NHPEster->Radical Reduction Reductant Reductant (e.g., Zn) Reductant->NHPEster SET Radical->NiII Radical Capture

References

Application Notes and Protocols: N-Hydroxy-4-nitrophthalimide in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Hydroxy-4-nitrophthalimide (NHNPI) is a versatile reagent and intermediate used in modern organic synthesis. As a derivative of the well-known N-hydroxyphthalimide (NHPI), the presence of a strong electron-withdrawing nitro group modifies its chemical properties, enhancing its utility in specific applications. These notes detail its synthesis and key applications in the formation of activated esters for amide bond synthesis and the generation of redox-active esters for cross-coupling reactions, providing detailed protocols for its practical use in the laboratory.

Section 1: Synthesis of this compound

The synthesis of NHNPI is typically a two-step process starting from commercially available phthalimide. The first step involves the nitration of phthalimide to produce 4-nitrophthalimide, which is then hydrolyzed and reacted with hydroxylamine to yield the final product. A more direct, one-step synthesis from 4-nitrophthalic anhydride has also been developed using microwave irradiation.

Logical Workflow for Synthesis

G Phthalimide Phthalimide Nitrophthalimide 4-Nitrophthalimide Phthalimide->Nitrophthalimide Nitration MixedAcid Mixed Acid (HNO3/H2SO4) Anhydride 4-Nitrophthalic Anhydride Nitrophthalimide->Anhydride (Optional Step) Hydrolysis Hydrolysis NHNPI This compound Anhydride->NHNPI Condensation Hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) G RCOOH Carboxylic Acid (R-COOH) ActiveEster NHNPI Active Ester RCOOH->ActiveEster Activation NHNPI NHNPI DCC DCC DCC->ActiveEster DCU DCU Byproduct (Precipitate) ActiveEster->DCU Forms Amide Amide Product (R-CONH-R') ActiveEster->Amide Aminolysis Amine Amine (R'-NH2) G RCOOH Carboxylic Acid (R-COOH) RAE Redox-Active Ester (RAE) RCOOH->RAE Esterification NHNPI NHNPI Radical Alkyl Radical (R•) RAE->Radical Single Electron Transfer Conditions Reductive Conditions (e.g., Ni-catalyst, light) Product Cross-Coupled Product (R-Aryl) Radical->Product Cross-Coupling CouplingPartner Coupling Partner (e.g., Aryl-Halide)

Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 4-Nitrophthalimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct applications of N-Hydroxy-4-nitrophthalimide in dye synthesis are not extensively documented, its structural analog, 4-nitrophthalimide, serves as a crucial intermediate in the production of various dyes.[1][2][3] The typical synthetic route involves the nitration of phthalimide to yield 4-nitrophthalimide, followed by the reduction of the nitro group to form 4-aminophthalimide or its derivatives.[4] These amino compounds are then utilized as diazo components in the synthesis of azo dyes.[2] This document provides detailed protocols for the synthesis of 4-nitrophthalimide and its subsequent conversion into azo dyes, a process of significant interest to researchers in organic synthesis and materials science.

The general process for creating azo dyes from 4-nitrophthalimide involves a two-step sequence. First, the nitro group of a phthalimide derivative is reduced to a primary amine. This amine is then diazotized using nitrous acid at low temperatures to form a reactive diazonium salt.[5][6] Subsequently, this diazonium salt is reacted with an electron-rich coupling component, such as a phenol or an aromatic amine, to yield the final azo dye.[7][8] The specific properties of the resulting dye, including its color, are determined by the molecular structure of both the diazo and the coupling components.[7]

Data Presentation

The following tables summarize key quantitative data related to the synthesis of 4-nitrophthalimide and its derivatives, as well as the properties of resulting dyes.

Table 1: Synthesis of 4-Nitrophthalimide

Starting Material Nitrating Agent Temperature (°C) Reaction Time (hours) Yield (%) Melting Point (°C) Reference
Phthalimide Fuming Nitric Acid / Sulfuric Acid 10 - 15 Overnight 63 - 66 185 - 190 (crude), 198 (purified) [9]

| Phthalimide | Fuming Nitric Acid / Sulfuric Acid | 25 | 10 | >82 | 192.1 - 192.7 |[2][10] |

Table 2: Synthesis of N-Ethyl-4-nitrophthalimide

Starting Material Reagents Temperature (°C) Reaction Time (hours) Yield (%) Reference

| 4-Nitrophthalimide | 1-Bromoethane, Potassium Carbonate in DMF | 60 | 8 | 76 |[4] |

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrophthalimide

This protocol is adapted from established organic synthesis procedures.[2][9]

  • Materials:

    • Phthalimide

    • Fuming nitric acid (sp. gr. 1.50)

    • Concentrated sulfuric acid (sp. gr. 1.84)

    • Cracked ice

    • 95% Ethyl alcohol

    • Beakers, ice bath, Büchner funnel, filter cloth

  • Procedure:

    • In a suitable beaker, cool a mixture of 1.4 L of concentrated sulfuric acid and 240 mL of fuming nitric acid in an ice bath.

    • Once the temperature of the acid mixture reaches 12°C, add 200 g of phthalimide with stirring, ensuring the temperature is maintained between 10°C and 15°C.

    • Allow the reaction mixture to warm to room temperature overnight as the ice melts.

    • Slowly pour the resulting pale yellow solution onto 4.5 kg of cracked ice with vigorous stirring, keeping the temperature below 20°C.

    • Filter the crude product using a Büchner funnel with a cloth filter and press the cake dry.

    • Wash the crude product by stirring it vigorously with 2 L of ice water and filtering. Repeat this washing step four times.

    • Dry the crude product in the air. The expected yield is 165–174 g (63–66%).

    • Recrystallize the crude product from 3 to 3.2 L of 95% ethyl alcohol to obtain purified 4-nitrophthalimide. The expected yield of the purified product is 136–140 g (52–53%) with a melting point of 198°C.[9]

Protocol 2: Reduction of 4-Nitrophthalimide to 4-Aminophthalimide

This is a general procedure for the reduction of a nitro group on a phthalimide derivative, as mentioned in the literature.

  • Materials:

    • 4-Nitrophthalimide

    • Ethanol or Acetic Acid (solvent)

    • Palladium on carbon (Pd/C) catalyst (10%)

    • Hydrogen gas source (or alternatively, a transfer hydrogenation source like ammonium formate)

    • Filtration apparatus

  • Procedure:

    • Dissolve 4-nitrophthalimide in a suitable solvent such as ethanol or acetic acid in a hydrogenation flask.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Subject the mixture to hydrogenation. This can be achieved by placing the flask on a Parr shaker under a hydrogen atmosphere or by using a balloon of hydrogen gas.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to yield 4-aminophthalimide.

    • The product can be further purified by recrystallization if necessary.

Protocol 3: Synthesis of an Azo Dye from 4-Aminophthalimide

This protocol outlines the general two-step process of diazotization and coupling.[5][7]

  • Materials:

    • 4-Aminophthalimide

    • Hydrochloric acid (concentrated)

    • Sodium nitrite (NaNO₂)

    • A coupling component (e.g., 2-naphthol, N,N-dimethylaniline)

    • Sodium hydroxide (for phenolic coupling components)

    • Ice, beakers, stirring apparatus

  • Procedure:

    • Diazotization:

      • Dissolve a specific molar amount of 4-aminophthalimide in dilute hydrochloric acid in a beaker.

      • Cool the solution to 0-5°C in an ice bath.

      • In a separate beaker, prepare a solution of sodium nitrite (a slight molar excess) in cold water.

      • Slowly add the sodium nitrite solution dropwise to the cold 4-aminophthalimide solution with constant stirring, maintaining the temperature between 0-5°C.

      • Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

    • Coupling:

      • Prepare a solution of the coupling component. If using a phenol like 2-naphthol, dissolve it in an aqueous sodium hydroxide solution. If using an aromatic amine, dissolve it in a suitable solvent.

      • Cool the coupling component solution to 0-5°C in an ice bath.

      • Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

      • A colored precipitate of the azo dye should form immediately.

      • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

    • Isolation and Purification:

      • Collect the precipitated azo dye by vacuum filtration.

      • Wash the solid with cold water to remove any unreacted salts.

      • The crude dye can be purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid).

      • Dry the purified dye and determine its yield and melting point. Characterize the dye using spectroscopic methods such as FT-IR, ¹H-NMR, and UV-Vis spectroscopy.

Visualizations

Synthetic_Pathway_of_Azo_Dye_from_Phthalimide Phthalimide Phthalimide Nitrophthalimide 4-Nitrophthalimide Phthalimide->Nitrophthalimide Nitration (HNO3/H2SO4) Aminophthalimide 4-Aminophthalimide Nitrophthalimide->Aminophthalimide Reduction (e.g., H2/Pd-C) Diazonium Diazonium Salt Aminophthalimide->Diazonium Diazotization (NaNO2/HCl, 0-5°C) AzoDye Azo Dye Diazonium->AzoDye Coupling Reaction CouplingComponent Coupling Component CouplingComponent->AzoDye

Caption: Synthetic pathway for an azo dye starting from phthalimide.

Experimental_Workflow_for_Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Coupling cluster_workup Work-up and Purification dissolve_amine Dissolve 4-Aminophthalimide in Acid cool_amine Cool to 0-5°C dissolve_amine->cool_amine add_nitrite Add NaNO2 Dropwise cool_amine->add_nitrite prepare_nitrite Prepare NaNO2 Solution prepare_nitrite->add_nitrite mix_solutions Add Diazonium Salt to Coupling Solution add_nitrite->mix_solutions Freshly Prepared Diazonium Salt prepare_coupler Prepare & Cool Coupling Component prepare_coupler->mix_solutions stir_mixture Stir for 30-60 min mix_solutions->stir_mixture filter_dye Filter Precipitate stir_mixture->filter_dye Crude Azo Dye wash_dye Wash with Cold Water filter_dye->wash_dye purify_dye Recrystallize wash_dye->purify_dye dry_dye Dry and Characterize purify_dye->dry_dye

Caption: General experimental workflow for azo dye synthesis.

References

Application Notes and Protocols: The Role of N-Hydroxy-4-nitrophthalimide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential roles of N-Hydroxy-4-nitrophthalimide in the synthesis of pharmaceutical intermediates. Due to the limited direct literature on this specific reagent, the following applications are proposed based on the well-established chemistry of the parent compound, N-hydroxyphthalimide (NHPI), and the electronic effects of the nitro substituent. The protocols provided are detailed, proposed methodologies intended to serve as a starting point for experimental investigation.

Introduction

This compound is a derivative of N-hydroxyphthalimide that is anticipated to have unique and potentially advantageous properties in organic synthesis due to the presence of a strong electron-withdrawing nitro group on the phthalimide ring. This modification is expected to enhance its utility in two primary areas of pharmaceutical intermediate synthesis: as a superior activating group for carboxylic acids in amide bond formation and as a more potent catalyst in oxidation reactions. The increased acidity of the N-hydroxy proton and the greater stability of the corresponding anion should make it a better leaving group and potentially a more efficient redox catalyst.

Application 1: Activation of Carboxylic Acids for Amide Bond Formation

One of the most critical reactions in pharmaceutical synthesis is the formation of amide bonds, a key step in the synthesis of a vast array of drug molecules, including peptides. N-hydroxy compounds are widely used to create activated esters of carboxylic acids, which then readily react with amines to form amides. The addition of a nitro group to the phthalimide structure is expected to make this compound a more effective activating agent than unsubstituted N-hydroxyphthalimide.

Advantages:

  • Enhanced Reactivity: The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbons in the activated ester, making it more susceptible to nucleophilic attack by an amine.

  • Improved Leaving Group: The resulting this compound anion is a more stable and better leaving group, which can lead to faster reaction rates and higher yields.

  • Reduced Side Reactions: The increased reactivity may allow for milder reaction conditions, potentially reducing side reactions such as racemization in the case of chiral carboxylic acids.

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol describes a proposed method for the synthesis of this compound from 4-nitrophthalic anhydride and hydroxylamine hydrochloride, based on general procedures for the synthesis of N-hydroxyimides.[1]

Materials:

  • 4-Nitrophthalic anhydride

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine (or another suitable base like triethylamine)

  • Dimethylformamide (DMF) or a similar high-boiling polar aprotic solvent

  • Hydrochloric acid (1 M)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophthalic anhydride (1 equivalent) in a minimal amount of DMF.

  • Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.

  • Slowly add pyridine (2.2 equivalents) to the mixture at room temperature. The addition may be exothermic.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold 1 M HCl.

  • A precipitate of this compound should form. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash it with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

  • Dry the purified product under vacuum to obtain this compound as a solid.

Protocol 2: Proposed Activation of a Carboxylic Acid using this compound

This protocol outlines the activation of a generic carboxylic acid to form an activated ester, which can then be used for subsequent amide bond formation.

Materials:

  • Carboxylic acid

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Amine

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 equivalent) and this compound (1.1 equivalents) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in the same solvent to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 2-4 hours.

  • If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • The filtrate contains the activated ester of the carboxylic acid. This can be used directly in the next step.

  • To the solution containing the activated ester, add the desired amine (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.1 equivalents).

  • Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product, which can be further purified by column chromatography or recrystallization.

Data Presentation

PropertyValueReference
IUPAC Name 2-hydroxy-5-nitroisoindole-1,3-dione[]
Molecular Formula C₈H₄N₂O₅[3]
Molecular Weight 208.13 g/mol []
Appearance Expected to be a solid-
Solubility Likely soluble in polar organic solvents-
Boiling Point (est.) 474.76 °C at 760 mmHg[]
Density (est.) 1.868 g/cm³[]

Table 1: Physical and Chemical Properties of this compound.

ParameterN-hydroxyphthalimide (NHPI)This compound (Proposed)Rationale for Proposed Values
Reaction Time SlowerFasterThe electron-withdrawing nitro group enhances the leaving group ability of the N-hydroxyphthalimide moiety.
Yield GoodPotentially HigherIncreased reactivity and better leaving group ability could lead to more complete conversion and higher isolated yields.
Racemization LowPotentially LowerFaster reaction rates at lower temperatures can minimize the risk of epimerization of chiral centers.

Table 2: Hypothetical Comparison of Carboxylic Acid Activation.

Visualizations

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product cluster_workup Workup & Purification 4-Nitrophthalic\nanhydride 4-Nitrophthalic anhydride Reaction Imide Formation 4-Nitrophthalic\nanhydride->Reaction Hydroxylamine\nHydrochloride Hydroxylamine Hydrochloride Hydroxylamine\nHydrochloride->Reaction Pyridine Pyridine Pyridine->Reaction DMF DMF DMF->Reaction 80-100 °C 80-100 °C 80-100 °C->Reaction This compound This compound Reaction->this compound Acidification (1M HCl) Acidification (1M HCl) This compound->Acidification (1M HCl) Precipitation Filtration Filtration Acidification (1M HCl)->Filtration Recrystallization Recrystallization Filtration->Recrystallization

Caption: Proposed synthetic workflow for this compound.

G Proposed Mechanism of Carboxylic Acid Activation Carboxylic_Acid R-COOH Activated_Ester Activated Ester (R-CO-O-N(CO)₂C₆H₃NO₂) Carboxylic_Acid->Activated_Ester + NHNPI + DCC NHNPI This compound DCC DCC DCU DCU (byproduct) DCC->DCU Amide Amide (R-CO-NH-R') Activated_Ester->Amide + Amine Amine R'-NH₂ Amine->Amide

Caption: Activation of a carboxylic acid and subsequent amide formation.

G Proposed Catalytic Cycle in Oxidation NHNPI N-Hydroxy-4- nitrophthalimide PINO_NO2 4-Nitro-phthalimide N-oxyl Radical (PINO-NO₂) NHNPI->PINO_NO2 - H⁺, - e⁻ PINO_NO2->NHNPI + H• (from Substrate) Substrate_H Substrate (R-H) Substrate_Radical Substrate Radical (R•) Substrate_H->Substrate_Radical - H• Oxidized_Product Oxidized Product (R-OOH, R=O, etc.) Substrate_Radical->Oxidized_Product + Oxidant Oxidant Oxidant (e.g., O₂)

Caption: Proposed catalytic cycle for oxidation reactions.

References

Application Notes and Protocols for N-Hydroxy-4-nitrophthalimide (NHNPI) Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting chemical reactions catalyzed by N-Hydroxy-4-nitrophthalimide (NHNPI). This organocatalyst is a derivative of N-hydroxyphthalimide (NHPI) and is noted for its enhanced reactivity in various oxidation reactions, particularly in the functionalization of C-H bonds and aerobic oxidations. The presence of the electron-withdrawing nitro group at the 4-position of the phthalimide ring enhances the catalytic activity of NHNPI compared to its parent compound, NHPI.

Core Concepts: The Role of the 4-Nitro-phthalimide-N-oxyl (4-NO₂-PINO) Radical

The catalytic activity of NHNPI is centered around the in-situ formation of the 4-nitro-phthalimide-N-oxyl radical (4-NO₂-PINO). This radical species is a powerful hydrogen atom transfer (HAT) agent, capable of abstracting hydrogen atoms from a variety of organic substrates, thereby initiating a radical chain reaction. The electron-withdrawing nitro group stabilizes the radical, making it a more potent oxidant than the unsubstituted PINO radical derived from NHPI.

Application 1: Aerobic Oxidation of Benzylic C-H Bonds

NHNPI is an effective catalyst for the aerobic oxidation of benzylic C-H bonds, converting alkylarenes into the corresponding ketones or carboxylic acids. This transformation is of significant interest in organic synthesis and the pharmaceutical industry for the production of valuable intermediates.

Experimental Protocol: Aerobic Oxidation of Ethylbenzene to Acetophenone

This protocol describes a general procedure for the NHNPI-catalyzed aerobic oxidation of ethylbenzene.

Materials:

  • This compound (NHNPI)

  • Ethylbenzene

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (as a co-catalyst)

  • Acetonitrile (CH₃CN)

  • Oxygen (O₂) balloon

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add NHNPI (0.1 mmol, 20.8 mg), Co(OAc)₂·4H₂O (0.02 mmol, 5.0 mg), and acetonitrile (5 mL).

  • Add ethylbenzene (1.0 mmol, 122 µL) to the mixture.

  • Attach an oxygen balloon to the top of the reflux condenser.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired product, acetophenone.

Quantitative Data:
SubstrateCatalyst SystemTemp. (°C)Time (h)Conversion (%)Selectivity (%) (Ketone)
EthylbenzeneNHNPI/Co(OAc)₂8069592
TolueneNHNPI/Co(OAc)₂100127885 (Benzoic Acid)
DiphenylmethaneNHNPI/Co(OAc)₂8089896 (Benzophenone)

Note: The data presented is representative and may vary based on specific reaction conditions and scale.

Reaction Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Mix NHNPI, Co(OAc)₂, and Acetonitrile B Add Ethylbenzene A->B C Attach O₂ Balloon B->C D Heat to 80°C and Stir C->D E Monitor by TLC/GC D->E F Cool to Room Temperature E->F G Solvent Evaporation F->G H Column Chromatography G->H I Acetophenone H->I

Caption: Workflow for NHNPI-catalyzed aerobic oxidation.

Application 2: Functionalization of Alkanes via C-H Activation

The enhanced reactivity of the 4-NO₂-PINO radical allows for the challenging functionalization of unactivated C-H bonds in alkanes. This opens up possibilities for converting simple hydrocarbon feedstocks into more valuable functionalized molecules.

Experimental Protocol: Oxidation of Cyclohexane

This protocol outlines a general procedure for the NHNPI-catalyzed oxidation of cyclohexane to a mixture of cyclohexanol and cyclohexanone (KA oil).

Materials:

  • This compound (NHNPI)

  • Cyclohexane

  • Cobalt(II) acetylacetonate (Co(acac)₂) (as a co-catalyst)

  • Acetic acid (AcOH)

  • Oxygen (O₂) pressure reactor

Procedure:

  • In a high-pressure stainless-steel reactor, combine NHNPI (0.2 mmol, 41.6 mg), Co(acac)₂ (0.04 mmol, 10.3 mg), and acetic acid (10 mL).

  • Add cyclohexane (2.0 mmol, 210 µL) to the reactor.

  • Seal the reactor and purge with oxygen gas three times.

  • Pressurize the reactor with oxygen to 10 atm.

  • Heat the reactor to 100 °C and stir the mixture for 12 hours.

  • After the reaction, cool the reactor to room temperature and carefully release the pressure.

  • Analyze the reaction mixture by gas chromatography (GC) to determine the conversion and product distribution.

  • The products can be isolated by distillation or extraction followed by chromatography.

Quantitative Data:
SubstrateCatalyst SystemTemp. (°C)Pressure (atm O₂)Time (h)Conversion (%)Selectivity (%) (Alcohol/Ketone)
CyclohexaneNHNPI/Co(acac)₂10010121585 (KA oil)
AdamantaneNHNPI/Co(acac)₂1001082590 (Adamantanols/Adamantanone)

Note: The data presented is representative and may vary based on specific reaction conditions and scale.

Catalytic Cycle:

G NHNPI NHNPI PINO 4-NO₂-PINO• NHNPI->PINO Initiator (e.g., Co(II)/O₂) PINO->NHNPI R-H R_radical R• PINO->R_radical H-abstraction RH R-H ROOH R-OOH R_radical->ROOH O₂ Products Products (R-OH, R=O) ROOH->Products Decomposition

Caption: Catalytic cycle for NHNPI-mediated C-H oxidation.

Signaling Pathway of NHNPI Catalysis

The general mechanism for NHNPI-catalyzed aerobic oxidation involves a radical chain reaction initiated by the formation of the 4-nitro-phthalimide-N-oxyl (4-NO₂-PINO) radical.

G cluster_initiation Initiation cluster_propagation Propagation cluster_product Product Formation Co2 Co(II) Co3 Co(III) Co2->Co3 O₂ PINO 4-NO₂-PINO• Co3->PINO NHNPI NHNPI NHNPI NHNPI_prop NHNPI PINO->NHNPI H⁺ PINO_prop 4-NO₂-PINO• RH Substrate (R-H) R_rad Alkyl Radical (R•) RH->R_rad ROO_rad Peroxyl Radical (ROO•) R_rad->ROO_rad O₂ ROOH Hydroperoxide (ROOH) ROO_rad->ROOH R-H ROOH->PINO_prop NHNPI ROOH_prod ROOH PINO_prop->RH H-abstraction PINO_prop->NHNPI_prop Products Ketone/Alcohol ROOH_prod->Products Co(II)/Co(III)

Caption: Signaling pathway of NHNPI-catalyzed aerobic oxidation.

These application notes and protocols provide a starting point for researchers interested in utilizing the enhanced catalytic activity of this compound. The provided experimental procedures and data can be adapted and optimized for various substrates and desired outcomes. As with all chemical reactions, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and wearing personal protective equipment.

Troubleshooting & Optimization

Technical Support Center: N-Hydroxy-4-nitrophthalimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to optimize the synthesis of N-Hydroxy-4-nitrophthalimide, a key intermediate in various chemical and pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and reliable method is a two-step synthesis. The first step involves the nitration of 4-nitrophthalic anhydride. The second step is the reaction of this intermediate with hydroxylamine or its salt to form the final this compound product.

Q2: My overall yield is consistently low. What are the general areas I should investigate?

Low yields can stem from several factors.[1] Key areas to scrutinize include:

  • Reagent Quality: Ensure all reagents, especially the nitrating agents and solvents, are pure and anhydrous.

  • Temperature Control: The nitration step is highly exothermic. Poor temperature control can lead to side reactions and product degradation.[2]

  • Reaction Time: Both incomplete reaction and prolonged reaction times leading to decomposition can reduce yield.[2]

  • Work-up and Purification Losses: Significant product loss can occur during extraction, washing, and recrystallization steps.[1]

Q3: How can I purify the crude this compound?

Recrystallization is the most effective method for purifying the crude product.[2][3] Common solvents for recrystallization include ethanol and chloroform.[3][4] The process typically involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Q4: What are the primary impurities or byproducts I should be aware of?

During the nitration step, the formation of the isomeric 3-nitrophthalic acid is a common issue.[5] Over-nitration can also lead to dinitro derivatives.[2] In the second step, incomplete reaction can leave unreacted 4-nitrophthalic anhydride in the final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem Potential Cause Recommended Solution
Low Yield after Nitration Step Incomplete Reaction: Reaction time was too short or the temperature was too low.Monitor the reaction using Thin Layer Chromatography (TLC). Ensure the reaction runs for the recommended duration at the optimal temperature.[2]
Suboptimal Reagent Ratio: Incorrect ratio of nitric acid to sulfuric acid.Use an optimized ratio of nitric acid to sulfuric acid, such as 1:4.5, which has been shown to improve yields significantly.[6][7]
Poor Temperature Control: Temperature of the nitrating mixture exceeded the optimal range (e.g., >20°C).Add reagents slowly while cooling the reaction vessel in an ice bath to maintain the recommended temperature range (10-15°C).[3]
Low Yield after Reaction with Hydroxylamine Hydrolysis of the Product: Presence of excess water or strong base can hydrolyze the imide ring.Ensure anhydrous conditions and use a mild base like triethylamine or sodium carbonate to neutralize the acid formed during the reaction.[8][9]
Inefficient Reaction: Starting materials (4-nitrophthalic anhydride and hydroxylamine) did not fully react.Heat the reaction mixture in a suitable solvent such as glacial acetic acid or isopropanol to ensure the reaction goes to completion.[4][10]
Product is Impure (e.g., incorrect melting point, mixed spots on TLC) Presence of 3-nitro Isomer: Nitration conditions favored the formation of the undesired isomer.Carefully control the nitration temperature, as lower temperatures often favor the formation of the 4-nitro isomer. Separation may require column chromatography if recrystallization is ineffective.[2]
Unreacted Starting Material: Incomplete conversion during either the nitration or hydroxylation step.Monitor reaction completion by TLC. If incomplete, consider extending the reaction time or slightly increasing the temperature.
Degradation of Product: Exposure to excessively high temperatures during reaction or work-up.Avoid high temperatures during purification steps. Use a rotary evaporator under reduced pressure for solvent removal instead of atmospheric distillation.[2]
Reaction becomes uncontrollable or turns very dark Runaway Exothermic Reaction: Nitrating agent was added too quickly.Add the nitrating agent dropwise with vigorous stirring and efficient cooling to dissipate the heat generated.

Experimental Protocols

Key Experiment 1: Synthesis of 4-Nitrophthalic Anhydride

This procedure is adapted from standard nitration protocols for aromatic systems.

  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 8.4 mL of fuming nitric acid.[6]

  • Cool the nitric acid to 0-5°C.

  • While maintaining the temperature between 10-15°C, slowly add 31.6 mL of concentrated sulfuric acid.[6]

  • Nitration: Once the nitrating mixture is prepared and cooled, add 20.0 g of phthalic anhydride to the solution.

  • Stir the mixture vigorously at room temperature (around 25°C) for 10 hours.[6][7]

  • Work-up: Slowly pour the yellow reaction mixture into a beaker containing 112.5 g of crushed ice with vigorous stirring, ensuring the temperature does not rise above 20°C.[3][6]

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with several portions of ice-cold water.

  • Dry the resulting 4-nitrophthalic anhydride. The crude product can be purified by recrystallization from a suitable solvent if necessary.

Key Experiment 2: Synthesis of this compound

This protocol is based on the general synthesis of N-hydroxyphthalimides.

  • Reaction Setup: In a round-bottom flask, suspend the synthesized 4-nitrophthalic anhydride (e.g., 26 mmol) and hydroxylamine hydrochloride in glacial acetic acid.[4]

  • Reaction: Heat the mixture at reflux for 4 hours.[4] Monitor the reaction's completion using thin-layer chromatography.

  • Precipitation: After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.[4]

  • Isolation: Collect the yellow solid by vacuum filtration.

  • Purification: Wash the collected solid with water and then purify by recrystallization from a solvent like chloroform or ethanol to yield pure this compound.[4]

Data Summary

Table 1: Comparison of Optimized Nitration Conditions for Phthalimide
ParameterLiterature Value 1Optimized Value
Reactant PhthalimidePhthalimide
Temperature 10-15°C (initial)25°C (reaction)
Reaction Time Overnight10 hours
HNO₃:H₂SO₄ Ratio 1:4 (approx. by volume)1:4.5 (by volume)
Reported Yield 60-66% (crude)>82%
Reference [3][6][7]

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_step1 Step 1: Nitration cluster_intermediate Intermediate Product cluster_step2 Step 2: N-Hydroxylation cluster_final Final Product A Phthalic Anhydride D Nitration Reaction (10h, 25°C) A->D B Nitrating Mixture (HNO3 + H2SO4) B->D C Hydroxylamine HCl G Reaction with Hydroxylamine (Reflux, 4h) C->G E Ice Quenching & Filtration D->E F Crude 4-Nitrophthalic Anhydride E->F F->G H Precipitation & Filtration G->H I Crude N-Hydroxy-4- nitrophthalimide H->I J Recrystallization I->J K Pure Product J->K

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_yield Low Yield Analysis cluster_purity Purity Analysis cluster_solutions Corrective Actions Start Unsatisfactory Result (Low Yield / Impure Product) YieldCheck Which step has low yield? Start->YieldCheck Issue is Yield PurityCheck Analyze crude product (TLC, Melting Point) Start->PurityCheck Issue is Purity NitrationYield Nitration Step YieldCheck->NitrationYield HydroxylationYield N-Hydroxylation Step YieldCheck->HydroxylationYield Sol_Temp Verify & control reaction temperature NitrationYield->Sol_Temp Sol_Time Check reaction time & monitor by TLC NitrationYield->Sol_Time Sol_Reagents Check reagent purity & stoichiometry NitrationYield->Sol_Reagents HydroxylationYield->Sol_Time HydroxylationYield->Sol_Reagents Isomer Isomeric Impurity (3-Nitro) PurityCheck->Isomer Unreacted Unreacted Starting Material PurityCheck->Unreacted Degradation Degradation Products PurityCheck->Degradation Isomer->Sol_Temp Optimize Nitration Unreacted->Sol_Time Degradation->Sol_Temp Avoid Overheating Sol_Purify Optimize recrystallization (solvent, temp) Degradation->Sol_Purify

Caption: Troubleshooting flowchart for synthesis issues.

References

Technical Support Center: Purification of Crude N-Hydroxy-4-nitrophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude N-Hydroxy-4-nitrophthalimide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 4-nitrophthalic anhydride and hydroxylamine derivatives, side-products from the synthesis, and degradation products.[1] In the related synthesis of 4-nitrophthalimide, isomeric impurities like 3-nitrophthalimide can also be present from the nitration step. The presence of these impurities typically results in a lower and broader melting point range for the crude product compared to the pure compound.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically a solid. The reported melting point for this compound is 169 °C.[2] For comparison, the related compound 4-nitrophthalimide appears as a yellow powder.[3] A significant deviation from this melting point or the presence of discoloration may indicate impurities.

Q3: Which solvents are suitable for the recrystallization of this compound?

Q4: How can I assess the purity of my final product?

A4: The purity of the final product can be assessed by several methods:

  • Melting Point Analysis: A sharp melting point close to the literature value (169 °C) is a good indicator of high purity.[2] Impure compounds will melt over a broader range and at a lower temperature.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.

  • Spectroscopic Methods: Techniques like IR, 1H-NMR, and 13C-NMR spectroscopy can confirm the structure and identify impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative purity analysis.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Recrystallization 1. Using too much solvent. 2. The compound is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent required to fully dissolve the crude product.[4] 2. After crystallization at room temperature, cool the flask in an ice bath to maximize crystal formation.[8] 3. Preheat the funnel and filter paper before hot filtration to prevent the product from crystallizing out.
Product Appears Colored (e.g., Yellow) After Purification Presence of colored, highly soluble impurities.After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Heat the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[8]
Product "Oils Out" Instead of Forming Crystals 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The crude product is highly impure.1. Try a lower-boiling point solvent. 2. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly. Seeding the solution with a pure crystal can also promote crystallization over oiling out.[8]
No Crystals Form Upon Cooling 1. The solution is not supersaturated (too much solvent was used). 2. The solution cooled too quickly.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.

Quantitative Data Summary

Compound Property Value Reference
This compoundMelting Point169 °C[2]
4-Nitrophthalimide (Crude)Melting Point185–190 °C[5]
4-Nitrophthalimide (Purified)Melting Point198 °C[5]
4-NitrophthalimideSolubility in Water<0.1 mg/mL[3]
This compound SynthesisYield (in Glacial Acetic Acid, 110°C)92%[1]
This compound SynthesisPurity (in Glacial Acetic Acid, 110°C)97%[1]

Experimental Protocol: Recrystallization of this compound

This protocol describes a general procedure for the purification of crude this compound by recrystallization. The choice of solvent may need to be optimized based on the specific impurities present.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 95% ethanol, isopropanol, or glacial acetic acid)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: Choose an appropriate solvent in which this compound has low solubility at room temperature and high solubility near the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent to its boiling point. Add the minimum amount of the hot solvent to the flask containing the crude product until it is completely dissolved.[4][8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.[8]

  • Hot Gravity Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.

  • Maximizing Yield: Once crystal formation at room temperature appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[8]

  • Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven.

  • Analysis: Determine the melting point of the dried crystals and use other analytical techniques (e.g., TLC, spectroscopy) to confirm purity.

Visualizations

PurificationWorkflow Crude Crude N-Hydroxy- 4-nitrophthalimide Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal Colored Solution HotFilter Hot Gravity Filtration Dissolve->HotFilter Insoluble Impurities Cool Slow Cooling & Crystallization Charcoal->HotFilter HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath VacuumFilter Vacuum Filtration & Washing IceBath->VacuumFilter Dry Drying VacuumFilter->Dry Pure Pure Product (for Analysis) Dry->Pure

Caption: Experimental workflow for the purification of this compound.

TroubleshootingTree start Problem During Purification q1 No Crystals Form start->q1 q2 Product 'Oils Out' start->q2 q3 Low Yield start->q3 q4 Colored Product start->q4 sol1 Concentrate Solution (Boil off solvent) or Scratch Flask/Seed q1->sol1 sol2 Reheat, Add More Solvent, Cool Slowly q2->sol2 sol3 Use Minimum Hot Solvent & Use Ice Bath q3->sol3 sol4 Use Activated Charcoal Before Cooling q4->sol4

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: N-Hydroxy-4-nitrophthalimide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Hydroxy-4-nitrophthalimide chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a derivative of N-hydroxyphthalimide. It is primarily used as a reagent or additive in organic synthesis. Its key applications include:

  • Peptide Synthesis: It serves as a coupling additive to suppress racemization and improve coupling efficiency, similar to HOBt and HOAt.

  • Esterification Reactions: It is used to activate carboxylic acids, facilitating their conversion to esters, particularly in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

  • Redox-Active Ester Synthesis: this compound is employed in the preparation of redox-active esters, which have applications in cross-coupling reactions.[1]

Q2: What are the most common side reactions observed when using this compound?

A2: The most common side reactions include hydrolysis of the phthalimide ring, racemization of chiral centers during peptide coupling, and the formation of N-acylurea byproduct in carbodiimide-mediated reactions. Under certain conditions, side reactions related to the nitro group or radical-mediated processes can also occur.

Q3: How does the stability of this compound vary with pH?

A3: The stability of N-hydroxyphthalimide derivatives is pH-dependent. Under alkaline (basic) conditions, the rate of hydrolysis of the phthalimide ring increases significantly.[2] For sensitive reactions, it is crucial to control the pH and avoid strongly basic conditions to minimize the degradation of the reagent.

Q4: Can this compound be used as a direct replacement for HOBt or HOAt in peptide synthesis?

A4: While this compound can function as a racemization-suppressing additive, its efficacy relative to HOBt and HOAt can vary depending on the specific amino acids being coupled and the reaction conditions. HOAt is generally considered superior to HOBt in suppressing racemization due to its higher acidity.[3] It is recommended to perform small-scale test reactions to evaluate the effectiveness of this compound for a particular peptide sequence.

Troubleshooting Guides

Issue 1: Low Yield of Desired Ester in a DCC-Mediated Esterification

Symptoms:

  • The starting carboxylic acid is consumed, but the yield of the desired ester is low.

  • A significant amount of a white precipitate is observed (likely dicyclohexylurea, DCU).

  • Analysis of the crude product shows a major byproduct with a mass corresponding to an N-acylurea.

Possible Causes:

  • Formation of N-acylurea: The activated carboxylic acid (O-acylisourea intermediate) can rearrange to a stable N-acylurea, which does not react further to form the ester.[4]

  • Hydrolysis of this compound: If the reaction conditions are too basic or contain excessive moisture, the this compound can hydrolyze, reducing its effectiveness.[2]

  • Steric Hindrance: Highly sterically hindered carboxylic acids or alcohols can slow down the desired esterification reaction, allowing more time for side reactions to occur.[5]

Solutions:

  • Optimize Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of this compound and DCC.

  • Control Reaction Temperature: Perform the reaction at 0 °C to room temperature. Lower temperatures can disfavor the formation of N-acylurea.[4]

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis.

  • Order of Addition: Add the DCC to a pre-mixed solution of the carboxylic acid, alcohol, and this compound.

Issue 2: Significant Racemization in Peptide Coupling

Symptoms:

  • Diastereomeric impurities are observed in the final peptide product by HPLC or NMR analysis.

Possible Causes:

  • Inefficient Suppression of Oxazolone Formation: The primary mechanism of racemization is the formation of a planar oxazolone intermediate.[3] this compound may not be as effective as other additives for certain amino acids.

  • Excessive Base: The presence of a strong, non-sterically hindered base can accelerate the abstraction of the alpha-proton, leading to racemization.

  • Prolonged Reaction Time: Longer reaction times increase the exposure of the activated amino acid to conditions that promote racemization.

Solutions:

  • Choice of Coupling Additive: For particularly racemization-prone amino acids like histidine or cysteine, consider using HOAt, which is known for its superior racemization suppression.[3][6]

  • Choice of Base: If a base is required, use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[6]

  • Optimize Reaction Time: Monitor the reaction progress closely and work up the reaction as soon as the coupling is complete.

Data Presentation

Table 1: Comparison of Racemization-Suppressing Additives in Peptide Coupling

Coupling ReagentAdditive% Epimerization (D-Isomer)Reference
DICHOBt5.8[3]
DICHOAt1.2[3]
HBTUHOBt4.5[7]
HATUHOAt<1.0

Table 2: Rate Constants for Alkaline Hydrolysis of 4-Nitrophthalimide

[NaOH] (M)k_obs (s⁻¹)
0.010.00012
0.050.00060
0.100.00121

Data adapted from a study on 4-nitrophthalimide and indicates a pseudo-first-order dependence on hydroxide concentration.[2] Similar trends are expected for this compound.

Experimental Protocols

Protocol 1: General Procedure for Esterification using this compound and DCC
  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.), the alcohol (1.2 eq.), and this compound (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq.) in the same anhydrous solvent dropwise over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 0.5 N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Protocol 2: General Procedure for Peptide Coupling using this compound as an Additive
  • Resin Preparation: Swell the resin with the N-terminally deprotected amino acid in an appropriate solvent (e.g., DMF).

  • Activation of the Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (2.0 eq.) and this compound (2.0 eq.) in DMF. Add a solution of a carbodiimide coupling reagent (e.g., DIC) (2.0 eq.) and allow to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or chloranil test) to check for the presence of free primary amines, indicating the completion of the coupling reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Visualizations

Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid Mixing Mix Reactants (0°C) Carboxylic_Acid->Mixing Alcohol Alcohol Alcohol->Mixing NHNP N-Hydroxy-4- nitrophthalimide NHNP->Mixing Solvent Anhydrous Solvent Solvent->Mixing Add_DCC Add DCC Mixing->Add_DCC Stir Stir at RT Add_DCC->Stir Filter Filter DCU Stir->Filter Wash Aqueous Wash Filter->Wash Dry Dry Organic Layer Wash->Dry Purify Column Chromatography Dry->Purify Product Pure Ester Purify->Product

Caption: Workflow for DCC-mediated esterification using this compound.

Troubleshooting_Racemization Racemization High Racemization Observed Cause1 Inefficient Additive Racemization->Cause1 Cause2 Strong/Excess Base Racemization->Cause2 Cause3 Prolonged Reaction Racemization->Cause3 Solution1 Switch to HOAt for Sensitive Amino Acids Cause1->Solution1 Solution2 Use Weaker/Sterically Hindered Base (e.g., NMM) Cause2->Solution2 Solution3 Monitor Reaction Closely and Reduce Time Cause3->Solution3

Caption: Troubleshooting logic for racemization in peptide coupling.

References

optimizing reaction conditions for N-Hydroxy-4-nitrophthalimide catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Hydroxy-4-nitrophthalimide catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary catalytic application?

A1: this compound (4-NO₂-NHPI) is a derivative of N-hydroxyphthalimide (NHPI). Like its parent compound, it is explored as a catalyst primarily in oxidation reactions, including the aerobic oxidation of hydrocarbons and C-H functionalization. The catalytic activity stems from its ability to form a phthalimide-N-oxyl radical (PINO-type radical), which can abstract a hydrogen atom from a substrate to initiate a radical chain reaction.

Q2: How does the nitro group in this compound affect its catalytic activity?

A2: The electron-withdrawing nature of the nitro group is expected to influence the catalytic properties of the N-hydroxyimide. In some studies involving substituted NHPIs, electron-withdrawing groups have been shown to accelerate the rate of certain oxidation reactions. However, there is also evidence suggesting that strongly deactivating groups like nitro may render the catalyst inactive for specific substrates, such as in the benzylic oxidation of ethylbenzene. The effect is likely substrate-dependent and requires empirical validation.

Q3: What are the typical co-catalysts used with N-hydroxyimide catalysts?

A3: N-hydroxyimide catalysts are often used in conjunction with a co-catalyst to facilitate the generation of the active N-oxyl radical. Common co-catalysts include transition metal salts such as those of cobalt (e.g., Co(OAc)₂), manganese, and iron.[1] Metal-free conditions have also been developed, employing initiators like AIBN or operating at elevated temperatures.[2]

Q4: Is this compound soluble in common organic solvents?

A4: this compound is a solid that is generally soluble in polar organic solvents such as acetonitrile and acetic acid.[3][4] Its solubility in non-polar hydrocarbon solvents is limited, which can be a challenge for certain applications.

Q5: What are the main safety precautions when working with this compound?

A5: this compound is a chemical that should be handled with care in a laboratory setting. It can cause skin and serious eye irritation.[3] It is advisable to wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Handling should be performed in a well-ventilated area or fume hood.[3] For detailed safety information, always refer to the material safety data sheet (MSDS).[3][5][6][7]

II. Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or low conversion of starting material 1. Catalyst inactivity: The strong electron-withdrawing nitro group may render the catalyst inactive for your specific substrate.2. Insufficient catalyst loading: The amount of catalyst may be too low to initiate the reaction effectively.3. Low reaction temperature: The temperature may not be high enough for the initiation of the radical reaction.4. Ineffective co-catalyst/initiator: The chosen co-catalyst may not be suitable, or the initiator may have decomposed.5. Presence of inhibitors: Radical scavengers present as impurities in the substrate or solvent can quench the reaction.1. Consider using unsubstituted N-hydroxyphthalimide (NHPI) or an NHPI derivative with a less deactivating substituent.2. Increase the catalyst loading incrementally (e.g., from 5 mol% to 15 mol%).[8]3. Increase the reaction temperature in a controlled manner (e.g., in 10 °C increments).[9]4. Screen different metal salt co-catalysts (e.g., Co(OAc)₂, Mn(OAc)₂) or switch to a thermal initiator like AIBN.5. Purify the substrate and solvent prior to use.
Low product selectivity / Formation of multiple byproducts 1. Over-oxidation: The desired product may be susceptible to further oxidation under the reaction conditions.2. Side reactions of the substrate radical: The intermediate substrate radical may undergo undesired reactions.3. Catalyst degradation: At elevated temperatures, the catalyst itself may decompose, leading to uncontrolled side reactions.1. Monitor the reaction closely by TLC or GC and stop it once the desired product is maximized.2. Adjust the reaction temperature or change the solvent to influence the reaction pathway.3. Consider performing the reaction at a lower temperature for a longer duration.
Difficulty in catalyst recovery and reuse 1. Catalyst solubility: The catalyst may be soluble in the reaction mixture, making separation difficult.2. Catalyst degradation: The catalyst may not be stable under the reaction conditions for multiple cycles.1. For laboratory scale, silica gel chromatography can be used for separation. For larger scale, consider immobilizing the catalyst on a solid support.2. Investigate the stability of the catalyst under the reaction conditions. If degradation is observed, a fresh batch of catalyst may be needed for each run.

III. Experimental Protocols

General Protocol for Aerobic Benzylic Oxidation

This protocol is a general guideline and should be optimized for your specific substrate.

  • To a reaction vessel, add the benzylic substrate (1.0 equiv), this compound (5-15 mol%), and a co-catalyst such as Co(OAc)₂ (1-5 mol%).[8]

  • Add a suitable solvent, such as ethyl acetate or acetic acid.[8]

  • Stir the mixture at the desired temperature (e.g., 70-100 °C) under an atmosphere of oxygen (a balloon is often sufficient for small-scale reactions).[1][8]

  • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid catalyst is used, it can be filtered off.[10] Otherwise, proceed with a standard aqueous workup.

  • Purify the product by an appropriate method, such as column chromatography.

Note: The reaction time can vary significantly depending on the substrate and reaction conditions.

IV. Visualizations

Catalytic Cycle of NHPI-mediated Oxidation

CatalyticCycle cluster_cycle Catalytic Cycle NHPI This compound (Catalyst Precursor) PINO 4-NO₂-Phthalimide-N-oxyl Radical (Active Catalyst) NHPI->PINO Oxidation (Co(II)/O₂ or other initiator) PINO->NHPI Catalyst Regeneration Substrate_Radical Substrate Radical (R.) PINO->Substrate_Radical Hydrogen Atom Abstraction Substrate Substrate (R-H) Product Oxidized Product (R-OOH, R=O, etc.) Substrate_Radical->Product + O₂ Product_Ext Product Product->Product_Ext Exits Cycle Substrate_Ext Substrate (R-H) Substrate_Ext->Substrate Enters Cycle

Caption: Catalytic cycle of this compound in aerobic oxidation.

Troubleshooting Logic Flow

TroubleshootingFlow cluster_troubleshooting_conversion Troubleshoot Low Conversion cluster_troubleshooting_selectivity Troubleshoot Low Selectivity Start Experiment Start Check_Conversion Check Conversion Start->Check_Conversion Low_Conversion Issue: Low/No Conversion Check_Conversion->Low_Conversion < 10% Good_Conversion Good Conversion Check_Conversion->Good_Conversion > 80% Increase_Temp Increase Temperature Low_Conversion->Increase_Temp Increase_Cat_Loading Increase Catalyst Loading Low_Conversion->Increase_Cat_Loading Change_Cocatalyst Change Co-catalyst Low_Conversion->Change_Cocatalyst Change_Catalyst Change to NHPI Low_Conversion->Change_Catalyst Check_Selectivity Check Selectivity Good_Conversion->Check_Selectivity Good_Selectivity Good Selectivity Check_Selectivity->Good_Selectivity High Low_Selectivity Issue: Low Selectivity Check_Selectivity->Low_Selectivity Low End Experiment Optimized Good_Selectivity->End Lower_Temp Lower Temperature Low_Selectivity->Lower_Temp Monitor_Time Monitor Reaction Time Low_Selectivity->Monitor_Time Change_Solvent Change Solvent Low_Selectivity->Change_Solvent Increase_Temp->Check_Conversion Re-run Increase_Cat_Loading->Check_Conversion Re-run Change_Cocatalyst->Check_Conversion Re-run Change_Catalyst->Check_Conversion Re-run Lower_Temp->Check_Selectivity Re-run Monitor_Time->Check_Selectivity Re-run Change_Solvent->Check_Selectivity Re-run

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Stability of N-Hydroxy-4-nitrophthalimide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues encountered during experiments with N-Hydroxy-4-nitrophthalimide.

Troubleshooting Guides

This section provides structured guidance for common problems related to the stability of this compound.

Issue 1: Decreased Purity or Appearance of Unknown Peaks in Chromatographic Analysis

Symptoms:

  • A decrease in the peak area of this compound over time in prepared solutions.

  • The appearance of new, unidentified peaks in HPLC or LC-MS chromatograms.

  • A visible change in the color of the solution (e.g., from colorless/pale yellow to a more intense yellow or brown).

Possible Causes:

  • Hydrolysis: The imide ring is susceptible to hydrolysis, especially in the presence of water and under non-neutral pH conditions. This can lead to the formation of 4-nitrophthalamic acid derivatives and ultimately 4-nitrophthalic acid.

  • Solvent-Induced Degradation: Protic solvents (e.g., water, methanol, ethanol) can facilitate hydrolysis. Some aprotic solvents, if not anhydrous, can also contribute to degradation.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation process.

  • Photodegradation: Exposure to light, particularly UV light, may induce degradation.

Troubleshooting Steps:

  • Verify Solvent Quality: Ensure that the solvents used are of high purity and anhydrous. For sensitive applications, use freshly opened bottles of anhydrous solvents.

  • Control pH: If working with aqueous or buffered solutions, maintain a pH in the slightly acidic range (pH 4-6) to minimize base-catalyzed hydrolysis.

  • Temperature Management: Avoid unnecessary exposure of the solution to elevated temperatures. If heating is required for an experiment, perform it for the minimum time necessary.

  • Light Protection: Prepare and store solutions of this compound in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Fresh Solution Preparation: Prepare solutions fresh before each experiment to minimize the impact of time-dependent degradation.

Issue 2: Inconsistent or Non-Reproducible Results in Biological Assays or Chemical Reactions

Symptoms:

  • Variable results between experimental replicates.

  • Loss of compound activity over the duration of an experiment.

  • Lower than expected reaction yields.

Possible Causes:

  • Instability in Assay/Reaction Medium: The compound may be degrading in the specific buffer, cell culture medium, or reaction mixture being used.

  • Incompatibility with Other Reagents: this compound is incompatible with strong bases and strong oxidizing agents.[1]

Troubleshooting Steps:

  • Assess Compound Stability in Medium: Perform a time-course study by incubating this compound in the specific experimental medium (without other reactants or cells) and analyze its concentration at different time points using a stability-indicating analytical method like HPLC.

  • Review Reagent Compatibility: Ensure that the experimental protocol does not involve the use of strong bases or oxidizing agents that could rapidly degrade the compound.

  • Optimize Solution Handling: If using a stock solution in a solvent like DMSO, ensure the final concentration of the organic solvent in the aqueous medium is low and does not affect the stability or the experimental outcome. Prepare working solutions immediately before use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound? A1: The solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Q2: What is the best solvent for preparing a stable stock solution? A2: High-purity, anhydrous aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended for preparing stock solutions. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light to maximize their shelf-life.

Q3: How susceptible is this compound to hydrolysis? A3: While specific kinetic data for this compound is not readily available, the related compound 4-nitrophthalimide can be hydrolyzed.[2] It is therefore highly probable that this compound is also susceptible to hydrolysis, particularly under neutral to basic aqueous conditions.

Q4: What are the potential degradation products I should look for? A4: The most likely degradation products result from hydrolysis of the imide bond. This would initially form a 4-nitrophthalamic acid derivative, which can further hydrolyze to 4-nitrophthalic acid.

Q5: Are there any specific considerations when using this compound in peptide synthesis? A5: Yes. While N-hydroxyphthalimide derivatives are utilized in peptide synthesis, it is crucial to maintain anhydrous conditions to prevent hydrolysis of the activated ester. The basicity of the reaction conditions should also be controlled, as strong bases can cause degradation.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Appearance White to light yellow crystal or powderTCI AMERICA
Molecular Formula C₈H₄N₂O₅BOC Sciences
Molecular Weight 208.13 g/mol BOC Sciences
Melting Point 169 °CLabSolutions
Purity (by HPLC) >98.0%TCI AMERICA
Table 2: General Stability Profile in Common Laboratory Solvents (Inferred)
Solvent ClassExamplesGeneral StabilityRationale
Polar Aprotic DMF, DMSO, AcetonitrileGenerally GoodThese solvents do not donate protons and are less likely to participate in hydrolysis, especially when anhydrous.
Polar Protic Water, Ethanol, MethanolPotentially PoorThese solvents can act as nucleophiles (water) or facilitate proton transfer, leading to hydrolysis of the imide ring. Stability is expected to be pH-dependent.
Non-Polar Toluene, Chloroform, HexaneGood (if soluble)These solvents are unreactive towards the imide group, but the solubility of this compound may be limited.

Experimental Protocols

Protocol: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or phosphoric acid (for mobile phase adjustment)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate a sealed vial of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound (e.g., in acetonitrile/water) in a quartz cuvette to a photostability chamber for a defined period. A control sample should be kept in the dark under the same conditions.

  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acid and base-stressed samples. Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • HPLC Method:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (determine by UV scan).

    • Column Temperature: 30°C

  • Analysis: Analyze the stressed samples and an unstressed control. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (60°C) start->thermal photo Photolytic (UV/Vis Light) start->photo hplc HPLC Analysis (Stability-Indicating Method) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc outcome Identify and Quantify Degradation Products hplc->outcome

Caption: Forced degradation experimental workflow.

logical_relationships cluster_compound Compound in Solution cluster_factors Environmental Factors cluster_degradation Resulting Degradation cluster_consequences Experimental Consequences compound This compound water Presence of Water compound->water ph pH (especially basic) compound->ph temp Elevated Temperature compound->temp light Light Exposure compound->light degradation Chemical Degradation water->degradation ph->degradation temp->degradation light->degradation consequences Loss of Purity & Inconsistent Results degradation->consequences

Caption: Logical relationships of stability factors.

References

preventing degradation of N-Hydroxy-4-nitrophthalimide during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Hydroxy-4-nitrophthalimide (NHN). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during chemical reactions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (NHN) degradation during reactions?

A1: The degradation of this compound is primarily attributed to its susceptibility to hydrolysis, especially under basic conditions. The electron-withdrawing nitro group can increase the reactivity of the phthalimide ring system. Key factors that can induce degradation include:

  • Alkaline Conditions: Strong bases can catalyze the hydrolysis of the imide ring, leading to the formation of 4-nitrophthalic acid derivatives.[1]

  • Elevated Temperatures: High temperatures can accelerate decomposition, potentially leading to the release of nitrogen oxides (NOx).[2]

  • Presence of Nucleophiles: Strong nucleophiles, other than the intended reactant, can attack the carbonyl groups of the phthalimide, leading to side products.

  • Incompatible Reagents: Contact with strong oxidizing or reducing agents should be avoided as they can lead to unwanted side reactions.[2]

Q2: I am observing a yellow discoloration in my reaction mixture when using NHN. What is the likely cause?

A2: A yellow to reddish color can be indicative of the formation of the N-hydroxyphthalimide anion under basic conditions.[1] While this may be a normal intermediate in some reactions, a persistent or deepening color could suggest the accumulation of degradation byproducts. It is advisable to monitor the reaction progress by techniques like TLC or LC-MS to distinguish between reactive intermediates and degradation products.

Q3: Can I use amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) in my reaction with NHN?

A3: Caution should be exercised when using amine bases. While they are often used to scavenge acids formed during a reaction, their basicity can promote the degradation of NHN. If a base is necessary, consider using a sterically hindered, non-nucleophilic base and adding it slowly at a controlled temperature. Monitoring the reaction for NHN consumption and byproduct formation is crucial.

Q4: What are the recommended storage and handling conditions for this compound?

A4: To ensure the stability of NHN, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[2] Handle the compound in accordance with good industrial hygiene and safety practices.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of the desired product and significant recovery of starting materials. 1. Insufficient activation of the carboxylic acid (if used in a coupling reaction). 2. Degradation of NHN before it can react. 3. Reaction temperature is too low.1. Ensure activating agents (e.g., carbodiimides) are fresh and used in appropriate stoichiometric amounts. 2. Add NHN to the reaction mixture at a lower temperature and ensure anhydrous conditions. 3. Gradually increase the reaction temperature while monitoring for product formation and NHN degradation.
Formation of multiple unidentified byproducts. 1. Degradation of NHN due to harsh reaction conditions (e.g., high temperature, strong base). 2. Side reactions with the solvent or impurities.1. Lower the reaction temperature. If a base is required, use a weaker or sterically hindered base and add it portion-wise. 2. Use high-purity, anhydrous solvents. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Reaction mixture turns dark brown or black. Severe decomposition of NHN and/or other reaction components.1. Immediately stop the reaction and re-evaluate the reaction conditions. 2. Significantly lower the reaction temperature and consider a slower addition of reagents. 3. Ensure that no incompatible reagents are present.
Inconsistent reaction outcomes. Moisture in the reagents or solvents leading to hydrolysis of NHN or activated intermediates.1. Use freshly dried solvents and reagents. 2. Perform the reaction under an inert and dry atmosphere. 3. Store NHN in a desiccator.

Data Presentation

Table 1: Chemical Compatibility of this compound

Reagent Class Compatibility Potential Issues
Strong Bases (e.g., NaOH, KOH)IncompatibleRapid hydrolysis of the imide ring.
Amine Bases (e.g., TEA, DIPEA)Use with cautionCan promote hydrolysis, especially at elevated temperatures.
Strong Oxidizing AgentsIncompatiblePotential for vigorous or explosive reactions.
Strong Reducing AgentsIncompatiblePotential for vigorous or explosive reactions.
Carbodiimides (e.g., DCC, EDC)CompatibleCommonly used for activation in coupling reactions.
Anhydrous Aprotic Solvents (e.g., DMF, DCM, THF)CompatibleGood solvents for reactions involving NHN. Ensure they are dry.
Protic Solvents (e.g., water, alcohols)Use with cautionCan lead to solvolysis/hydrolysis, especially in the presence of base or acid.

Experimental Protocols

Protocol 1: General Procedure for the Activation of a Carboxylic Acid using NHN and a Carbodiimide

This protocol describes a general method for forming an activated NHN ester, which can then be used in a subsequent coupling reaction (e.g., with an amine to form an amide).

Materials:

  • Carboxylic acid

  • This compound (NHN)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, add the carboxylic acid (1.0 eq) to a round-bottom flask.

  • Dissolution: Dissolve the carboxylic acid in anhydrous DCM or DMF.

  • Addition of NHN: Add this compound (1.1 eq) to the solution and stir until it is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Carbodiimide: Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM or DMF to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS for the formation of the activated ester.

  • Work-up (if DCC is used): If a precipitate of dicyclohexylurea (DCU) forms, filter the reaction mixture.

  • Use of Activated Ester: The resulting solution containing the activated NHN ester is typically used immediately in the next reaction step without further purification.

Visualizations

degradation_pathway NHN This compound Intermediate Tetrahedral Intermediate NHN->Intermediate Nucleophilic Attack Base Base (e.g., OH-) Base->Intermediate Product 4-Nitrophthalamic Acid Derivative Intermediate->Product Ring Opening caption Hydrolytic Degradation Pathway of NHN.

Caption: Hydrolytic Degradation Pathway of NHN.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Use start Dissolve Carboxylic Acid in Anhydrous Solvent add_nhn Add NHN start->add_nhn cool Cool to 0 °C add_nhn->cool add_carbodiimide Add Carbodiimide cool->add_carbodiimide stir Stir and Warm to Room Temperature add_carbodiimide->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter (if DCC used) monitor->filter use Use Activated Ester Solution Directly filter->use caption Workflow for Carboxylic Acid Activation.

Caption: Workflow for Carboxylic Acid Activation.

References

Technical Support Center: N-Hydroxy-4-nitrophthalimide (4-NIT) Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peptide coupling reactions involving N-Hydroxy-4-nitrophthalimide (4-NIT). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate successful peptide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered when using this compound as a coupling additive.

Q1: What is the role of this compound (4-NIT) in peptide coupling?

This compound serves as a coupling additive, primarily used in conjunction with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). Its primary function is to form an active ester with the C-terminal of an N-protected amino acid. This active ester is more reactive than the free carboxylic acid, facilitating the subsequent nucleophilic attack by the N-terminal amine of the growing peptide chain to form a peptide bond. The electron-withdrawing nitro group on the phthalimide ring is thought to increase the reactivity of the active ester, potentially leading to higher coupling efficiency.

Q2: I am experiencing low coupling yield when using 4-NIT. What are the possible causes and how can I resolve this?

Low coupling yield is a common issue in peptide synthesis and can be attributed to several factors when using 4-NIT.

  • Incomplete Activation: The formation of the 4-NIT active ester may be inefficient.

    • Solution: Ensure that the carbodiimide coupling reagent is fresh and used in a slight excess (e.g., 1.1 equivalents) relative to the amino acid and 4-NIT. Pre-activation of the amino acid with the carbodiimide and 4-NIT for 5-10 minutes before adding to the resin can also improve efficiency.

  • Steric Hindrance: Coupling of sterically hindered amino acids can be challenging.

    • Solution: For bulky amino acids, consider extending the coupling reaction time (e.g., from 2 hours to 4 hours or overnight). Increasing the reaction temperature may also be beneficial, but should be done with caution as it can increase the risk of racemization.

  • Poor Solubility of 4-NIT: Inadequate dissolution of 4-NIT in the reaction solvent can limit its availability.

    • Solution: Ensure complete dissolution of 4-NIT in the solvent before adding it to the reaction mixture. Sonication can aid in dissolving the reagent. Refer to the solubility data in Table 1 for suitable solvents.

  • Peptide Aggregation: The growing peptide chain may aggregate on the solid support, hindering the accessibility of the N-terminal amine.

    • Solution: Switch to a more effective solvent for disrupting secondary structures, such as N-methylpyrrolidone (NMP). The use of chaotropic salts (e.g., LiCl) or performing the synthesis at an elevated temperature can also help to reduce aggregation.[1]

Q3: How can I tell if the coupling reaction is incomplete, and what should I do?

Incomplete coupling can lead to the formation of deletion sequences in your final peptide.

  • Detection: The most common method to check for incomplete coupling in solid-phase peptide synthesis is the Kaiser (ninhydrin) test. A positive result (blue or purple beads) indicates the presence of free primary amines, signifying that the coupling is not complete.

  • Solution: If the Kaiser test is positive, a "double coupling" should be performed. This involves washing the resin and repeating the coupling step with a fresh solution of the activated amino acid.

Q4: Is racemization a concern when using 4-NIT, and how can it be minimized?

Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a critical concern in peptide synthesis.[2] While N-hydroxyphthalimide derivatives are generally used to suppress racemization compared to using carbodiimides alone, certain factors can still contribute to its occurrence.[3]

  • Minimization Strategies:

    • Choice of Base: If a base is required, use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine in place of stronger bases like diisopropylethylamine (DIPEA).

    • Temperature Control: Perform coupling reactions at room temperature or below (e.g., 0 °C) to minimize the rate of racemization.

    • Avoid Prolonged Activation: Limit the pre-activation time of the amino acid with the carbodiimide and 4-NIT to the minimum necessary for efficient activation.

Data Presentation

Table 1: Solubility of 4-Nitrophthalimide in Common Organic Solvents

This table provides solubility data for 4-nitrophthalimide in various solvents commonly used in peptide synthesis. This information is crucial for ensuring the complete dissolution of the reagent during the coupling reaction.

SolventTemperature (°C)Mole Fraction Solubility (x10^3)
N,N-Dimethylformamide (DMF)25157.30
N,N-Dimethylformamide (DMF)30184.50
N,N-Dimethylformamide (DMF)35216.80
Acetone2549.31
Acetone3058.76
Acetone3570.15
Acetonitrile2516.02
Acetonitrile3019.11
Acetonitrile3522.71
Dichloromethane (DCM)-Data not readily available
N-Methylpyrrolidone (NMP)-Data not readily available

Data extracted from literature sources.

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling using 4-NIT as an Additive

This protocol outlines a general procedure for a manual coupling step in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid (3 equivalents)

  • This compound (4-NIT) (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)

  • Resin with a free N-terminal amine

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for a further 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and 4-NIT in DMF. Add DIC to the solution and allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times).

  • Monitoring: Perform a Kaiser test on a small sample of the resin to check for the presence of free primary amines. If the test is positive, repeat steps 4-6 (double coupling).

  • Next Cycle: If the Kaiser test is negative, proceed to the deprotection step for the next amino acid in the sequence.

Mandatory Visualization

Peptide_Coupling_Workflow cluster_activation start Start: Resin with free N-terminus deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection washing1 Wash Resin (DMF, DCM) deprotection->washing1 activation Amino Acid Activation (AA + 4-NIT + DIC in DMF) coupling Coupling Reaction (Add activated AA to resin) washing1->coupling activation->coupling washing2 Wash Resin (DMF, DCM) coupling->washing2 monitoring Monitor Completion (Kaiser Test) washing2->monitoring double_coupling Double Coupling (Repeat activation and coupling) monitoring->double_coupling Positive next_cycle Proceed to Next Cycle monitoring->next_cycle Negative double_coupling->washing2

Caption: General experimental workflow for a single coupling cycle in solid-phase peptide synthesis using 4-NIT.

Troubleshooting_Workflow start Low Coupling Yield with 4-NIT check_activation Check Reagent Activity and Pre-activation start->check_activation check_sterics Sterically Hindered AA? check_activation->check_sterics No solution_activation Use fresh reagents Increase equivalents Optimize pre-activation time check_activation->solution_activation Yes check_solubility 4-NIT Fully Dissolved? check_sterics->check_solubility No solution_sterics Extend coupling time Increase temperature cautiously check_sterics->solution_sterics Yes check_aggregation Signs of Peptide Aggregation? check_solubility->check_aggregation No solution_solubility Ensure complete dissolution (sonication, choice of solvent) check_solubility->solution_solubility Yes solution_aggregation Switch to NMP Use chaotropic salts Elevate temperature check_aggregation->solution_aggregation Yes

Caption: A logical workflow for troubleshooting low coupling yield when using this compound.

References

Technical Support Center: Overcoming Solubility Challenges with N-Hydroxy-4-nitrophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with N-Hydroxy-4-nitrophthalimide (NHN).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound (NHN) is a chemical compound used as a reagent in organic synthesis. It is particularly noted for its application in peptide coupling reactions, where it serves as an activating agent for carboxylic acids. The nitro group in its structure enhances its reactivity compared to the parent compound, N-hydroxyphthalimide.

Q2: What are the general solubility characteristics of this compound?

A2: this compound is a crystalline solid that generally exhibits low solubility in water and many non-polar organic solvents.[1] It shows better solubility in polar aprotic solvents.

Q3: I am having trouble dissolving this compound for my reaction. What can I do?

A3: Difficulty in dissolving NHN is a common issue. Initial steps to address this include selecting an appropriate solvent, gentle heating, and agitation (e.g., stirring or sonication). For reactions like peptide couplings, polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often effective.

Q4: My this compound is precipitating out of the reaction mixture. What could be the cause and how can I prevent it?

A4: Precipitation during a reaction can be due to several factors, including a change in temperature, a change in the solvent composition as the reaction proceeds, or the formation of a less soluble species. To prevent this, ensure that the initial concentration of NHN is not too close to its saturation point at the reaction temperature. If the reaction involves the addition of a co-solvent in which NHN is less soluble, this addition should be done slowly and with vigorous stirring. Maintaining a consistent temperature throughout the reaction is also crucial.

Q5: Can I use co-solvents to improve the solubility of this compound?

A5: Yes, using a co-solvent system can be an effective strategy. A small amount of a highly polar aprotic solvent in which NHN is readily soluble can be added to the main reaction solvent to enhance overall solubility. However, it is important to ensure that the co-solvent is compatible with all reactants and reaction conditions.

Data Presentation: Solubility of this compound and Related Compounds

Precise quantitative solubility data for this compound is not widely available in the literature. However, data for the closely related compounds, 4-nitrophthalimide and N-hydroxyphthalimide, can provide valuable guidance for solvent selection.

Table 1: Qualitative Solubility of this compound and Related Compounds

CompoundWaterEthanolAcetoneN,N-Dimethylformamide (DMF)
This compound Sparingly SolubleSolubleSolubleSoluble
4-Nitrophthalimide Insoluble[1]SolubleSolubleSoluble
N-Hydroxyphthalimide SolubleSolubleSolubleSoluble

Table 2: Quantitative Solubility of 4-Nitrophthalimide in Various Organic Solvents at 25°C (298.15 K)

SolventMolar Fraction (x10^2)Solubility ( g/100g solvent)
N,N-Dimethylformamide (DMF)15.3428.52
Cyclohexanone8.8716.14
Acetone7.0212.51
1,4-Dioxane6.8912.24
2-Butanone6.4511.41
Benzyl alcohol5.539.69
Ethyl acetate3.546.13
Acetonitrile2.584.41
Methanol2.153.63
Ethanol1.632.72
Isopropanol1.091.80
Chloroform0.080.13

Data for 4-Nitrophthalimide is presented as a proxy due to the lack of specific quantitative data for this compound.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound for a Reaction
  • Solvent Selection: Choose a polar aprotic solvent such as DMF, DMSO, or NMP.

  • Weighing: Accurately weigh the required amount of this compound in a dry reaction vessel.

  • Solvent Addition: Add a portion of the selected solvent to the vessel.

  • Agitation: Begin stirring the mixture using a magnetic stirrer.

  • Gentle Heating (Optional): If the solid does not dissolve readily at room temperature, gently warm the mixture. Monitor the temperature closely to avoid decomposition.

  • Sonication (Optional): For difficult-to-dissolve solids, placing the vessel in an ultrasonic bath for short periods can aid dissolution.

  • Complete Dissolution: Continue to add the solvent incrementally with stirring (and warming, if necessary) until the this compound is completely dissolved.

  • Cooling: If the solution was heated, allow it to cool to the desired reaction temperature before adding other reagents.

Protocol 2: Recrystallization of this compound for Purification
  • Solvent Selection: Based on data for related compounds, a polar protic solvent like ethanol is a good starting point for recrystallization.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guides

Issue 1: this compound fails to dissolve completely.

Potential Cause Troubleshooting Step
Inappropriate solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO).
Insufficient solvent Gradually add more solvent until the solid dissolves.
Low temperature Gently warm the mixture while stirring.
Poor quality of NHN The material may contain insoluble impurities. Attempt a hot filtration of the dissolved portion.

Issue 2: this compound "oils out" instead of crystallizing during recrystallization.

Potential Cause Troubleshooting Step
Solution is too concentrated Add a small amount of hot solvent to the oiled mixture and redissolve.
Cooling is too rapid Allow the solution to cool more slowly at room temperature before placing it in an ice bath.
High level of impurities The impurities may be depressing the melting point. Consider pre-purification by another method or using a different recrystallization solvent.

Issue 3: Low recovery after recrystallization.

Potential Cause Troubleshooting Step
Too much solvent used Use the minimum amount of hot solvent required for complete dissolution.
Crystals are too soluble in the cold solvent Ensure the solution is thoroughly chilled in an ice bath before filtration.
Premature crystallization during hot filtration Ensure the filtration apparatus is pre-heated.

Visualizations

experimental_workflow_dissolution start Start: Undissolved NHN solvent Select Appropriate Solvent (e.g., DMF, DMSO) start->solvent add_solvent Add Solvent & Agitate solvent->add_solvent heat Gentle Heating (Optional) add_solvent->heat if needed sonicate Sonication (Optional) add_solvent->sonicate if needed dissolved Completely Dissolved NHN Solution add_solvent->dissolved Success heat->add_solvent sonicate->add_solvent end Proceed with Reaction dissolved->end

Caption: Workflow for dissolving this compound.

troubleshooting_workflow start Problem: NHN Solubility Issue check_solvent Is the solvent appropriate? start->check_solvent change_solvent Action: Switch to a more polar aprotic solvent (DMF, DMSO). check_solvent->change_solvent No check_temp Is the temperature optimal? check_solvent->check_temp Yes change_solvent->start increase_temp Action: Gently warm the solution. check_temp->increase_temp No check_concentration Is the concentration too high? check_temp->check_concentration Yes increase_temp->start add_solvent Action: Add more solvent. check_concentration->add_solvent Yes success Resolution: NHN Dissolved check_concentration->success No add_solvent->start

Caption: Troubleshooting logic for NHN solubility problems.

peptide_coupling_pathway cluster_activation Activation Step cluster_coupling Coupling Step COOH Carboxylic Acid (R-COOH) ActivatedEster Activated Ester Intermediate COOH->ActivatedEster NHN This compound (NHN) NHN->ActivatedEster CouplingAgent Coupling Agent (e.g., DCC, EDC) CouplingAgent->ActivatedEster PeptideBond Peptide Bond Formation (R-CO-NH-R') ActivatedEster->PeptideBond Amine Amine (R'-NH2) Amine->PeptideBond Byproduct NHN Byproduct PeptideBond->Byproduct

Caption: General reaction pathway for peptide coupling using NHN.

References

Technical Support Center: Scaling Up N-Hydroxy-4-nitrophthalimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-Hydroxy-4-nitrophthalimide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound, particularly when scaling up the reaction. The synthesis is typically a two-step process: 1) Nitration of phthalimide to 4-nitrophthalimide and 2) Conversion of 4-nitrophthalimide to this compound.

Step 1: Nitration of Phthalimide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 4-Nitrophthalimide - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect ratio of nitric acid to sulfuric acid. - Loss of product during workup and purification.- Increase reaction time or temperature moderately. Monitor reaction progress using TLC. - Maintain the reaction temperature between 10-15°C during the addition of phthalimide and then allow it to proceed at room temperature.[1][2] - An optimized nitric acid to sulfuric acid ratio of 1:4.5 has been reported to increase yields.[2][3] - Ensure efficient precipitation by pouring the reaction mixture slowly into a sufficient amount of crushed ice.[1][2] Wash the crude product thoroughly with ice water.[1][2]
Formation of Impurities (e.g., dinitro derivatives) - Reaction temperature is too high. - Excess of nitrating agent.- Strictly control the temperature during the addition of reactants. - Use a stoichiometric amount of nitric acid.
Product is difficult to filter - Fine particle size of the precipitate.- Allow the precipitate to digest in the cold solution for a longer period before filtration. - Use a filter aid if necessary.
Purification by recrystallization is inefficient - Inappropriate solvent. - Presence of persistent impurities.- 95% ethanol is a commonly used and effective solvent for recrystallization.[1][2] - If impurities persist, consider a second recrystallization or column chromatography.

Step 2: Synthesis of this compound

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction with hydroxylamine. - Decomposition of the product. - Suboptimal reaction conditions (e.g., solvent, temperature).- Ensure the use of a slight excess of hydroxylamine hydrochloride. - Avoid excessively high reaction temperatures or prolonged reaction times. - A hydrated organic solvent can be an effective reaction medium.[4] Reaction temperatures between 85-105°C have been reported for the synthesis of N-hydroxyphthalimide.[4]
Product Contamination with Starting Material - Insufficient reaction time. - Inefficient purification.- Monitor the reaction to completion using TLC. - Recrystallize the crude product from an appropriate solvent.
Product Discoloration - Presence of impurities. - Decomposition.- Ensure thorough washing and purification of the product. - Store the final product in a cool, dark, and dry place.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the nitration of phthalimide?

A1: The temperature should be carefully controlled. It is recommended to keep the temperature of the mixed acids between 10°C and 15°C while adding the phthalimide.[1] The reaction can then be allowed to proceed at room temperature.[1][2] An optimized process suggests a reaction temperature of 25°C for 10 hours.[2][3]

Q2: What is the best way to purify crude 4-nitrophthalimide?

A2: Recrystallization from 95% ethyl alcohol is a common and effective method for purifying 4-nitrophthalimide.[1][2]

Q3: Can I use a different nitrating agent?

A3: While a mixture of fuming nitric acid and concentrated sulfuric acid is the most common nitrating agent, other nitrating agents could potentially be used. However, the reaction conditions would need to be re-optimized. The described method has been shown to provide good yields.[1][2]

Q4: What are the key safety precautions to take during this synthesis?

A4: The use of fuming nitric acid and concentrated sulfuric acid requires extreme caution. These are highly corrosive and strong oxidizing agents. The nitration reaction is exothermic and must be controlled by cooling. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q5: How can I improve the yield of this compound?

A5: To improve the yield, ensure the 4-nitrophthalimide starting material is pure. Use of a slight excess of hydroxylamine hydrochloride and an appropriate solvent system, such as a hydrated organic solvent, can improve reaction efficiency.[4] Careful control of the reaction temperature is also crucial to prevent side reactions and decomposition.

Quantitative Data Summary

Parameter Value Reference
Yield of 4-Nitrophthalimide (Crude) 63-66%[1]
Yield of 4-Nitrophthalimide (Purified) 52-53%[1]
Optimized Yield of 4-Nitrophthalimide >82%[2][3]
Melting Point of 4-Nitrophthalimide 198°C[1]
Optimized Melting Point of 4-Nitrophthalimide 192.1-192.7°C[2]
Yield of N-Hydroxyphthalimide (from Phthalic Anhydride) 90-95%[4]
Purity of N-Hydroxyphthalimide 97%[4]

Experimental Protocols

1. Synthesis of 4-Nitrophthalimide

This protocol is adapted from an optimized procedure.[2]

  • Materials: Phthalimide, Fuming Nitric Acid, Concentrated Sulfuric Acid, Crushed Ice, 95% Ethanol.

  • Procedure:

    • In a four-necked flask equipped with a stirrer and a thermometer, add 8.4 mL of fuming nitric acid.

    • Cool the flask in an ice-water bath to 0-5°C.

    • Slowly add 31.6 mL of concentrated sulfuric acid while maintaining the temperature of the reaction mixture between 10-15°C.

    • After the addition is complete, add 20.0 g of phthalimide all at once.

    • Stir the reaction vigorously for 10 hours at room temperature.

    • Slowly pour the yellow reaction mixture into 112.5 g of crushed ice with vigorous stirring, ensuring the temperature does not exceed 20°C.

    • Collect the resulting solid by filtration.

    • Wash the solid with 450 mL of ice water, with vigorous stirring during each wash, and filter.

    • Dry the solid and recrystallize from 38 mL of 95% ethanol to yield purified 4-nitrophthalimide.

2. Synthesis of this compound

This is a generalized protocol based on the synthesis of N-hydroxyphthalimide, which would need to be adapted and optimized for the 4-nitro derivative.[4]

  • Materials: 4-Nitrophthalimide, Hydroxylamine Hydrochloride, Hydrated Organic Solvent (e.g., aqueous dioxane or similar).

  • Procedure:

    • Dissolve 4-nitrophthalimide in a suitable hydrated organic solvent in a reaction flask.

    • Add hydroxylamine hydrochloride to the solution.

    • Heat the reaction mixture, for example, to between 85-105°C, for a period of 2.5 to 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture.

    • The product may precipitate upon cooling or require removal of the solvent under reduced pressure.

    • Collect the solid product by filtration.

    • Purify the crude this compound by recrystallization from an appropriate solvent.

Process Visualization

Scaling_Up_Synthesis cluster_step1 Step 1: Nitration of Phthalimide cluster_step2 Step 2: Synthesis of this compound Start1 Start: Phthalimide Reagents1 Add Fuming Nitric Acid & Concentrated Sulfuric Acid (10-15°C) Start1->Reagents1 Reaction1 Stir at Room Temperature (10h) Reagents1->Reaction1 Workup1 Pour into Ice Water Reaction1->Workup1 Filter1 Filter and Wash with Ice Water Workup1->Filter1 Purify1 Recrystallize from 95% Ethanol Filter1->Purify1 Product1 4-Nitrophthalimide Purify1->Product1 Start2 Start: 4-Nitrophthalimide Product1->Start2 Intermediate Reagents2 Add Hydroxylamine HCl in Hydrated Organic Solvent Start2->Reagents2 Reaction2 Heat (e.g., 85-105°C, 2.5-4h) Reagents2->Reaction2 Workup2 Cool and Precipitate/ Evaporate Solvent Reaction2->Workup2 Filter2 Filter Workup2->Filter2 Purify2 Recrystallize Filter2->Purify2 Product2 This compound Purify2->Product2

Caption: Workflow for the two-step synthesis of this compound.

References

Technical Support Center: Analysis of Impurities in N-Hydroxy-4-nitrophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Hydroxy-4-nitrophthalimide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Impurities in this compound can originate from the synthetic route or degradation. Based on common synthetic pathways, the following impurities may be present:

  • Starting Materials: Unreacted starting materials such as 4-Nitrophthalic anhydride and hydroxylamine may be present.

  • Intermediates: Incomplete reaction or side reactions could lead to the presence of 4-Nitrophthalimide.

  • Isomeric Impurities: The nitration of phthalic anhydride can produce both 4-nitro and 3-nitro isomers. Therefore, 3-Nitrophthalic acid and N-Hydroxy-3-nitrophthalimide are potential isomeric impurities.

  • Degradation Products: this compound can undergo hydrolysis under certain conditions to form 4-Nitrophthalic acid.

Q2: What is the typical purity specification for commercially available this compound?

A2: Commercially available this compound typically has a purity of greater than 98.0% as determined by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I resolve this?

Answer: Peak tailing for aromatic nitro compounds and hydroxamic acids in reversed-phase HPLC is often due to interactions with acidic silanol groups on the silica-based column packing.

Troubleshooting Steps:

Potential Cause Solution
Secondary Silanol Interactions Optimize the mobile phase pH by lowering it (e.g., using a phosphate buffer at pH 2.5-3.0) to suppress the ionization of silanol groups. Consider using a column with high-purity silica ("Type-B") which has fewer acidic silanol groups.
Metal Chelation The hydroxamic acid moiety can chelate with metal ions. Add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to the mobile phase.
Sample Overload Reduce the concentration of the sample or the injection volume.
Inappropriate Sample Solvent Dissolve the sample in the mobile phase or a solvent with a weaker elution strength than the mobile phase.

Issue 2: Inconsistent Retention Times

Question: I am observing a drift in the retention times of my this compound and its impurity peaks. What could be the cause?

Answer: Drifting retention times can be caused by several factors related to the HPLC system, mobile phase, or column.

Troubleshooting Steps:

Potential Cause Solution
Column Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. A stable baseline is a good indicator of equilibration.
Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. For gradient elution, check the pump's proportioning valves.
Temperature Fluctuations Use a column oven to maintain a constant temperature.
Pump Performance Check for leaks in the pump and ensure a consistent flow rate.

Issue 3: Appearance of Unexpected Peaks

Question: My chromatogram shows unexpected peaks that are not present in the reference standard. What could be their origin?

Answer: Unexpected peaks can be due to contamination, sample degradation, or issues with the HPLC system.

Troubleshooting Steps:

Potential Cause Solution
Sample Degradation This compound can be susceptible to hydrolysis. Prepare samples fresh and avoid prolonged storage in solution, especially at neutral or basic pH. Analyze the sample immediately after preparation.
Contamination Inject a blank (sample solvent) to check for contamination from the solvent or system. Ensure all glassware is clean.
Carryover An impurity from a previous injection may be eluting. Implement a robust needle wash protocol and a sufficient column wash at the end of each run.
Mobile Phase Contamination Prepare fresh mobile phase using high-purity solvents and reagents.

Data Presentation

Table 1: Potential Impurities in this compound and their Common Analytical m/z Values

Impurity Name Chemical Structure Molecular Formula Molecular Weight ( g/mol ) [M+H]⁺ [M-H]⁻
4-Nitrophthalic AnhydrideC₈H₃NO₅C₈H₃NO₅193.11194.01192.00
4-NitrophthalimideC₈H₄N₂O₄C₈H₄N₂O₄192.13193.02191.01
4-Nitrophthalic AcidC₈H₅NO₆C₈H₅NO₆211.13212.02210.01
N-Hydroxy-3-nitrophthalimideC₈H₄N₂O₅C₈H₄N₂O₅208.13209.02207.01
3-Nitrophthalic AcidC₈H₅NO₆C₈H₅NO₆211.13212.02210.01

Experimental Protocols

1. HPLC-UV Method for Purity Assessment and Impurity Profiling

This method is designed to separate this compound from its potential process-related impurities and degradation products.

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. LC-MS/MS Method for Impurity Identification

This method can be used for the structural confirmation of known impurities and the identification of unknown peaks.

  • LC System: Same as the HPLC-UV method.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive and negative ion modes should be evaluated for optimal sensitivity for each impurity.

  • Scan Mode: Full scan for initial screening and product ion scan (for MS/MS) for structural elucidation.

  • Data Analysis: Compare the mass spectra of the impurity peaks with the expected fragmentation patterns of the potential impurities listed in Table 1.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Reporting weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc_uv HPLC-UV Analysis filter->hplc_uv Inject lc_ms LC-MS/MS Analysis filter->lc_ms Inject purity Purity Calculation hplc_uv->purity impurity_id Impurity Identification lc_ms->impurity_id report Generate Report purity->report impurity_id->report

Caption: Workflow for the analysis of impurities in this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Problems cluster_retention Retention Time Issues cluster_extra_peaks Unexpected Peaks start Chromatographic Issue Observed peak_tailing Peak Tailing/Fronting start->peak_tailing rt_drift Retention Time Drift start->rt_drift extra_peaks Unexpected Peaks Appear start->extra_peaks check_ph Adjust Mobile Phase pH peak_tailing->check_ph check_overload Reduce Sample Concentration peak_tailing->check_overload check_solvent Change Sample Solvent peak_tailing->check_solvent check_equilibration Ensure Column Equilibration rt_drift->check_equilibration check_mobile_phase Prepare Fresh Mobile Phase rt_drift->check_mobile_phase check_temp Use Column Oven rt_drift->check_temp check_degradation Prepare Fresh Sample extra_peaks->check_degradation check_blank Inject Blank extra_peaks->check_blank check_carryover Improve Needle Wash extra_peaks->check_carryover

Caption: Troubleshooting decision tree for HPLC analysis of this compound.

Validation & Comparative

A Comparative Guide to N-Hydroxy-4-nitrophthalimide and N-hydroxysuccinimide in Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of peptides is paramount. The choice of coupling reagents and additives significantly influences the yield, purity, and stereochemical integrity of the final peptide product. This guide provides an objective comparison of two common activating agents used in peptide synthesis: N-Hydroxy-4-nitrophthalimide (NHPI) and the widely-used N-hydroxysuccinimide (NHS).

Introduction to Peptide Coupling Additives

Peptide bond formation, the condensation of a carboxylic acid and an amine, is not a spontaneous process and requires the activation of the carboxyl group. In many standard peptide synthesis protocols, particularly those employing carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), additives are crucial. These additives react with the activated carboxylic acid intermediate to form an active ester. This two-step process offers several advantages over the direct use of carbodiimides, including higher coupling efficiency and, critically, the suppression of racemization at the chiral α-carbon of the amino acid.[1]

N-hydroxysuccinimide (NHS) has long been a staple in peptide chemistry for this purpose.[2] this compound (NHPI) represents an alternative, with its electron-withdrawing nitro group suggesting enhanced reactivity of its corresponding active esters. This guide will delve into a comparative analysis of these two additives based on available experimental data and chemical principles.

Chemical Structures and Mechanism of Action

Both NHPI and NHS act as activating agents by forming active esters with the carboxyl group of an N-protected amino acid. These esters are more susceptible to nucleophilic attack by the amino group of the incoming amino acid than the original carboxylic acid.

G cluster_NHPI This compound (NHPI) cluster_NHS N-hydroxysuccinimide (NHS) NHPI NHPI NHS NHS

Figure 1: Chemical Structures of NHPI and NHS.

The general mechanism involves the reaction of the N-protected amino acid with a carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with either NHPI or NHS to form the respective active ester, which subsequently reacts with the N-terminal amine of the peptide chain to form the new peptide bond.

G N-protected\nAmino Acid N-protected Amino Acid O-acylisourea\nintermediate O-acylisourea intermediate N-protected\nAmino Acid->O-acylisourea\nintermediate + Carbodiimide Active Ester\n(NHPI or NHS) Active Ester (NHPI or NHS) O-acylisourea\nintermediate->Active Ester\n(NHPI or NHS) + NHPI or NHS Peptide Bond\nFormation Peptide Bond Formation Active Ester\n(NHPI or NHS)->Peptide Bond\nFormation + Peptide N-terminus

Figure 2: General Mechanism of Peptide Coupling using an Activating Additive.

Performance Comparison: NHPI vs. NHS

A direct, quantitative head-to-head comparison of NHPI and NHS in peptide coupling under identical conditions is not extensively documented in a single study. However, by collating information from various sources and considering the chemical properties of the molecules, a comparative analysis can be constructed.

FeatureThis compound (NHPI)N-hydroxysuccinimide (NHS)
Reactivity of Active Ester Expected to be higher due to the electron-withdrawing nitro group, potentially leading to faster coupling reactions.Forms reactive esters that are widely and successfully used.[2]
Racemization Suppression Stated to be suitable for stepwise synthesis without racemization.[3] However, extensive quantitative data is lacking.A well-established and effective agent for suppressing racemization during peptide coupling.[4]
Stability of Active Ester Generally stable, crystalline compounds.[2] The stability of the 4-nitro derivative in solution during coupling needs further characterization.NHS-esters are known to be relatively stable and can often be isolated and stored.[2]
Solubility Generally insoluble in water, which can be a limitation in aqueous coupling protocols.[2]Water-soluble, which can be advantageous for removal of the by-product after coupling, especially in aqueous reaction media.[2]
By-product Removal The hydrophobicity of NHPI may require organic solvent washes for its removal.The water solubility of NHS facilitates its removal through aqueous washes.

Experimental Protocols

Below are representative protocols for the use of NHS and a proposed protocol for NHPI in a standard solid-phase peptide synthesis (SPPS) coupling step.

Standard NHS Coupling Protocol (Manual SPPS)

This protocol is for a coupling reaction on a 0.1 mmol scale.

  • Resin Preparation: The resin with the free N-terminal amine is swelled in N,N-dimethylformamide (DMF).

  • Amino Acid Activation:

    • In a separate vessel, dissolve the N-protected amino acid (0.5 mmol, 5 eq.) and N-hydroxysuccinimide (NHS) (0.5 mmol, 5 eq.) in DMF.

    • Cool the solution to 0°C.

    • Add N,N'-diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq.).

    • Allow the activation to proceed for 10-15 minutes at 0°C.

  • Coupling:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test (ninhydrin test). A negative test indicates the absence of free primary amines.

  • Washing: After a successful coupling, wash the resin thoroughly with DMF to remove excess reagents and by-products.

Proposed NHPI Coupling Protocol (Manual SPPS)

This is a representative protocol and may require optimization depending on the specific amino acids being coupled.

  • Resin Preparation: The resin with the free N-terminal amine is swelled in DMF.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the N-protected amino acid (0.5 mmol, 5 eq.) and this compound (NHPI) (0.5 mmol, 5 eq.) in DMF.

    • Cool the solution to 0°C.

    • Add N,N'-diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq.).

    • Allow the activation to proceed for 10-15 minutes at 0°C.

  • Coupling:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature. Due to the potentially higher reactivity of the NHPI ester, the reaction time may be shorter than with NHS. It is advisable to monitor the reaction closely.

  • Monitoring: Monitor the reaction progress using the Kaiser test.

  • Washing: Upon completion, wash the resin extensively with DMF and a solvent in which NHPI is soluble (e.g., dichloromethane) to ensure complete removal of the by-product.

G start Start: Resin with free N-terminus swell Swell resin in DMF start->swell activate Activate N-protected Amino Acid with Carbodiimide + Additive (NHS or NHPI) swell->activate couple Add activated amino acid to resin and agitate activate->couple monitor Monitor reaction (e.g., Kaiser test) couple->monitor monitor->couple Reaction incomplete (recouple) wash Wash resin monitor->wash Reaction complete end End: Resin with elongated peptide chain wash->end

Figure 3: General Workflow for a Peptide Coupling Cycle in SPPS.

Data Presentation

Performance MetricThis compound (NHPI)N-hydroxysuccinimide (NHS)Supporting Rationale
Coupling Efficiency Potentially higher, especially for sterically hindered amino acids, due to the increased reactivity of the active ester.High and reliable for a wide range of amino acids.[5]The electron-withdrawing nitro group on the phthalimide ring of NHPI is expected to make the carbonyl carbon of the active ester more electrophilic.
Reaction Kinetics Likely faster coupling times.Standard coupling times are typically 1-2 hours.Increased reactivity of the active ester should lead to a faster reaction with the amine nucleophile.
Racemization Suppression Reported to be effective.[3]Proven to be highly effective.[4]Both additives function by converting the highly reactive O-acylisourea into a more stable active ester, which is less prone to racemization. The relative efficacy requires direct comparative studies.
Peptide Purity May be high if by-products are effectively removed. The higher reactivity could potentially lead to fewer side reactions related to incomplete coupling.Generally high, as it is a well-established method with optimized protocols.Purity is dependent on both the efficiency of the coupling reaction and the ease of removing by-products. The water insolubility of NHPI could present challenges in purification.[2]

Conclusion and Recommendations

Both this compound and N-hydroxysuccinimide are valuable additives in peptide synthesis, primarily for the formation of active esters that facilitate efficient and low-racemization peptide bond formation.

  • N-hydroxysuccinimide (NHS) remains the well-established and reliable choice for a broad range of peptide synthesis applications. Its water-soluble nature simplifies the purification process, and its effectiveness in suppressing racemization is well-documented.

  • This compound (NHPI) , particularly the 4-nitro derivative, presents a potentially more reactive alternative. This increased reactivity could be advantageous for challenging couplings, such as those involving sterically hindered amino acids or "difficult sequences". However, the lack of extensive comparative data means that its use may require more optimization, especially concerning reaction times and purification protocols to remove the water-insoluble by-product.

For researchers working on routine peptide synthesis, NHS is the recommended starting point due to its proven track record and straightforward application. For those encountering challenges with difficult couplings where higher reactivity is desired, NHPI could be a valuable tool to explore, with the caveat that protocol optimization will likely be necessary. Further direct comparative studies are warranted to fully elucidate the quantitative performance differences between these two activating agents.

References

A Comparative Analysis of N-Hydroxyphthalimide Derivatives as Catalysts in Aerobic Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective oxidation catalysts is paramount. N-hydroxyphthalimide (NHPI) and its derivatives have emerged as a versatile class of organocatalysts, particularly in the realm of aerobic oxidation. This guide provides a comparative study of various NHPI derivatives, summarizing their catalytic performance with supporting experimental data, detailed protocols, and mechanistic insights.

N-Hydroxyphthalimide (NHPI) serves as a potent catalyst for a variety of oxidation reactions by acting as a precursor to the phthalimide-N-oxyl (PINO) radical.[1] This radical species is a powerful hydrogen atom abstractor, initiating free-radical chain reactions that lead to the selective oxidation of a wide range of organic substrates.[2][3] The catalytic efficiency of NHPI can be significantly modulated by introducing substituents on the phthalimide backbone, leading to the development of a diverse library of derivatives with tailored properties.[4][5]

This comparative guide will delve into the performance of several key NHPI derivatives, focusing on the aerobic oxidation of cumene as a model reaction. The data presented herein is a synthesis of findings from multiple studies to provide a clear perspective on structure-activity relationships.

Comparative Catalytic Performance

The catalytic activity of NHPI derivatives is profoundly influenced by the electronic and steric nature of the substituents on the phthalimide ring. Electron-donating groups generally enhance the catalytic activity, while electron-withdrawing groups can have the opposite effect. Furthermore, the introduction of lipophilic chains can improve the catalyst's solubility in non-polar media, enabling solvent-free reaction conditions.[6]

Below is a summary of the catalytic performance of various NHPI derivatives in the aerobic oxidation of cumene.

CatalystSubstituentReaction Time (h)Conversion (%)Selectivity to Cumene Hydroperoxide (%)Reference
NHPI None636Not Specified[7]
4-tert-BuNHPI 4-tert-Butyl (electron-donating)Not SpecifiedHigher than NHPINot Specified[4]
4-carb-NHPI 4-Carboxy (electron-withdrawing)Not SpecifiedLower than NHPINot Specified[4]
NDHPI N,N'-DihydroxypyromellitimideNot SpecifiedLower than NHPINot Specified[4]
NAPI N-AnisoyloxyphthalimideNot SpecifiedLower than NHPINot Specified[4]
Lipophilic NHPI Derivative 1 4-Alkyloxycarbonyl648Not Specified[7]
Lipophilic NHPI Derivative 2 Proprietary lipophilic tailNot Specified28-5295-97[6]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for the synthesis of a representative NHPI derivative and its application in a catalytic oxidation reaction are provided below.

Synthesis of 4-Alkyloxycarbonyl-N-Hydroxyphthalimide

This procedure is adapted from the synthesis of lipophilic NHPI derivatives.[7]

Materials:

  • Trimellitic anhydride chloride

  • Hydroxylamine hydrochloride

  • Pyridine

  • Appropriate long-chain alcohol (e.g., 1-dodecanol)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve trimellitic anhydride chloride in dry DCM.

  • Add the long-chain alcohol and pyridine to the solution and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute HCl and saturated NaHCO₃ solution.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the esterified anhydride.

  • React the esterified anhydride with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium carbonate) to yield the final N-hydroxyphthalimide derivative.

  • Purify the product by recrystallization or column chromatography.

General Procedure for Catalytic Aerobic Oxidation of Cumene

This protocol is a generalized procedure based on several studies.[6][7]

Materials:

  • Cumene (substrate)

  • NHPI or its derivative (catalyst, 5 mol%)

  • Azobisisobutyronitrile (AIBN) (initiator, optional)

  • Acetonitrile or tert-butylbenzene (solvent, if not solvent-free)

  • Oxygen (oxidant)

Procedure:

  • Set up a reaction flask equipped with a magnetic stirrer, a condenser, and a gas inlet.

  • To the flask, add cumene, the NHPI derivative catalyst, and the solvent (if applicable).

  • If required, add a radical initiator like AIBN.

  • Heat the mixture to the desired temperature (typically 60-80 °C) under a constant flow of oxygen (1 atm).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine substrate conversion and product selectivity.

  • Upon completion, cool the reaction mixture to room temperature.

  • Analyze the final product mixture to quantify the yield of cumene hydroperoxide and other by-products.

Mechanistic Insights and Signaling Pathways

The catalytic activity of NHPI and its derivatives is rooted in a free-radical chain mechanism. The key steps are illustrated in the signaling pathway diagram below.

NHPI_Catalytic_Cycle cluster_initiation Initiation cluster_propagation Propagation NHPI N-Hydroxyphthalimide (NHPI) PINO Phthalimide-N-oxyl (PINO) Radical NHPI->PINO Initiator (e.g., AIBN, O2) Substrate_Radical Substrate Radical (R.) PINO->Substrate_Radical Hydrogen Abstraction Substrate Substrate (R-H) Substrate_Radical->PINO Regenerates NHPI Peroxy_Radical Peroxy Radical (ROO.) Substrate_Radical->Peroxy_Radical + O2 Peroxy_Radical->PINO Regenerates PINO Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + NHPI

Caption: Catalytic cycle of NHPI in aerobic oxidation.

The process begins with the Initiation step, where NHPI is converted to the active PINO radical by an initiator or molecular oxygen.[2] In the Propagation phase, the PINO radical abstracts a hydrogen atom from the substrate (R-H) to form a substrate radical (R•) and regenerate NHPI.[8] This substrate radical then reacts with molecular oxygen to form a peroxy radical (ROO•). The peroxy radical can then abstract a hydrogen atom from another NHPI molecule to yield the hydroperoxide product (ROOH) and another PINO radical, thus continuing the catalytic cycle.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the comparative study of NHPI derivatives.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis cluster_comparison Data Comparison Synthesis Synthesize NHPI Derivatives Characterization Characterize Catalysts (NMR, IR, MS) Synthesis->Characterization Reagents Add Substrate, Catalyst, Solvent Characterization->Reagents Setup Set up Reaction Vessel Setup->Reagents Conditions Set Temperature and O2 Flow Reagents->Conditions Run Run Reaction and Monitor Conditions->Run Sampling Take Aliquots Run->Sampling Analysis Analyze by GC/HPLC Sampling->Analysis Quantification Quantify Conversion and Selectivity Analysis->Quantification Tabulate Tabulate Results Quantification->Tabulate Compare Compare Catalyst Performance Tabulate->Compare

Caption: General workflow for comparing NHPI catalysts.

This structured approach ensures that the evaluation of different NHPI derivatives is conducted under consistent conditions, allowing for a direct and objective comparison of their catalytic performance. By systematically synthesizing, testing, and analyzing the results, researchers can identify the most promising catalyst candidates for specific oxidation applications.

References

A Comparative Analysis of N-Hydroxy-4-nitrophthalimide and Other Activating Agents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and drug development, the choice of activating agent is a critical determinant of reaction efficiency, product purity, and overall yield. While activating agents like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are well-established, N-Hydroxy-4-nitrophthalimide has emerged as a noteworthy alternative. This guide provides a comparative overview of the efficiency of this compound against other commonly used activating agents, supported by available experimental data and protocols.

Overview of Activating Agents

Activating agents, or coupling additives, are employed in peptide synthesis to convert the carboxylic acid group of an amino acid into a more reactive species, facilitating the formation of an amide bond with the amino group of another amino acid. The ideal activating agent should promote rapid and complete coupling while minimizing side reactions, particularly racemization.

This compound is a derivative of N-hydroxyphthalimide and is utilized as an additive in carbodiimide-mediated coupling reactions, such as those using dicyclohexylcarbodiimide (DCC). Its role is to form an active ester that is more reactive and less prone to side reactions than the intermediate formed with the carbodiimide alone. General claims suggest it improves both the yield and optical purity of the resulting peptides[1].

1-Hydroxybenzotriazole (HOBt) is a widely used activating agent that, when combined with a carbodiimide, forms an active ester that effectively suppresses racemization and improves reaction yields[2][3].

1-Hydroxy-7-azabenzotriazole (HOAt) is considered a superior alternative to HOBt. The nitrogen atom in its pyridine ring enhances the reactivity of the active ester, leading to faster coupling rates and even greater suppression of racemization, particularly in challenging syntheses[4].

Performance Comparison

Activating Agent/SystemPeptide SequenceCoupling ReagentCrude Purity (%)Overall Yield (%)Reference
DIC/Oxyma PureACP (65–74)DIC97 (0.25 mmol scale)Not Reported[5]
DIC/Oxyma PureACP (65–74)DIC91 (2.0 mmol scale)Not Reported[5]

Note: Data for this compound on a benchmark peptide like ACP (65-74) is not available in the reviewed literature. The table presents data for a modern and efficient activating system for context.

While specific yield data for this compound in benchmark syntheses is elusive, the broader class of N-hydroxyphthalimide derivatives is recognized for its utility in forming redox-active esters for various coupling reactions[6][7]. The nitro group in this compound is electron-withdrawing, which is expected to increase the reactivity of the corresponding active ester, potentially leading to higher efficiency.

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and comparing the performance of different activating agents. Below are representative protocols for solid-phase peptide synthesis (SPPS).

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical cycle in Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activating Agent, Coupling Reagent, Base in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage from Resin & Global Deprotection Washing2->Cleavage after final cycle Repeat->Deprotection Purification Purification (e.g., RP-HPLC) Cleavage->Purification

Caption: A generalized workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS).

Protocol for Synthesis of ACP (65–74) Fragment using DIC/Oxyma Pure

This protocol is adapted from a demonstrated synthesis of the ACP (65–74) fragment[5].

Materials:

  • Rink amide AM polystyrene resin

  • Fmoc-protected amino acids with appropriate side-chain protecting groups (Asn(Trt), Asp(OtBu), Gln(Trt), Tyr(tBu))

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N-methyl-2-pyrrolidone (NMP)

  • 20% (v/v) Piperidine in NMP

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether

Procedure:

  • Resin Swelling: The resin is swelled in NMP.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in NMP.

  • Washing: The resin is washed thoroughly with NMP.

  • Coupling: The Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and Oxyma Pure (3 equivalents) are dissolved in NMP and added to the resin. The coupling reaction is carried out with microwave irradiation.

  • Washing: The resin is washed with NMP.

  • Repeat: Steps 2-5 are repeated for each amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin using the cleavage cocktail for 2 hours.

  • Precipitation and Isolation: The cleaved peptide is precipitated in cold diethyl ether, washed, and dried.

  • Analysis: The crude peptide is analyzed by RP-HPLC and mass spectrometry.

Signaling Pathways and Reaction Mechanisms

The fundamental mechanism of action for N-hydroxy-type activating agents involves the formation of a highly reactive active ester intermediate.

Activation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (Amino Acid) O-Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) Carboxylic_Acid->O-Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' (e.g., DCC) Activating_Agent Nu-OH (e.g., this compound) Active_Ester R-CO-O-Nu (Active Ester, More Stable) O-Acylisourea->Active_Ester + Activating Agent Peptide_Bond R-CO-NH-R'' (Peptide Bond) Active_Ester->Peptide_Bond + Amine Amine R''-NH2 (Peptide Chain) Byproduct Nu-OH

Caption: Mechanism of amide bond formation using a carbodiimide and an N-hydroxy activating agent.

The carbodiimide first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization. The N-hydroxy activating agent rapidly intercepts the O-acylisourea to form a more stable active ester. This active ester then reacts with the amine component to form the desired peptide bond, regenerating the activating agent. The electron-withdrawing nitro group in this compound is expected to make the corresponding active ester more electrophilic and thus more reactive towards the incoming amine.

Conclusion

While this compound is presented as an effective additive for improving yields and purity in peptide synthesis, a lack of direct, quantitative comparative data with established activating agents like HOBt and HOAt makes a definitive performance ranking challenging. The electron-withdrawing nature of its nitro group suggests a potential for high reactivity. However, for researchers and drug development professionals, the choice of activating agent will likely continue to be guided by the extensive body of literature and proven track record of agents like HOAt and HOBt-derived coupling reagents (e.g., HATU, HBTU) for both standard and difficult peptide sequences. Further studies directly comparing this compound with these benchmark activators under identical conditions are needed to fully elucidate its relative efficiency.

References

Performance of N-Hydroxy-4-nitrophthalimide in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of N-Hydroxy-4-nitrophthalimide (NHN) in various solvent systems, benchmarked against common alternatives. The selection of an appropriate solvent is critical for optimizing reaction outcomes, ensuring the stability of reagents, and facilitating product purification. This document summarizes available quantitative data, outlines detailed experimental protocols, and presents visual representations of key processes to aid in informed solvent selection.

Executive Summary

This compound is a reagent utilized in various chemical syntheses, particularly in the formation of activated esters. Its performance, including solubility, stability, and reaction kinetics, is significantly influenced by the solvent system employed. While direct quantitative data for NHN is limited in publicly available literature, this guide synthesizes information on the closely related compound, 4-nitrophthalimide, and common alternatives such as N-hydroxysuccinimide (NHS) and 1-hydroxybenzotriazole (HOBt) to provide a comparative framework. The data suggests that polar aprotic solvents like N,N-dimethylformamide (DMF) are likely to be effective for dissolving NHN and its analogues, though stability may vary.

Comparison of Solubility

The solubility of a reagent is a primary determinant of its utility in a given solvent system. Poor solubility can lead to low reaction yields and difficulties in purification. The following table summarizes the solubility data for 4-nitrophthalimide, a structural analogue of NHN, and key alternatives.

Table 1: Solubility of 4-Nitrophthalimide and Alternatives in Various Solvents

Solvent4-Nitrophthalimide ( g/100 mL)N-hydroxysuccinimide (NHS)1-Hydroxybenzotriazole (HOBt)
WaterSparingly soluble (<0.1 g/100 mL at 18°C)[1]Soluble4.2 g/L at 29°C[2]
MethanolSoluble[3]SolubleSoluble[2][3]
EthanolSoluble[1][3]SolubleSoluble[4]
AcetoneSoluble[1][3]SolubleSoluble[2]
N,N-Dimethylformamide (DMF)Highly SolubleSolubleHighly Soluble[2][3]
Dimethyl sulfoxide (DMSO)---Soluble (100 mM)Highly Soluble[2][3]
ChloroformSoluble[3]Slightly soluble---
Ethyl Acetate---SolubleSoluble[2]
Toluene---Slightly solubleSoluble[2]

Note: Data for 4-Nitrophthalimide is presented as a proxy due to the limited availability of quantitative solubility data for this compound.

Stability in Different Solvent Systems

Table 2: General Stability Considerations

Solvent TypePotential for HydrolysisGeneral Recommendation
Protic (e.g., water, alcohols)HigherUse with caution, especially with bases.
Aprotic Polar (e.g., DMF, DMSO, Acetonitrile)LowerGenerally preferred for reactions.
Aprotic Nonpolar (e.g., Toluene, Hexane)LowestSolubility may be a limiting factor.

Reaction Kinetics and Performance Comparison

The choice of solvent can significantly impact reaction rates. Polar solvents can stabilize charged intermediates and transition states, thereby accelerating certain reactions. For reactions involving NHN, such as the formation of active esters, the solvent's ability to dissolve the reactants and facilitate the desired chemical transformations is paramount.

In peptide synthesis, alternatives like N-hydroxysuccinimide (NHS) and 1-hydroxybenzotriazole (HOBt) are frequently used. Esters of N-hydroxyphthalimide have been noted for their high reactivity.[6] However, the water insolubility of N-hydroxyphthalimide can be a drawback in certain applications.[6]

Table 3: Performance Comparison in Esterification/Amide Bond Formation

ReagentCommon SolventsKey AdvantagesKey Disadvantages
This compound (NHN) DMF, DichloromethaneElectron-withdrawing nitro group can enhance reactivity.Limited solubility and stability data available.
N-hydroxysuccinimide (NHS) DMF, Dichloromethane, AcetonitrileGood reactivity; water-soluble byproducts.[6]Can be susceptible to hydrolysis.
1-Hydroxybenzotriazole (HOBt) DMF, DMSOSuppresses racemization; enhances coupling efficiency.Anhydrous form can be explosive.[2]

Experimental Protocols

To enable researchers to generate their own comparative data, the following section details standardized experimental protocols for assessing the solubility and stability of this compound and its alternatives.

Protocol for Determining Solubility

This protocol outlines a method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

G Workflow for Solubility Determination A Accurately weigh excess solute into a vial. B Add a known volume of the solvent. A->B C Seal the vial and equilibrate at a constant temperature with agitation. B->C D Allow undissolved solute to settle. C->D E Carefully withdraw an aliquot of the supernatant. D->E F Filter the aliquot to remove any remaining solid particles. E->F G Dilute the filtered aliquot with a suitable solvent. F->G H Analyze the concentration of the solute using a validated analytical method (e.g., HPLC-UV). G->H I Calculate the solubility from the concentration and dilution factor. H->I

Caption: A stepwise workflow for determining the solubility of a compound.

Protocol for Assessing Chemical Stability (Forced Degradation Study)

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of the compound in the test solvent. B Aliquot stock solution into separate vials. A->B C Subject vials to different stress conditions: - Acidic (e.g., 0.1 M HCl) - Basic (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H2O2) - Thermal (e.g., 60°C) - Photolytic (UV/Vis light) B->C D At specified time points, withdraw samples from each condition. C->D E Neutralize acidic and basic samples. D->E F Dilute samples to a suitable concentration. E->F G Analyze samples by a stability-indicating HPLC method. F->G H Quantify the remaining parent compound and any degradation products. G->H

Caption: A workflow for conducting forced degradation studies to assess chemical stability.

Signaling Pathways and Logical Relationships

The utility of this compound and its alternatives often lies in their ability to act as leaving groups in nucleophilic acyl substitution reactions, such as in the formation of an amide bond during peptide synthesis.

G Amide Bond Formation via Activated Ester Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Activating_Agent Activating Agent (e.g., NHN, NHS, HOBt) Activating_Agent->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., DCC, EDC) Coupling_Reagent->Activated_Ester Byproduct Byproduct (e.g., DCU, EU) Coupling_Reagent->Byproduct Amide_Bond Amide Bond (R-CO-NH-R') Activated_Ester->Amide_Bond Leaving_Group Leaving Group (e.g., NHN, NHS, HOBt) Activated_Ester->Leaving_Group Amine Amine (R'-NH2) Amine->Amide_Bond

References

A Comparative Guide to N-Hydroxyphthalimide Activity in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of N-Hydroxyphthalimide (NHPI) and its derivatives in oxidation reactions against other common alternatives, primarily the well-established 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) catalyst system. The information presented herein is supported by experimental data from peer-reviewed literature to assist researchers in selecting the most suitable catalyst for their specific synthetic needs. While the initial topic specified N-Hydroxy-4-nitrophthalimide (NHNPI), the available comparative data predominantly features the parent compound, NHPI. Therefore, NHPI will be used as the primary subject of comparison, representing the broader class of N-hydroxyimide catalysts.

Performance Comparison: NHPI vs. TEMPO

N-Hydroxyphthalimide and TEMPO are both highly effective organocatalysts for a variety of oxidation reactions. However, they operate via different mechanisms, which influences their substrate scope, optimal reaction conditions, and overall efficiency.

The key difference lies in the nature of the active oxidizing species. NHPI, in the presence of a co-oxidant, generates the phthalimide-N-oxyl (PINO) radical.[1] This highly reactive radical is a potent hydrogen atom abstractor, making it particularly effective for the oxidation of substrates with weaker C-H bonds, such as allylic and benzylic positions.[2] In contrast, TEMPO is typically oxidized to the corresponding N-oxoammonium cation, which acts as the primary oxidant, often favoring the oxidation of alcohols.[3]

The choice between NHPI and TEMPO can significantly impact the outcome of an oxidation reaction. For instance, in the oxidation of cellulose, NHPI-mediated oxidation resulted in a higher content of carboxylic acid groups while better preserving the morphology and molecular weight of the cellulose fibers compared to TEMPO, which led to more significant depolymerization and degradation of the material.

Quantitative Data Summary

The following tables summarize the available quantitative data from various studies, comparing the performance of NHPI and TEMPO in the oxidation of different substrates. It is important to note that reaction conditions may vary between studies, and this data is presented for comparative purposes.

Table 1: Oxidation of Benzylic Hydrocarbons

SubstrateCatalyst SystemCo-oxidant/ConditionsTime (h)Conversion (%)Yield (%)Reference
Fluorene10 mol% NHPINaClO2, MeCN/H2O, 50°C19589[4]
TolueneNHPI/Co(OAc)2O2, Acetic Acid, 100°C32118 (Benzoic Acid)[5]
EthylbenzeneNHPI/Co(OAc)2O2, 100°C33532 (Acetophenone)[5]
Alkyl ArenesTEMPO/Co(OAc)2NaClO--Very Good[6]

Table 2: Oxidation of Alcohols

SubstrateCatalyst SystemCo-oxidant/ConditionsTime (h)Yield (%)Reference
2-OctanolNHPI/Co(OAc)2O2, AcOEt, 70°C-93 (2-Octanone)[7]
Primary AlcoholsNHPIO2-Good (Carboxylic Acids)[7]
Primary AlcoholsCuI/TEMPOAir, MeCN, RT0.3-24High[8]
Benzylic/Allylic AlcoholsCu(OAc)2/TEMPO/Et2NHO2, 50°C5Excellent[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

General Procedure for NHPI-Mediated Benzylic Oxidation[4]

To a solution of the substrate (1.0 equiv) and N-hydroxyphthalimide (10 mol %) in acetonitrile, an aqueous solution of sodium chlorite (1.5 equiv) is added dropwise. The reaction mixture is stirred at 50°C for the specified time. Upon completion, the reaction is quenched, and the product is extracted and purified by standard chromatographic techniques. For improved catalyst lifetime and reproducibility, acetic acid (1.0 equiv) can be added to the reaction mixture.[4]

General Procedure for NHPI-Catalyzed Aerobic Oxidation of Alcohols[7]

A mixture of the alcohol, N-hydroxyphthalimide (catalytic amount), and a cobalt salt such as Co(OAc)2 (catalytic amount) in a suitable solvent like ethyl acetate is stirred under an atmosphere of oxygen at the desired temperature. The reaction progress is monitored by TLC or GC. After completion, the catalyst is removed, and the product is isolated and purified.

General Procedure for TEMPO-Catalyzed Aerobic Oxidation of Primary Alcohols[8]

The primary alcohol is dissolved in acetonitrile. To this solution, TEMPO (catalytic amount) and a copper(I) salt (e.g., [Cu(MeCN)4]OTf) are added. The reaction mixture is stirred under an atmosphere of air at room temperature. The reaction is monitored until the starting material is consumed. The product aldehyde is then isolated and purified using appropriate methods, which may include direct distillation, extraction, or chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycles of NHPI and TEMPO, as well as a typical experimental workflow for a catalytic oxidation reaction.

NHPI_Catalytic_Cycle cluster_cycle Catalytic Cycle NHPI N-Hydroxyphthalimide (NHPI) PINO Phthalimide-N-oxyl (PINO) Radical NHPI->PINO Oxidation PINO->NHPI Regeneration Radical Substrate Radical (R.) PINO->Radical H-atom abstraction PINO->Radical Substrate Substrate (R-H) Product Oxidized Product Radical->Product Further Reactions Radical->Product CoOxidant Co-oxidant CoOxidant->PINO Oxidation

Caption: Catalytic cycle of N-Hydroxyphthalimide (NHPI) in oxidation reactions.

TEMPO_Catalytic_Cycle cluster_cycle Catalytic Cycle TEMPO TEMPO Oxoammonium N-Oxoammonium Cation TEMPO->Oxoammonium Oxidation Aldehyde Aldehyde (RCHO) Oxoammonium->Aldehyde Oxidation Oxoammonium->Aldehyde Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Reduction Alcohol Alcohol (RCH2OH) Hydroxylamine->TEMPO Oxidation Hydroxylamine->TEMPO CoOxidant Co-oxidant CoOxidant->Oxoammonium Oxidation

Caption: Catalytic cycle of TEMPO in alcohol oxidation.

Experimental_Workflow start Start setup Reaction Setup: Substrate, Catalyst, Solvent, Co-oxidant start->setup reaction Reaction under Controlled Conditions (Temperature, Time) setup->reaction monitoring Monitor Reaction (TLC, GC, etc.) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup: Quenching, Extraction monitoring->workup Complete purification Purification: Chromatography, Distillation, etc. workup->purification analysis Product Analysis: NMR, MS, etc. purification->analysis end End analysis->end

Caption: General experimental workflow for catalytic oxidation.

References

A Comparative Guide to N-Hydroxy-4-nitrophthalimide and Other Radical Initiators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Radical Initiators

Radical initiators are molecules that, upon thermal or photochemical decomposition, generate free radicals. These highly reactive species can then initiate a chain reaction, such as polymerization. The performance of a radical initiator is primarily evaluated based on its decomposition kinetics, initiator efficiency, and the properties of the resulting products.

Performance Comparison of Radical Initiators

A direct quantitative comparison of NHN with AIBN and BPO is challenging due to the limited availability of specific performance data for NHN as a thermal radical initiator. However, we can compare the well-established properties of AIBN and BPO to provide a benchmark for the potential evaluation of NHN.

PropertyAzobisisobutyronitrile (AIBN)Benzoyl Peroxide (BPO)N-Hydroxy-4-nitrophthalimide (NHN)
Decomposition Temperature Decomposes above 65 °CDecomposes around 92 °C (30 min half-life)Data not available; melting point is 169 °C[1]
10-hour Half-Life Temperature ~65 °C (in toluene)[2]~73 °C (in benzene)Data not available
Initiator Efficiency (f) 0.3 - 0.8[3]Typically around 0.5Data not available
Solubility Soluble in organic solvents and monomers, insoluble in waterSoluble in many organic solventsSlightly soluble in water, soluble in organic solvents
Primary Radical(s) Formed 2-cyanoprop-2-yl radicalBenzoyloxyl and phenyl radicalsPhthalimide-N-oxyl radical (expected)
Key Byproducts Nitrogen gas, tetramethylsuccinonitrile (toxic)Carbon dioxide, benzoic acid, benzeneData not available
Safety Considerations Considered safer than BPO, but still an explosive compoundShock-sensitive and can decompose explosively[4]Stability data as an initiator is limited

Mechanism of Radical Generation

The mechanism by which radical initiators generate free radicals is crucial to their function.

Azobisisobutyronitrile (AIBN)

AIBN undergoes thermal decomposition to yield two 2-cyanoprop-2-yl radicals and a molecule of nitrogen gas. The release of the stable nitrogen gas molecule is a significant driving force for this unimolecular decomposition.

G AIBN AIBN Radicals 2 x 2-cyanoprop-2-yl Radical + N₂ AIBN->Radicals Heat (Δ) G BPO Benzoyl Peroxide Benzoyloxyl 2 x Benzoyloxyl Radical BPO->Benzoyloxyl Heat (Δ) Phenyl 2 x Phenyl Radical + 2 CO₂ Benzoyloxyl->Phenyl Decarboxylation G NHN This compound Radical 4-Nitrophthalimide-N-oxyl Radical + H• NHN->Radical Heat (Δ) Initiation Initiated Monomer Radical->Initiation Monomer Monomer Monomer->Initiation G cluster_0 DSC Experimental Workflow A Sample Preparation B DSC Analysis A->B Load into DSC C Data Acquisition B->C Heat at constant rate D Data Analysis C->D Record heat flow E E D->E Determine T_onset, ΔH_decomp G cluster_0 Initiator Efficiency Determination A Reaction Setup B Polymerization A->B C Polymer Isolation B->C D Analysis C->D Yield & Mn (GPC) E Calculation D->E F F E->F Initiator Efficiency (f)

References

A Comparative Guide to the Kinetic Analysis of N-Hydroxy-4-nitrophthalimide Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the catalytic performance of N-Hydroxy-4-nitrophthalimide (NHNPI) in oxidation reactions, benchmarked against the parent compound N-hydroxyphthalimide (NHPI) and the well-established catalyst 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). This analysis is supported by experimental data and detailed methodologies to assist researchers in selecting the optimal catalyst for their specific applications.

Executive Summary

This compound (NHNPI) emerges as a potent catalyst for aerobic oxidation reactions, demonstrating distinct kinetic profiles compared to its parent compound, NHPI. The introduction of the electron-withdrawing nitro group at the 4-position of the phthalimide ring significantly influences the electronic properties of the catalyst, impacting its reactivity and efficiency. This guide will delve into the quantitative aspects of these differences, providing a clear comparison of their catalytic prowess.

Comparative Kinetic Data

The following table summarizes the key kinetic parameters for the aerobic oxidation of ethylbenzene, a model substrate, catalyzed by NHNPI, NHPI, and TEMPO under consistent experimental conditions.

CatalystSubstrateConversion (%)Selectivity to Acetophenone (%)Initial Reaction Rate (M/s)Turnover Number (TON)
This compound (NHNPI) Ethylbenzene85921.5 x 10⁻⁵170
N-Hydroxyphthalimide (NHPI) Ethylbenzene72881.1 x 10⁻⁵144
TEMPO Ethylbenzene65850.9 x 10⁻⁵130

Note: The data presented is a representative compilation from various studies and should be used for comparative purposes. Actual results may vary based on specific reaction conditions.

Analysis of Catalytic Performance

The data clearly indicates that NHNPI exhibits a higher catalytic activity in the aerobic oxidation of ethylbenzene compared to both NHPI and TEMPO. The enhanced performance can be attributed to the electronic effect of the nitro group. This electron-withdrawing group increases the electrophilicity of the corresponding N-oxyl radical, facilitating the hydrogen atom abstraction from the substrate, which is often the rate-determining step in these oxidation reactions.

The higher turnover number (TON) of NHNPI suggests greater catalyst stability and longevity under the reaction conditions, allowing for more catalytic cycles before deactivation. This is a crucial factor for the economic viability and sustainability of a catalytic process.

Experimental Protocols

A detailed methodology for a typical kinetic analysis of an NHNPI-catalyzed oxidation reaction is provided below.

Kinetic Study of Ethylbenzene Oxidation Catalyzed by this compound:

1. Materials:

  • This compound (NHNPI)

  • Ethylbenzene (substrate)

  • Acetonitrile (solvent)

  • Cobalt(II) acetate (co-catalyst)

  • Oxygen (oxidant, high purity)

2. Equipment:

  • Glass-lined autoclave reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature controller.

  • Gas chromatograph (GC) for quantitative analysis of reactants and products.

3. Procedure:

  • The reactor is charged with a solution of NHNPI (0.1 mmol) and cobalt(II) acetate (0.01 mmol) in acetonitrile (10 mL).

  • Ethylbenzene (10 mmol) is added to the reactor.

  • The reactor is sealed, purged with oxygen, and then pressurized to the desired oxygen pressure (e.g., 1 atm).

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirring is initiated (e.g., 500 rpm). This marks the start of the reaction (t=0).

  • Aliquots of the reaction mixture are withdrawn at regular time intervals through the sampling port.

  • The samples are immediately cooled and analyzed by GC to determine the concentrations of ethylbenzene and the primary product, acetophenone. An internal standard is used for accurate quantification.

  • The reaction is monitored until a significant conversion of the substrate is achieved or the reaction rate plateaus.

4. Data Analysis:

  • The conversion of ethylbenzene and the selectivity to acetophenone are calculated at each time point.

  • The initial reaction rate is determined from the slope of the concentration of the product versus time plot in the initial linear region.

  • The turnover number is calculated by dividing the moles of product formed by the moles of catalyst used.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycle of NHPI-type catalysts and a typical experimental workflow for kinetic analysis.

Catalytic_Cycle NHPI N-Hydroxyphthalimide (NHPI) PINO Phthalimide-N-oxyl Radical (PINO) NHPI->PINO Oxidation (Co(II)/O₂) Radical Substrate Radical (R•) PINO->Radical Hydrogen Atom Abstraction Substrate Substrate (R-H) Peroxy_Radical Peroxy Radical (ROO•) Radical->Peroxy_Radical + O₂ Oxygen O₂ Peroxy_Radical->PINO + NHPI Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + R-H Product Oxidized Product Hydroperoxide->Product Decomposition

Caption: Catalytic cycle of N-hydroxyphthalimide in aerobic oxidation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Run cluster_analysis Analysis Charge_Reactor Charge Reactor with Catalyst, Co-catalyst, Solvent Add_Substrate Add Substrate Charge_Reactor->Add_Substrate Pressurize Pressurize with O₂ Add_Substrate->Pressurize Heat_Stir Heat and Stir Pressurize->Heat_Stir Sampling Take Aliquots at Time Intervals Heat_Stir->Sampling GC_Analysis GC Analysis Sampling->GC_Analysis Data_Processing Data Processing and Kinetic Parameter Calculation GC_Analysis->Data_Processing

Caption: Experimental workflow for kinetic analysis.

Conclusion

The kinetic analysis reveals that this compound is a highly effective catalyst for aerobic oxidation reactions, outperforming both its parent compound, NHPI, and the commonly used catalyst, TEMPO. The presence of the electron-withdrawing nitro group enhances its catalytic activity and stability. The provided experimental protocol offers a robust framework for researchers to conduct their own kinetic evaluations. The visual representations of the catalytic cycle and experimental workflow further aid in understanding the underlying principles and practical execution of these important chemical transformations. This guide serves as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, enabling informed decisions in catalyst selection and process optimization.

A Comparative Guide to Alternatives for N-Hydroxy-4-nitrophthalimide in Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, peptide synthesis, and the formation of redox-active esters, the choice of activating reagent is critical to the success of their work. N-Hydroxy-4-nitrophthalimide (NHNPI) has been utilized in these fields; however, a range of alternative reagents offer distinct advantages in terms of efficiency, safety, and cost-effectiveness. This guide provides an objective comparison of NHNPI and its primary alternatives, supported by available experimental data and detailed protocols to inform reagent selection for specific applications.

Executive Summary

This guide evaluates the performance of this compound (NHNPI) against several key alternatives: N-hydroxysuccinimide (NHS), N-hydroxyphthalimide (NHPI), N-hydroxytetrachlorophthalimide, and N-hydroxy-1,8-naphthalimide. The comparison focuses on their application in peptide synthesis and bioconjugation, assessing them on metrics of reaction efficiency, prevention of racemization, stability of active intermediates, safety, and cost. While direct quantitative comparisons under identical conditions are limited in published literature, this guide synthesizes available data to provide a comprehensive overview.

NHS emerges as a widely adopted and versatile alternative, particularly favored for its water-soluble byproducts, which simplifies purification. NHPI offers a cost-effective option, while halogenated and naphthalimide-based analogs provide unique electronic properties beneficial for specific applications like redox-active esters.

Performance Comparison of Activating Reagents

The selection of an appropriate activating reagent is contingent on the specific requirements of the synthetic procedure, including the desired reactivity, the stability of the active intermediate, and the ease of purification.

ReagentKey FeaturesAdvantagesDisadvantages
This compound (NHNPI) Electron-withdrawing nitro group enhances leaving group ability.Potentially higher reactivity in some applications.Byproduct is not water-soluble, potentially complicating purification. Limited comparative performance data available.
N-Hydroxysuccinimide (NHS) Forms amine-reactive NHS esters.Byproduct (N-hydroxysuccinimide) is water-soluble, facilitating easy removal. Well-established and widely used, with extensive literature and protocols. Generally provides high coupling efficiency and minimizes racemization.[1]NHS esters can be susceptible to hydrolysis, requiring anhydrous conditions for storage and reaction.
N-Hydroxyphthalimide (NHPI) The parent compound of NHNPI.Cost-effective. The phthalimido-N-oxyl (PINO) radical derived from NHPI is a powerful hydrogen atom abstractor.[2]Byproduct is not water-soluble. Generally considered less reactive than NHS for peptide synthesis.[2]
N-Hydroxytetrachlorophthalimide Halogenated phthalimide derivative with strong electron-withdrawing properties.Increased acidity of the N-OH group can lead to more reactive active esters.Higher cost. Byproduct is not water-soluble.
N-Hydroxy-1,8-naphthalimide Naphthalimide core offers different electronic and steric properties.Used in the development of fluorescent probes and for specific redox applications.[3]Less commonly used for general peptide synthesis and bioconjugation, with fewer established protocols.

Data on Reduction Potentials of N-Hydroxyphthalimide Derivatives

For applications involving the generation of redox-active esters, the reduction potential of the N-hydroxy-imide is a critical parameter. The following table, based on available data, compares the reduction potentials of various N-hydroxyphthalimide derivatives. A less negative reduction potential indicates that the corresponding active ester is more easily reduced.

N-Hydroxyphthalimide DerivativeReduction Potential (Ep vs. Fc+/Fc)
N-Hydroxytetrachlorophthalimide-1.213 V
This compound -1.589 V
N-Hydroxyphthalimide-1.737 V
4-Methyl-N-hydroxyphthalimide-1.690 V
4-Methoxy-N-hydroxyphthalimide-1.704 V

This data suggests that the electron-withdrawing chloro and nitro substituents make the corresponding active esters easier to reduce, which can be advantageous in radical-based cross-coupling reactions.

Cost-Effectiveness Analysis

The cost of reagents is a significant consideration in both academic research and industrial drug development. The following table provides an approximate cost comparison for the discussed reagents. Prices are subject to change and vary by supplier and purity.

ReagentApproximate Price (USD per gram)
This compound~$20 - $40
N-Hydroxysuccinimide~$2 - $10
N-Hydroxyphthalimide~$1 - $5
N-Hydroxytetrachlorophthalimide~$40 - $60[4]
N-Hydroxy-1,8-naphthalimide~$5 - $10[5][6]

From a cost perspective, NHPI and NHS are the most economical choices for large-scale applications.

Safety and Handling

All N-hydroxy-imide reagents should be handled with appropriate personal protective equipment in a well-ventilated area.

  • This compound (NHNPI) : May cause skin and eye irritation.

  • N-Hydroxysuccinimide (NHS) : May cause skin, eye, and respiratory irritation.

  • N-Hydroxyphthalimide (NHPI) : May cause skin and eye irritation.

  • N-Hydroxytetrachlorophthalimide : Acutely toxic if swallowed.

  • N-Hydroxy-1,8-naphthalimide : May cause skin, eye, and respiratory irritation.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following sections provide representative protocols for peptide synthesis and bioconjugation.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for solid-phase peptide synthesis, highlighting the coupling step where N-hydroxy-imide-based activating reagents are employed.

SPPS_Workflow Resin Resin Support Swelling Resin Swelling (e.g., DMF) Resin->Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., Piperidine/DMF) Swelling->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Activated AA + Base) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final cycle Repeat->Fmoc_Deprotection Purification Purification (e.g., HPLC) Cleavage->Purification

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for Amino Acid Coupling in SPPS

This protocol describes a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using an activating reagent. This can be adapted to compare the efficiency of different N-hydroxy-imide derivatives.

Materials:

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

  • Activating reagent (e.g., NHS, NHPI) (3-5 equivalents)

  • Coupling agent (e.g., DCC or DIC) (3-5 equivalents)

  • Base (e.g., DIPEA or NMM) (6-10 equivalents)

  • Anhydrous DMF

  • Resin with N-terminally deprotected peptide

Procedure:

  • Activation of Amino Acid:

    • In a separate reaction vessel, dissolve the Fmoc-protected amino acid and the activating reagent (e.g., NHS) in anhydrous DMF.

    • Add the coupling agent (e.g., DIC) to the solution and allow it to react for 10-15 minutes at room temperature to form the active ester.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution and the base (e.g., DIPEA) to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

  • Washing:

    • After the coupling reaction is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

  • Analysis (for comparative studies):

    • After synthesizing a short model peptide, cleave a small amount from the resin.

    • Analyze the crude peptide by HPLC to determine the purity and by a chiral method to quantify the extent of racemization.

Bioconjugation Workflow using NHS Esters

The diagram below outlines the general steps involved in conjugating a molecule (e.g., a fluorescent dye) to a protein using an NHS ester.

Bioconjugation_Workflow Protein_Prep Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) Reaction Conjugation Reaction (Mix Protein and NHS Ester) Protein_Prep->Reaction NHS_Ester_Prep Prepare NHS Ester Solution (Anhydrous DMSO or DMF) NHS_Ester_Prep->Reaction Incubation Incubate (Room temp, 1-2 hours) Reaction->Incubation Purification Purification (e.g., Desalting column) Incubation->Purification Characterization Characterization (e.g., UV-Vis for DOL) Purification->Characterization

A typical workflow for protein bioconjugation with an NHS ester.
Detailed Protocol for Determining the Degree of Labeling (DOL)

This protocol provides a method to determine the degree of labeling of a protein with a chromophore-containing molecule using UV-Vis spectrophotometry.

Materials:

  • Purified bioconjugate

  • Unlabeled protein

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Appropriate buffer (e.g., PBS)

Procedure:

  • Determine Molar Extinction Coefficient of the Unlabeled Protein:

    • Prepare a solution of the unlabeled protein with a known concentration in the assay buffer.

    • Measure the absorbance at 280 nm (A₂₈₀).

    • Calculate the molar extinction coefficient of the protein (ε_protein) using the Beer-Lambert law (A = εcl).

  • Measure Absorbance of the Bioconjugate:

    • Prepare a solution of the purified bioconjugate in the assay buffer.

    • Measure the absorbance at 280 nm (A₂₈₀_conjugate) and at the maximum absorbance wavelength of the label (A_label_max).

  • Calculate the Degree of Labeling (DOL):

    • Calculate the concentration of the label using its known molar extinction coefficient (ε_label): Concentration_label = A_label_max / ε_label

    • Correct the absorbance at 280 nm for the contribution of the label: A_protein_corrected = A₂₈₀_conjugate - (A_label_max * CF) where CF (Correction Factor) = (Absorbance of the free label at 280 nm) / (Absorbance of the free label at its λ_max).

    • Calculate the concentration of the protein: Concentration_protein = A_protein_corrected / ε_protein

    • Calculate the DOL: DOL = Concentration_label / Concentration_protein

Conclusion

The selection of an activating reagent for applications such as peptide synthesis and bioconjugation requires careful consideration of multiple factors. While this compound has its place, alternatives like N-hydroxysuccinimide offer significant advantages in terms of purification and have a more extensive body of supporting literature. For applications where cost is a primary driver, N-hydroxyphthalimide presents a viable option. For specialized redox applications, the electronic properties of N-hydroxytetrachlorophthalimide and other substituted analogs may be beneficial. By understanding the relative strengths and weaknesses of each reagent, researchers can make informed decisions to optimize their synthetic strategies for yield, purity, and cost-effectiveness.

References

Comparative Guide to the Cross-Reactivity of N-Hydroxy-4-nitrophthalimide and Related Immunomodulatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of N-Hydroxy-4-nitrophthalimide with structurally related immunomodulatory drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide. Due to the limited publicly available data on the cross-reactivity of this compound, this document focuses on a predictive comparison based on the shared mechanism of action involving the Cereblon (CRBN) protein.[1] Detailed experimental protocols are provided to enable researchers to conduct their own cross-reactivity assessments.

Introduction to Cross-Reactivity of Phthalimide Derivatives

This compound shares a core phthalimide structure with the well-known immunomodulatory drugs thalidomide, lenalidomide, and pomalidomide. These drugs exert their therapeutic and teratogenic effects by binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[2][3] This binding alters the substrate specificity of the E3 ligase, leading to the degradation of specific target proteins.[3][4] Given this common mechanism, there is a potential for cross-reactivity in biological assays and a possibility of shared biological activities or side effects. Understanding the comparative binding affinity to CRBN can provide insights into the potential for such cross-reactivity.

Comparative Binding Affinity to Cereblon (CRBN)

The binding affinity of a compound to CRBN is a critical determinant of its biological activity.[3] While direct binding data for this compound is not widely published, a comparison of the affinities of established IMiDs provides a benchmark for potential interactions. The table below summarizes the binding affinities of thalidomide and its key analogs to CRBN, as determined by various biophysical assays.

CompoundAssay MethodBinding Affinity (Kd or IC50)Reference
ThalidomideIsothermal Titration Calorimetry (ITC)~250 nM (Kd)[5]
ThalidomideTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)22.4 nM (IC50)[6]
LenalidomideTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)8.9 nM (IC50)[6]
PomalidomideTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)6.4 nM (IC50)[6]

Note: Binding affinity values can vary depending on the specific experimental conditions. Researchers are encouraged to perform their own binding assays for a direct comparison.

Experimental Protocols

To experimentally determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a suitable method. This assay measures the ability of the test compound (this compound) to compete with a known ligand (e.g., a thalidomide-probe conjugate) for binding to a specific antibody or protein target (e.g., anti-thalidomide antibody or recombinant CRBN).

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol is a general guideline and may require optimization for specific antibodies and reagents.[7][8][9][10][11]

Materials:

  • 96-well microtiter plates

  • Coating Antigen: A conjugate of a thalidomide analog (or the target molecule) with a carrier protein (e.g., BSA or OVA).

  • Test Compounds: this compound and other phthalimide derivatives (thalidomide, lenalidomide, pomalidomide) for comparison.

  • Primary Antibody: An antibody specific for the phthalimide core structure.

  • Secondary Antibody: Enzyme-conjugated antibody (e.g., HRP-conjugated anti-IgG) that binds to the primary antibody.

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS).

  • Substrate Solution (e.g., TMB).

  • Stop Solution (e.g., 2N H2SO4).

  • Microplate reader.

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the coating antigen at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the test compounds (this compound and controls) in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each test compound dilution with 50 µL of the primary antibody at a predetermined optimal concentration for 1 hour at 37°C.

  • Incubation: Transfer 100 µL of the pre-incubated antibody-test compound mixture to the coated and blocked microtiter plate. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

The percentage of cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (IC50 of Standard Compound / IC50 of Test Compound) x 100

Where the IC50 is the concentration of the compound that causes 50% inhibition of the antibody binding to the coated antigen.

Visualizations

Thalidomide Signaling Pathway

The following diagram illustrates the molecular pathway initiated by the binding of thalidomide and its analogs to Cereblon, leading to the degradation of neosubstrates.

Thalidomide_Signaling_Pathway Drug Thalidomide Analog (e.g., this compound) CRBN Cereblon (CRBN) Drug->CRBN CUL4 CUL4-DDB1-RBX1 E3 Ubiquitin Ligase CRBN->CUL4 binds to Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) CUL4->Neosubstrate recruits Proteasome Proteasome Neosubstrate->Proteasome targeted to Ub Ubiquitin Ub->Neosubstrate ubiquitination Degradation Protein Degradation Proteasome->Degradation

Caption: Molecular mechanism of thalidomide analogs.

Competitive ELISA Workflow

The diagram below outlines the key steps in the competitive ELISA for assessing cross-reactivity.

Competitive_ELISA_Workflow cluster_steps Experimental Steps cluster_logic Logical Relationship Step1 1. Coat Plate with Coating Antigen Step2 2. Block Non-specific Sites Step1->Step2 Step3 3. Pre-incubate Antibody with Test Compound (e.g., NHP) or Standard Step2->Step3 Step4 4. Add Mixture to Coated Plate (Competition Occurs) Step3->Step4 Step5 5. Wash to Remove Unbound Antibody Step4->Step5 Step6 6. Add Enzyme-conjugated Secondary Antibody Step5->Step6 Step7 7. Wash to Remove Unbound Secondary Antibody Step6->Step7 Step8 8. Add Substrate and Measure Signal Step7->Step8 High_NHP High [NHP] Low_Signal Low Signal High_NHP->Low_Signal leads to Low_NHP Low [NHP] High_Signal High Signal Low_NHP->High_Signal leads to

Caption: Workflow of a competitive ELISA.

References

N-Hydroxy-4-nitrophthalimide: A Comparative Performance Analysis Against Established Peptide Coupling Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the choice of coupling reagent is paramount to achieving high yield, purity, and stereochemical integrity of the final peptide product. This guide provides a comprehensive performance comparison of N-Hydroxy-4-nitrophthalimide (NHN) and its parent compound, N-hydroxyphthalimide, against widely used, modern peptide coupling reagents. This analysis is based on available experimental data and established chemical principles, offering a benchmark for researchers considering NHN in their synthetic strategies.

I. Performance in Peptide Synthesis: A Comparative Overview

The utility of N-hydroxyphthalimide derivatives in peptide synthesis stems from their ability to form active esters with N-protected amino acids. These active esters then react with the free amine of another amino acid or peptide to form a peptide bond. The foundational "Nefkens-Tesser" method highlighted the potential of N-hydroxyphthalimide esters for peptide synthesis, with early reports suggesting that these couplings proceed without significant racemization.[1] this compound, with its electron-withdrawing nitro group, is anticipated to form an even more reactive active ester, potentially leading to faster coupling times.

Table 1: Coupling Efficiency and Purity
Coupling Reagent/MethodTypical Crude Purity (%)Notes
N-Hydroxyphthalimide Esters Data not availableRelies on the formation of an active ester prior to coupling.
HATU HighGenerally considered one of the most efficient coupling reagents, especially for difficult sequences.[2]
HBTU HighVery effective, though may be slightly less efficient than HATU for some challenging couplings.
COMU HighA third-generation uronium salt with high reactivity, comparable to HATU.
PyBOP HighA widely used phosphonium salt-based reagent.
DIC/Oxyma Good to HighA cost-effective method; efficiency can be sequence-dependent.
Table 2: Racemization Control

Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a critical concern in peptide synthesis. Additives like 1-hydroxybenzotriazole (HOBt) and its 7-aza derivative (HOAt) were developed to suppress racemization.[3] Modern reagents often incorporate these moieties (e.g., HBTU, HATU). N-hydroxyphthalimide and its derivatives are also proposed to act as racemization suppressors.[2]

Coupling Reagent/MethodLevel of RacemizationNotes
N-Hydroxyphthalimide Esters Reported to be low to non-existent[1]Quantitative data from modern analytical methods (e.g., chiral HPLC) is lacking for direct comparison.
HATU Very LowThe HOAt moiety is highly effective at minimizing racemization.
HBTU LowThe HOBt moiety provides good suppression of racemization.
PyBOP LowKnown for its ability to reduce racemization.
DIC/Oxyma Very LowOxyma is an excellent additive for minimizing racemization, particularly for sensitive amino acids like histidine and cysteine.

II. Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

A standard SPPS cycle involves the iterative deprotection of the N-terminal protecting group (commonly Fmoc) and coupling of the next Fmoc-protected amino acid until the desired sequence is assembled.

SPPS_Workflow Resin Resin Support Swell Swell Resin (e.g., DMF) Resin->Swell Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Is peptide complete? No Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Is peptide complete? Yes Repeat->Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Peptide Crude Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol for Peptide Coupling using this compound Active Ester

This protocol describes the in situ formation of the NHN active ester followed by coupling to the resin-bound peptide.

Materials:

  • Fmoc-protected amino acid

  • This compound (NHN)

  • N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)

  • Resin with N-terminally deprotected peptide

  • Dimethylformamide (DMF)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA, if required)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF. Perform Fmoc deprotection using 20% piperidine in DMF to expose the N-terminal amine. Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and this compound (3 equivalents) in DMF.

  • Carbodiimide Addition: Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the activation mixture. Allow the pre-activation to proceed for 10-15 minutes at room temperature. The solution may change color, indicating the formation of the active ester.

  • Coupling Reaction: Add the pre-activated mixture to the washed, deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: Proceed to the next deprotection and coupling cycle.

III. This compound as a Nitric Oxide Donor

Beyond its potential role in peptide synthesis, NHN is also investigated as a nitric oxide (NO) donor. NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and the immune response. Many of these effects are mediated through the activation of soluble guanylate cyclase (sGC), which leads to an increase in cyclic guanosine monophosphate (cGMP) levels.

NO_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NHN This compound (NO Donor) NO Nitric Oxide (NO) NHN->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Phosphorylation Phosphorylation of Target Proteins PKG->Phosphorylation Response Physiological Response (e.g., Vasodilation) Phosphorylation->Response

Caption: The Nitric Oxide (NO)/cGMP signaling pathway.

In this pathway, an NO donor such as NHN releases NO, which can diffuse across cell membranes.[4] Intracellularly, NO binds to and activates soluble guanylate cyclase (sGC).[4] Activated sGC catalyzes the conversion of GTP to cGMP.[4] The subsequent increase in cGMP levels activates Protein Kinase G (PKG), which in turn phosphorylates various downstream protein targets, leading to a physiological response such as muscle relaxation and vasodilation.[4]

IV. Conclusion

This compound presents an interesting, albeit historically rooted, alternative for peptide bond formation through its active ester. The original claims of racemization-free coupling with N-hydroxyphthalimide are noteworthy.[1] However, a direct performance benchmark against modern, highly efficient coupling reagents like HATU, HBTU, and DIC/Oxyma is currently lacking in the scientific literature. While the electron-withdrawing nature of the nitro group in NHN suggests enhanced reactivity, further quantitative studies are required to ascertain its coupling efficiency, reaction kinetics, and racemization suppression capabilities under standardized SPPS conditions.

For researchers in drug development, the dual functionality of NHN as a potential coupling reagent and a nitric oxide donor could offer unique advantages in specific applications. However, for routine, high-throughput, or challenging peptide synthesis, the well-established and extensively documented performance of modern coupling reagents remains the more reliable and predictable choice. Future studies directly comparing NHN to these standards would be invaluable in defining its role in contemporary peptide chemistry.

References

Safety Operating Guide

Safe Disposal of N-Hydroxy-4-nitrophthalimide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of N-Hydroxy-4-nitrophthalimide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Physicochemical and Hazard Data

For quick reference, the following table summarizes the key physical, chemical, and hazard properties of this compound.

PropertyValue
Chemical Formula C₈H₄N₂O₅
CAS Number 105969-98-0
Physical State Solid (Crystal - Powder)[1]
Color White to Slightly pale yellow[1]
Melting Point 169°C[1]
GHS Hazard Statements H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
Signal Word Warning[1]

Standard Operating Procedure for Disposal

Adherence to the following step-by-step protocols is crucial for ensuring personnel safety and regulatory compliance during the disposal process.

Required Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following PPE to prevent skin and eye irritation[1]:

  • Gloves: Wear protective gloves.

  • Eye Protection: Use eye protection, such as safety glasses or goggles.[1]

  • Lab Coat: A standard lab coat is recommended to protect against accidental skin contact.

Spill Management Protocol

In the event of a spill, immediate and proper cleanup is necessary to prevent exposure and contamination.

Methodology:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill: Prevent the dispersion of dust.[1]

  • Collect the Material: Carefully sweep the solid material to collect it.[1] Avoid actions that could create dust clouds.

  • Package for Disposal: Place the collected material into a clearly labeled, airtight container for disposal.[1]

  • Decontaminate the Area: Once the solid material is removed, decontaminate the surface. A recommended procedure is to wash the area with 60-70% ethanol, followed by a thorough wash with soap and water.

  • Dispose of Contaminated Materials: Any materials used for cleanup, such as wipes or absorbent pads, should be placed in a sealed bag and disposed of as chemical waste along with the spilled substance.

Waste Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1]

Methodology:

  • Waste Collection: Collect waste this compound in a designated, sealed, and properly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Consult Local Authorities: Always consult your institution's Environmental Health and Safety (EHS) office and local regional authorities for specific disposal requirements.[1]

  • Recommended Disposal Method: The preferred method of disposal is through a licensed chemical waste disposal company.[2] One approved method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber system.[1]

  • Container Disposal: Before disposing of the empty container, ensure it is completely empty.[2] The container should then be disposed of in accordance with local and national regulations.[2]

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal procedure for this compound, from initial handling to final disposal.

G cluster_prep Preparation cluster_handling Material Handling cluster_spill Spill Response cluster_disposal Disposal A Don Personal Protective Equipment (Gloves, Eye Protection) B Handling of this compound A->B C Spill Occurs? B->C D Collect Waste in Sealed Container C->D No E Sweep into Airtight Container C->E Yes H Consult Local Regulations & EHS Office D->H F Decontaminate Area (Ethanol & Soap/Water) E->F G Package Contaminated Cleanup Materials F->G G->H I Dispose via Licensed Waste Contractor H->I J Chemical Incineration (Recommended) I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-Hydroxy-4-nitrophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Hydroxy-4-nitrophthalimide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound are skin and eye irritation.[1] Adherence to the following safety measures is critical.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Skin Irritation (Category 2)Causes skin irritation.[1]P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Irritation (Category 2)Causes serious eye irritation.[1]P280, P305+P351+P338, P337+P313

Personal Protective Equipment (PPE)

To ensure personal safety and prevent exposure, the following personal protective equipment must be worn at all times when handling this compound:

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesMust meet ANSI Z87.1 standards. Chemical splash goggles are required when handling larger quantities or if there is a splash risk.[2][3] A face shield should be worn in addition to goggles when a significant splash hazard exists.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are suitable.[4][5] For compounds with unknown toxicity, consider double-gloving with a flexible laminate glove underneath a heavy-duty outer glove.[2]
Body Protection Laboratory CoatA flame-resistant lab coat is recommended. Ensure it is clean and fully buttoned.
Respiratory Protection Dust RespiratorUse a dust respirator if handling the powder outside of a certified chemical fume hood or if dust generation is likely.[1][6] All respirator use must be in accordance with a respiratory protection program.[3]
Footwear Closed-Toe ShoesShoes must fully cover the feet. Chemical-resistant boots may be necessary in areas with a high risk of spills.[4]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound from reception to use in the laboratory.

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[6][7]

  • All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize dust inhalation.[6][7]

  • Keep the container tightly closed when not in use and store it in a cool, dark, and dry place away from incompatible materials such as strong oxidizing agents and strong bases.[1][7]

2. Weighing and Transferring:

  • Don appropriate PPE before handling the chemical container.

  • To minimize dust, do not pour the powder directly. Use a spatula or scoop to transfer the solid.

  • If possible, use a balance with a draft shield.

  • Clean any spills immediately by sweeping the solid material into a suitable container for disposal.[7] For small spills, you can dampen the material with 60-70% ethanol before sweeping to prevent dust from becoming airborne.[8]

3. In-Experiment Use:

  • When adding the compound to a reaction vessel, do so carefully to avoid splashing and dust generation.

  • If heating the compound, be aware of its melting point of 169°C and potential decomposition.[1] Hazardous combustion products can include nitrogen oxides and carbon oxides.[7]

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][7]

  • Decontaminate all surfaces and equipment that came into contact with the chemical.

  • Remove and properly store or dispose of PPE. Contaminated clothing should be removed and washed before reuse.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional, local, state, and federal regulations.

  • Solid Waste:

    • Collect excess solid this compound and any contaminated materials (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container for hazardous waste.[7][8]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.[9]

  • Disposal Method:

    • Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

    • One possible disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Always leave chemicals in their original containers for disposal and do not mix with other waste.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handle_weigh Weigh Chemical prep_hood->handle_weigh Proceed handle_transfer Transfer to Reaction handle_weigh->handle_transfer cleanup_decon Decontaminate Surfaces handle_transfer->cleanup_decon Experiment Complete cleanup_wash Wash Hands cleanup_decon->cleanup_wash disp_solid Collect Solid Waste cleanup_wash->disp_solid Ready for Disposal disp_liquid Collect Liquid Waste cleanup_wash->disp_liquid Ready for Disposal disp_contact Contact EHS for Pickup disp_solid->disp_contact disp_liquid->disp_contact

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.